molecular formula C23H25ClN4O4 B10855135 CRA-026440 hydrochloride

CRA-026440 hydrochloride

Número de catálogo: B10855135
Peso molecular: 456.9 g/mol
Clave InChI: RAAUQWIBVCZNFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CRA-026440 hydrochloride is a useful research compound. Its molecular formula is C23H25ClN4O4 and its molecular weight is 456.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H25ClN4O4

Peso molecular

456.9 g/mol

Nombre IUPAC

5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride

InChI

InChI=1S/C23H24N4O4.ClH/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30;/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28);1H

Clave InChI

RAAUQWIBVCZNFH-UHFFFAOYSA-N

SMILES canónico

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO.Cl

Origen del producto

United States

Foundational & Exploratory

CRA-026440 hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of CRA-026440 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs) with demonstrated antitumor and antiangiogenic properties in preclinical studies.[1][2] This technical guide delineates the core mechanism of action of CRA-026440, presenting key quantitative data, detailed experimental protocols for foundational assays, and visual representations of its signaling pathways and experimental workflows. The information is tailored for researchers, scientists, and professionals engaged in drug development and oncology research.

Core Mechanism of Action

CRA-026440 exerts its therapeutic effects primarily through the inhibition of histone deacetylases, a class of enzymes crucial for the epigenetic regulation of gene expression. By inhibiting a wide range of HDAC isoenzymes, CRA-026440 disrupts the removal of acetyl groups from histones and other proteins, leading to a state of hyperacetylation.[2][3][4]

The primary consequences of HDAC inhibition by CRA-026440 are:

  • Accumulation of Acetylated Histones and Tubulin: This leads to a more open chromatin structure, facilitating the transcription of various genes, including tumor suppressors. The acetylation of tubulin affects microtubule stability and function.[2][3][4]

  • Induction of p21Cip1/WAF1: A key downstream effect is the increased expression of the cyclin-dependent kinase inhibitor p21Cip1/WAF1, which plays a pivotal role in cell cycle arrest.[3][5]

  • Inhibition of Tumor Cell Proliferation and Induction of Apoptosis: By arresting the cell cycle and promoting the expression of pro-apoptotic genes, CRA-026440 effectively inhibits the growth of cancer cells and induces programmed cell death.[2][3][4]

  • Antiangiogenic Effects: The compound has been shown to down-regulate the expression of several key genes involved in angiogenesis, thereby inhibiting the formation of new blood vessels that tumors need to grow.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity (Ki) against Recombinant HDAC Isoenzymes

HDAC IsoenzymeKi (nM)
HDAC14[3]
HDAC214[3]
HDAC311[3]
HDAC615[3]
HDAC87[3]
HDAC1020[3]

Table 2: In Vitro Antiproliferative Activity (GI₅₀) in Human Tumor Cell Lines

Cell LineOriginGI₅₀ (µmol/L)
A2780Ovarian Carcinoma0.12
HCT-116Colon Carcinoma0.25
U-937Histiocytic Lymphoma0.31
A549Lung Carcinoma0.53
PC-3Prostate Adenocarcinoma0.65
DU-145Prostate Carcinoma0.73
MDA-MB-231Breast Adenocarcinoma1.15
HUVECEndothelial Cells1.41[3]
SK-OV-3Ovary Adenocarcinoma2.12
BxPC-3Pancreas Adenocarcinoma2.21
NCI/ADR-RESOvarian Carcinoma9.95
(Data for tumor cell lines sourced from Cao et al., 2006)[5]

Table 3: In Vivo Antitumor Efficacy

Tumor ModelDosing RegimenOutcome
U937 Histiocytic Lymphoma Xenograft100 mg/kg, i.v., daily for 3 days58% tumor growth inhibition (P < 0.05) after 2 weeks[5]
HCT116 Colon Carcinoma Xenograft100 mg/kg, i.v., daily for 3 daysStatistically significant reduction in tumor growth[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by CRA-026440 and a typical experimental workflow for its evaluation.

CRA_026440_MoA cluster_drug This compound cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_cellular_outcomes Cellular Outcomes CRA-026440 CRA-026440 HDACs HDAC Isoenzymes (1, 2, 3, 6, 8, 10) CRA-026440->HDACs Inhibition Acetylation Increased Acetylation (Histones, Tubulin) HDACs->Acetylation Leads to p21 p21Cip1/WAF1 Induction Acetylation->p21 Promotes Angio_Genes Downregulation of Angiogenic Genes Acetylation->Angio_Genes Contributes to Cell_Cycle Cell Cycle Arrest p21->Cell_Cycle Induces Antiangiogenesis Antiangiogenesis Angio_Genes->Antiangiogenesis Results in Apoptosis Apoptosis Cell_Cycle->Apoptosis Can lead to

Caption: Mechanism of Action of this compound.

Apoptosis_Pathway CRA-026440 CRA-026440 HDAC_Inhibition HDAC Inhibition CRA-026440->HDAC_Inhibition Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Pro_Apoptotic Upregulation of Pro-Apoptotic Proteins (e.g., Bax, Bak) Gene_Expression->Pro_Apoptotic Anti_Apoptotic Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Gene_Expression->Anti_Apoptotic Mitochondria Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->Mitochondria Anti_Apoptotic->Mitochondria Inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (e.g., Caspase-3) Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic Apoptosis Signaling Pathway Induced by CRA-026440.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HDAC_Assay HDAC Enzymatic Assay (Determine Ki values) Cell_Viability Cell Viability/Proliferation Assay (Determine GI50 values) HDAC_Assay->Cell_Viability Western_Blot Western Blot Analysis (Acetylated proteins, p21) Cell_Viability->Western_Blot Angiogenesis_Assay Ex Vivo Angiogenesis Assay (e.g., Rat Aortic Ring) Western_Blot->Angiogenesis_Assay Xenograft Tumor Xenograft Model (e.g., HCT-116 in nude mice) Angiogenesis_Assay->Xenograft Promising results lead to Treatment Administer CRA-026440 Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Treatment->PK_PD

References

CRA-026440 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones and other proteins, HDACs contribute to a more compact chromatin structure, generally leading to transcriptional repression. Inhibition of HDACs by compounds such as CRA-026440 results in the accumulation of acetylated proteins, which can reactivate the expression of tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

PropertyValue
Chemical Name 5-(2-(dimethylamino)ethoxy)-N-(3-(4-(hydroxycarbamoyl)phenyl)prop-2-yn-1-yl)-1H-indole-2-carboxamide hydrochloride
Molecular Formula C23H25ClN4O4
Molecular Weight 472.93 g/mol
CAS Number 847459-98-7

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Class I and Class II HDAC enzymes. The core of its mechanism lies in the phenyl hydroxamic acid group, which chelates the zinc ion essential for the catalytic activity of HDACs. This inhibition leads to the hyperacetylation of both histone and non-histone proteins.

Histone Hyperacetylation: Increased acetylation of histone proteins (e.g., H3 and H4) neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone. This results in a more relaxed chromatin structure, making DNA more accessible to transcription factors and leading to the expression of previously silenced genes, including those involved in tumor suppression and cell cycle regulation.

Non-Histone Protein Hyperacetylation: CRA-026440 also affects the acetylation status and function of various non-histone proteins. A key target is α-tubulin, a component of microtubules. Increased acetylation of α-tubulin can alter microtubule stability and dynamics, which is crucial for cell division, migration, and intracellular transport.

The downstream consequences of this broad HDAC inhibition are the induction of cell cycle arrest, primarily at the G1/S and G2/M phases, and the activation of apoptotic pathways.

Signaling Pathways

The anti-tumor effects of this compound are mediated through its influence on several critical signaling pathways.

HDAC_Inhibition_Pathway cluster_cra CRA-026440 cluster_hdac HDAC Inhibition cluster_acetylation Protein Acetylation cluster_downstream Cellular Outcomes CRA CRA-026440 HDAC HDACs (1, 2, 3, 6, 8, 10) CRA->HDAC Inhibits Histones Histones (H3, H4) HDAC->Histones Deacetylates Tubulin α-Tubulin HDAC->Tubulin Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Microtubule Microtubule Dynamics Altered Tubulin->Microtubule GeneExp Gene Expression Altered (e.g., p21, pro-apoptotic genes) Chromatin->GeneExp CellCycle Cell Cycle Arrest GeneExp->CellCycle Apoptosis Apoptosis GeneExp->Apoptosis Microtubule->CellCycle Angiogenesis Angiogenesis Inhibition Microtubule->Angiogenesis

General Mechanism of Action of CRA-026440.

Broad-spectrum HDAC inhibitors are known to impact major cancer-related signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. While specific data for CRA-026440's direct quantitative effect on these pathways is not available, the general mechanism for this class of inhibitors is outlined below.

Signaling_Pathways cluster_hdaci HDAC Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_outcomes Downstream Effects HDACi HDAC Inhibitors (e.g., CRA-026440) PI3K PI3K HDACi->PI3K Inhibits Akt Akt HDACi->Akt Inhibits mTOR mTOR HDACi->mTOR Inhibits Raf Raf HDACi->Raf Inhibits MEK MEK HDACi->MEK Inhibits PI3K->Akt Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation Survival Decreased Survival mTOR->Survival Ras Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Impact of HDAC Inhibitors on Key Cancer Signaling Pathways.

Quantitative Data

In Vitro HDAC Enzyme Inhibition

This compound demonstrates potent inhibitory activity against a range of HDAC isoforms.

HDAC IsoformKi (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020
In Vitro Antiproliferative Activity

The antiproliferative effects of CRA-026440 have been evaluated in various human cancer cell lines.

Cell LineCancer TypeGI50 (µM)
OVCAR-3Ovarian0.12
HCT116Colon0.32
U937Lymphoma0.20
HUVECEndothelial1.41
HCT15Colon9.95
In Vitro Anti-angiogenic Activity
AssayIC50 (µM)
Rat Aortic Ring Assay0.5
In Vivo Pharmacokinetics and Pharmacodynamics

A study in female BALB/c mice provided the following pharmacokinetic and pharmacodynamic insights.

ParameterValue
Pharmacokinetics
Administration RouteIntravenous (i.v.)
Dose (Plasma)10 mg/kg
Dose (Plasma and Tumor)50 mg/kg
Pharmacodynamics
BiomarkerIncreased tubulin acetylation
TissuePeripheral blood and HCT 116 tumor xenograft
OnsetDetectable at 2 hours post-treatment in blood
DurationReturned to baseline in blood after 24 hours; prolonged in tumor

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

HDAC_Assay_Workflow start Start prepare Prepare Reagents: - HDAC Enzyme - Assay Buffer - Substrate - CRA-026440 start->prepare plate Plate CRA-026440 and HDAC Enzyme in 96-well plate prepare->plate incubate1 Incubate at 37°C for 15 min plate->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate at 37°C for 30 min add_substrate->incubate2 add_developer Add Developer Solution incubate2->add_developer read Read Fluorescence (Ex: 360nm, Em: 460nm) add_developer->read analyze Analyze Data (Calculate Ki) read->analyze end End analyze->end AlamarBlue_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compound Add varying concentrations of CRA-026440 seed_cells->add_compound incubate_cells Incubate for desired time period (e.g., 72 hours) add_compound->incubate_cells add_alamar Add Alamar Blue reagent incubate_cells->add_alamar incubate_reagent Incubate for 1-4 hours add_alamar->incubate_reagent read_fluorescence Read Fluorescence (Ex: 560nm, Em: 590nm) incubate_reagent->read_fluorescence analyze_data Analyze Data (Calculate GI50) read_fluorescence->analyze_data end End analyze_data->end Aortic_Ring_Workflow start Start dissect_aorta Dissect thoracic aorta from a rat start->dissect_aorta prepare_rings Clean and section aorta into ~1 mm thick rings dissect_aorta->prepare_rings embed_rings Embed aortic rings in a collagen or Matrigel matrix prepare_rings->embed_rings add_media Add endothelial cell growth media with varying concentrations of CRA-026440 embed_rings->add_media incubate_rings Incubate for several days, replacing media as needed add_media->incubate_rings image_sprouts Image microvessel sprouting using a microscope incubate_rings->image_sprouts quantify Quantify the extent of microvessel outgrowth image_sprouts->quantify end End quantify->end

CRA-026440 Hydrochloride: An In-Depth Technical Profile of a Broad-Spectrum HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class. This document provides a comprehensive technical overview of its inhibitory profile, mechanism of action, and preclinical activity. The information is intended to support further research and development efforts in the fields of oncology and angiogenesis.

Core Mechanism of Action

CRA-026440 exerts its biological effects through the inhibition of HDAC enzymes, which play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, CRA-026440 leads to an accumulation of acetylated histones and other proteins, such as tubulin.[1][2] This hyperacetylation results in the transcriptional activation of various genes, including the cyclin-dependent kinase inhibitor p21Cip1/WAF1, which in turn leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1]

CRA-026440_Mechanism_of_Action Mechanism of Action of CRA-026440 CRA026440 CRA-026440 Hydrochloride HDACs HDAC Enzymes (Class I & II) CRA026440->HDACs Inhibition Acetylation Increased Acetylation CRA026440->Acetylation Histones Histone Proteins HDACs->Histones Deacetylation Tubulin Tubulin HDACs->Tubulin Deacetylation Acetylation->Histones Acetylation->Tubulin Gene_Expression Altered Gene Expression Acetylation->Gene_Expression p21 p21Cip1/WAF1 Induction Gene_Expression->p21 Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition Experimental_Workflow General Experimental Workflow for CRA-026440 Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HDAC_Assay HDAC Inhibition Assay (Biochemical) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) HDAC_Assay->Cell_Proliferation Determine Potency Angiogenesis_Assay Ex Vivo Angiogenesis Assay (e.g., Aortic Ring) Cell_Proliferation->Angiogenesis_Assay Assess Cellular Effects PK_Studies Pharmacokinetic Studies (Mice) Angiogenesis_Assay->PK_Studies Confirm Anti-angiogenic Activity Xenograft_Studies Tumor Xenograft Studies (Mice) PK_Studies->Xenograft_Studies Inform Dosing Regimen Data_Analysis Data Analysis & Interpretation Xenograft_Studies->Data_Analysis Evaluate Efficacy CRA026440 CRA-026440 Hydrochloride CRA026440->HDAC_Assay

References

CRA-026440 Hydrochloride: A Technical Overview of its HDAC Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), a class of enzymes pivotal in the epigenetic regulation of gene expression. By modulating the acetylation status of histones and other proteins, HDACs play a critical role in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer. CRA-026440, a hydroxamic acid-based compound, exhibits significant antitumor and antiangiogenic properties by targeting multiple HDAC isoforms. This document provides a comprehensive technical guide to the target enzymes of this compound, including quantitative inhibitory data, detailed experimental methodologies, and visual representations of its mechanism and experimental assessment.

Target Enzymes and Inhibitory Potency

This compound demonstrates potent inhibitory activity against a range of HDAC isoforms. The primary mechanism of action involves the chelation of the zinc (II) ion within the active site of the HDAC enzyme by the compound's phenyl hydroxamic acid group. This interaction blocks the catalytic activity of the enzyme. The inhibitory potency of this compound against several recombinant HDAC isoenzymes has been quantified, with Ki values in the nanomolar range, indicating a high binding affinity.

HDAC IsoformKi (nM)[1]
HDAC14[1]
HDAC214[1]
HDAC311[1]
HDAC615[1]
HDAC87[1]
HDAC1020[1]

Signaling Pathway of HDAC Inhibition by CRA-026440

The inhibition of HDACs by CRA-026440 leads to the hyperacetylation of histone proteins. This neutralizes the positive charge on lysine (B10760008) residues of histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, resulting in the altered expression of various genes.

One of the key downstream effects of CRA-026440-mediated HDAC inhibition is the increased expression of cyclin-dependent kinase inhibitors, such as p21Cip1/WAF1.[1] The p21 protein plays a crucial role in cell cycle regulation, primarily by inducing cell cycle arrest at the G1 and G2 phases. This halt in proliferation is a significant contributor to the antitumor effects of CRA-026440. Furthermore, the accumulation of acetylated histones can trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

HDAC_Inhibition_Pathway CRA-026440 CRA-026440 HDACs (1, 2, 3, 6, 8, 10) HDACs (1, 2, 3, 6, 8, 10) CRA-026440->HDACs (1, 2, 3, 6, 8, 10) Inhibition Histone Acetylation Histone Acetylation HDACs (1, 2, 3, 6, 8, 10)->Histone Acetylation Deacetylation Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription p21 (CDKN1A) Upregulation p21 (CDKN1A) Upregulation Gene Transcription->p21 (CDKN1A) Upregulation Apoptosis Apoptosis Gene Transcription->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p21 (CDKN1A) Upregulation->Cell Cycle Arrest

HDAC inhibition by CRA-026440 leads to cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro HDAC Enzyme Inhibition Assay (Determination of Ki)

This assay quantifies the inhibitory potency of CRA-026440 against specific recombinant HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (dissolved in DMSO)

  • Developer solution (e.g., Trypsin in a solution with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 96-well black microplate, add the Assay Buffer, the diluted this compound or vehicle control (DMSO), and the respective recombinant HDAC enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding the Developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore (AMC), and a potent HDAC inhibitor to prevent further deacetylation.

  • Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of CRA-026440 relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis-Menten constant (Km) for the enzyme.

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilutions Serial Dilutions Plate Setup Plate Setup Serial Dilutions->Plate Setup Reagents Reagents Reagents->Plate Setup Reaction Initiation Reaction Initiation Plate Setup->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Reaction Stop & Develop Reaction Stop & Develop Incubation->Reaction Stop & Develop Fluorescence Reading Fluorescence Reading Reaction Stop & Develop->Fluorescence Reading Data Processing Data Processing Fluorescence Reading->Data Processing Ki Determination Ki Determination Data Processing->Ki Determination

Workflow for in vitro HDAC enzyme inhibition assay.
Cell Proliferation Assay (Determination of GI50)

This assay measures the concentration of this compound required to inhibit the growth of a cell population by 50% (GI50). The Alamar Blue assay is a common method for this purpose.

Materials:

  • Human tumor cell lines (e.g., HCT116, U937)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Alamar Blue (Resazurin) reagent

  • 96-well clear-bottom microplates

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of CRA-026440 or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add Alamar Blue reagent to each well (typically 10% of the well volume) and incubate for an additional 1-4 hours. During this time, viable, metabolically active cells will reduce the blue resazurin (B115843) to the pink, fluorescent resorufin.

  • Measure the absorbance at 570 nm and 600 nm or the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Calculate the percentage of cell growth inhibition for each concentration of CRA-026440 relative to the vehicle-treated control cells.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent, broad-spectrum HDAC inhibitor with well-characterized activity against multiple HDAC isoforms. Its ability to induce histone hyperacetylation, leading to cell cycle arrest and apoptosis, underscores its potential as an anticancer agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and evaluation of CRA-026440 and other novel HDAC inhibitors in preclinical and clinical settings.

References

CRA-026440 hydrochloride induced apoptosis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the publicly available scientific literature and clinical trial databases reveals no specific information regarding a compound designated as "CRA-026440 hydrochloride." Searches for its mechanism of action, involvement in apoptosis pathways, or any associated cancer research have not yielded any relevant results.

This suggests that "this compound" may be an internal compound designation not yet disclosed in public forums, a misnomer, or a compound that has not been the subject of published scientific research.

Due to the absence of any data on this compound, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases that may contain information not available in the public domain. Should "this compound" be an alternative name for a known molecule, providing that alternative identifier would be necessary to conduct a meaningful search and analysis of its biological activities.

The Anti-Angiogenic Properties of CRA-026440 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CRA-026440 hydrochloride is a novel, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylase (HDAC) enzymes.[1] Preclinical studies have demonstrated its potent anti-proliferative and anti-angiogenic activities, both in vitro and in vivo, highlighting its potential as a therapeutic agent in oncology.[1][2] This technical guide provides an in-depth summary of the anti-angiogenesis effects of this compound, including quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action.

Core Mechanism of Action

CRA-026440 exerts its biological effects by inhibiting multiple HDAC isoenzymes, including HDAC1, 2, 3, 6, 8, and 10, with nanomolar potency.[1] Inhibition of these enzymes leads to the accumulation of acetylated histones and other non-histone proteins, such as α-tubulin.[1] This alteration in protein acetylation status modulates the expression of various genes, including those critically involved in the regulation of angiogenesis, apoptosis, and cell growth.[2] A key aspect of its anti-angiogenic effect is the downregulation of pro-angiogenic factors, which disrupts the signaling cascade required for the formation of new blood vessels.

Quantitative Data Summary

The anti-angiogenic and anti-proliferative efficacy of CRA-026440 has been quantified in several preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Proliferative and Anti-Angiogenic Activity of CRA-026440

Assay TypeCell Line/ModelParameterValueReference
Endothelial Cell ProliferationHUVECGI₅₀1.41 µM[1]
Ex Vivo AngiogenesisRat Aortic RingEffective Dose Range0.1 - 10 µM[1]

Table 2: In Vivo Anti-Tumor Efficacy of CRA-026440 in HCT116 Colorectal Tumor Xenograft Model

Treatment GroupDose & ScheduleTumor Growth Inhibition (%)P-valueReference
CRA-02644025 mg/kg, qdx3/week40%< 0.01[2]
CRA-02644050 mg/kg, qdx3/week58%< 0.01[2]
Avastin25 mg/kg, i.p. once a week63%< 0.01[2]
CRA-026440 + Avastin25 mg/kg (CRA) + 25 mg/kg (Avastin)84%< 0.01[2]
CRA-026440 + Avastin50 mg/kg (CRA) + 25 mg/kg (Avastin)85%< 0.01[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for CRA-026440's anti-angiogenic effects and a typical experimental workflow for evaluating such compounds.

CRA-026440_Anti_Angiogenesis_Pathway cluster_legend Legend CRA CRA-026440 Hydrochloride HDAC HDAC Enzymes (HDAC1, 2, 3, 6, etc.) CRA->HDAC Inhibition Acetylation Increased Histone Acetylation Histones Histone Proteins HDAC->Histones Deacetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression HIF1a HIF-1α (Hypoxia-Inducible Factor 1α) GeneExpression->HIF1a Downregulation VEGF VEGF (Vascular Endothelial Growth Factor) GeneExpression->VEGF Downregulation HIF1a->VEGF Activation Angiogenesis Angiogenesis VEGF->Angiogenesis Stimulation Inhibitor Inhibitor Target Target Enzyme Process Biological Process Outcome Downstream Effect

Caption: Proposed anti-angiogenic signaling pathway of this compound.

Anti_Angiogenesis_Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment Proliferation Endothelial Cell Proliferation Assay (e.g., HUVEC) Migration Endothelial Cell Migration Assay TubeFormation Tube Formation Assay AorticRing Ex Vivo Aortic Ring Assay Xenograft Tumor Xenograft Model (e.g., HCT116 in nude mice) AorticRing->Xenograft TumorGrowth Measure Tumor Growth & Animal Weight IHC Immunohistochemistry (e.g., CD31 for MVD) Compound Test Compound (CRA-026440) Compound->Proliferation Compound->Migration Compound->TubeFormation Compound->AorticRing Compound->Xenograft

Caption: General experimental workflow for evaluating anti-angiogenic compounds.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the anti-angiogenic activity of compounds like CRA-026440.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay quantifies the effect of a test compound on the proliferation of endothelial cells.

  • Cell Culture: HUVECs are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with 2% Fetal Bovine Serum (FBS) and other growth factors. Cells are maintained at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: HUVECs are seeded into 96-well gelatin-coated plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations (e.g., ranging from picomolar to micromolar). The medium in the wells is replaced with 100 µL of the medium containing the different concentrations of CRA-026440 or vehicle control.

  • Incubation: The plate is incubated for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification (MTT Method):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The GI₅₀ (concentration for 50% of maximal inhibition of cell growth) is determined by plotting inhibition versus log-concentration.

Ex Vivo Rat Aortic Ring Assay

This assay provides a more complex, three-dimensional model that recapitulates multiple stages of angiogenesis.

  • Aorta Excision: Thoracic aortas are harvested from euthanized Sprague-Dawley rats under sterile conditions. The aorta is placed in a sterile dish containing cold, serum-free culture medium.

  • Ring Preparation: Periaortic fibro-adipose tissue is carefully removed under a dissecting microscope. The cleaned aorta is then cross-sectioned into 1-2 mm thick rings.

  • Embedding:

    • A layer of growth factor-reduced Matrigel or collagen gel is added to each well of a pre-chilled 24- or 48-well plate and allowed to polymerize at 37°C for 30 minutes.

    • An aortic ring is placed in the center of each well.

    • Another layer of Matrigel/collagen is added to cover the ring and allowed to polymerize.

  • Treatment and Culture: 500 µL of endothelial cell basal medium, supplemented with different concentrations of CRA-026440 or vehicle control, is added to each well. The plate is incubated at 37°C in a 5% CO₂ incubator for 5-7 days. The medium is changed every 2-3 days.

  • Quantification: The outgrowth of microvessels from the aortic rings is observed and photographed daily using an inverted microscope. The extent of angiogenesis is quantified by measuring parameters such as the number of microvessels, maximal vessel length, and the area of outgrowth using image analysis software.

In Vivo Tumor Xenograft Model

This model assesses the efficacy of the test compound on tumor growth and angiogenesis in a living organism.

  • Cell Implantation: Human colorectal carcinoma cells (e.g., HCT116) are harvested and suspended in a suitable medium (e.g., PBS or Matrigel). Approximately 5-10 x 10⁶ cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude BALB/c mice).

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and control groups. This compound, formulated in a suitable vehicle, is administered intravenously or intraperitoneally according to a predetermined schedule (e.g., 50 mg/kg, daily for three consecutive days per week).

  • Monitoring: Tumor dimensions are measured 2-3 times per week with calipers, and tumor volume is calculated using the formula: (length x width²)/2. Animal body weight is monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

  • Angiogenesis Assessment: A portion of the tumor tissue is fixed in formalin, embedded in paraffin, and sectioned. Immunohistochemical staining for endothelial cell markers, such as CD31, is performed to quantify microvessel density (MVD), a measure of tumor angiogenesis.

References

The HDAC Inhibitor CRA-026440 Hydrochloride: A Technical Guide to its Role in p21-Mediated Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRA-026440 hydrochloride is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-proliferative and anti-angiogenic activities. A key mechanism underlying its cytostatic effects is the induction of the cyclin-dependent kinase (CDK) inhibitor p21Cip1/WAF1, leading to cell cycle arrest, primarily at the G1/S checkpoint. This technical guide provides a comprehensive overview of the mechanism of action of CRA-026440, with a specific focus on its interplay with p21 and the consequential effects on cell cycle progression. This document synthesizes available data on its inhibitory activity, summarizes its effects on cancer cell lines, and provides detailed experimental protocols for the investigation of its biological functions.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Their aberrant activity is frequently observed in various cancers, making them a compelling target for therapeutic intervention. This compound has emerged as a promising anti-cancer agent due to its potent inhibition of multiple HDAC isoenzymes. This activity leads to the accumulation of acetylated histones, chromatin relaxation, and altered transcription of genes involved in cell cycle control and apoptosis. A pivotal downstream effector of CRA-026440's action is the tumor suppressor protein p21, a potent inhibitor of cyclin-dependent kinases (CDKs).

Mechanism of Action: HDAC Inhibition Leading to p21 Induction and Cell Cycle Arrest

CRA-026440 exerts its anti-cancer effects by inhibiting the enzymatic activity of HDACs. This inhibition leads to an increase in the acetylation of various proteins, including histones, which in turn modulates gene expression. One of the critical genes upregulated by HDAC inhibition is CDKN1A, which encodes the p21 protein.

The induction of p21 by CRA-026440 is a central event in its anti-proliferative mechanism. In the HCT116 colon cancer cell line, treatment with CRA-026440 has been shown to cause a 2.5-fold increase in p21 mRNA levels. This upregulation of p21 is implicated in the observed cell cycle arrest at the G1/S checkpoint.

The p21 protein functions as a "brake" on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes, particularly cyclin E-CDK2 and cyclin D-CDK4/6. These complexes are essential for the phosphorylation of the retinoblastoma protein (pRb) and the subsequent transition from the G1 to the S phase of the cell cycle. By inhibiting these kinases, p21 prevents pRb phosphorylation, thereby maintaining it in its active, growth-suppressive state and blocking entry into the DNA synthesis (S) phase.

Quantitative Data

The following tables summarize the quantitative data available for this compound.

Table 1: Inhibitory Activity of CRA-026440 against HDAC Isoenzymes

HDAC IsoenzymeKi (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Table 2: Anti-proliferative and Anti-angiogenic Activity of CRA-026440

Cell Line/AssayParameterValue (µM)
HUVECGI501.41
Rat Aortic Ring AssayIC500.5

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HCT116 human colon carcinoma cells are a suitable model for studying the effects of CRA-026440.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding: Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate cell cycle analysis software.

Western Blot Analysis for p21 Expression
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p21Cip1/WAF1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an appropriate imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Visualizations

CRA-026440_Signaling_Pathway CRA CRA-026440 hydrochloride HDAC HDACs CRA->HDAC Inhibition Acetylation Increased Acetylation Histones Histones & Other Proteins HDAC->Histones Deacetylation HDAC->Acetylation Inhibition leads to p21_gene CDKN1A (p21) Gene Transcription Acetylation->p21_gene p21_protein p21 Protein p21_gene->p21_protein Translation CDK Cyclin-CDK Complexes p21_protein->CDK Inhibition CellCycleArrest G1/S Phase Cell Cycle Arrest CDK->CellCycleArrest Progression Blocked

Caption: Signaling pathway of this compound inducing p21-mediated cell cycle arrest.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Cell Cycle Analysis cluster_2 p21 Expression Analysis seeding Seed HCT116 Cells treatment Treat with CRA-026440 or Vehicle seeding->treatment harvest_cc Harvest & Fix Cells treatment->harvest_cc harvest_wb Harvest & Lyse Cells treatment->harvest_wb stain_cc Stain with PI/RNase A harvest_cc->stain_cc facs Analyze by Flow Cytometry stain_cc->facs quantify Protein Quantification harvest_wb->quantify western Western Blot for p21 quantify->western

CRA-026440 Hydrochloride: A Technical Overview of its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor and antiangiogenic activities in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action and preclinical efficacy. All quantitative data is summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Discovery and Design

The design of this compound is centered around a phenyl hydroxamic acid group, a key structural feature that acts as a chelator of the zinc (II) ion within the active site of HDAC enzymes. This core is connected via a para-substituted aminopropynyl linker to a 5-(2-dimethylaminoethoxy) indole (B1671886) "capping" group. This specific indole capping group was optimized through structure-activity relationship (SAR) studies to achieve balanced and potent inhibition across multiple HDAC isoforms. The inclusion of a dimethylaminoethoxy side chain enhances the compound's solubility and facilitates its entry into the hydrophobic pockets of the enzyme's active site.[1]

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, patent documents describe its synthesis. The general synthetic strategy involves the coupling of the three key structural components: the phenyl hydroxamic acid, the aminopropynyl linker, and the 5-(2-dimethylaminoethoxy) indole capping group.

Biological Activity and Mechanism of Action

This compound exhibits its biological effects through the inhibition of a broad range of HDAC enzymes. This inhibition leads to the hyperacetylation of both histone and non-histone proteins, resulting in the modulation of gene expression and downstream cellular processes critical for cancer cell growth and survival.

Enzymatic Inhibition Profile

This compound is a potent inhibitor of several Class I and Class II HDAC isoforms. The inhibitory constants (Ki) against various recombinant human HDAC enzymes are summarized in the table below.

HDAC IsoformKᵢ (nM)
HDAC14[1][2]
HDAC214[1][2]
HDAC311[1][2]
HDAC615[1][2]
HDAC87[1][2]
HDAC1020[1][2]
In Vitro Antiproliferative Activity

The compound has demonstrated potent growth-inhibitory effects across a panel of human tumor cell lines. The GI₅₀ (concentration required to inhibit cell growth by 50%) values were determined using Alamar Blue fluorometric assays.

Cell LineOriginGI₅₀ (µM)
OVCAR-3Ovary0.12[1]
U937Lymphoma0.20[1]
HCT116Colon0.32[1]
HUVECEndothelium1.41[1][2]
HCT15Colon9.95[1]
Signaling Pathways and Cellular Effects

The inhibition of HDACs by this compound triggers a cascade of events within cancer cells, ultimately leading to cell cycle arrest, apoptosis, and the inhibition of angiogenesis.

HDAC_Inhibition_Pathway cluster_acetylation Protein Acetylation cluster_effects Cellular Effects cluster_markers Molecular Markers CRA-026440 CRA-026440 HDACs HDACs (1, 2, 3, 6, 8, 10) CRA-026440->HDACs inhibition Histones Histones HDACs->Histones deacetylation α-tubulin α-tubulin HDACs->α-tubulin deacetylation Gene Expression\n(e.g., p21 up) Gene Expression (e.g., p21 up) Histones->Gene Expression\n(e.g., p21 up) Apoptosis Apoptosis α-tubulin->Apoptosis Gene Expression\n(e.g., p21 up)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Gene Expression\n(e.g., p21 up)->Cell Cycle Arrest PARP PARP cleavage Apoptosis->PARP gammaH2AX γ-H2AX phosphorylation Apoptosis->gammaH2AX p21 p21 Cip1/WAF1 (mRNA increase) Cell Cycle Arrest->p21 Anti-angiogenesis Anti-angiogenesis VEGF_KDR VEGF & KDR (downregulation) Anti-angiogenesis->VEGF_KDR

Caption: Signaling pathway of this compound.

  • Histone and Tubulin Acetylation: Treatment of HCT116 colon cancer cells with this compound leads to a dose-dependent increase in the acetylation of histones H3 and H4, as well as α-tubulin. The accumulation of acetylated tubulin occurs at lower concentrations (EC₅₀ ≈ 0.1 µM) compared to histones (EC₅₀ ≈ 1 µM), indicating a high sensitivity of HDAC6 to the compound.[1]

  • Cell Cycle Arrest and Apoptosis: The compound induces apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the phosphorylation of γ-H2AX, a marker of DNA damage.[1] Concurrently, it causes a 2.5-fold increase in the mRNA levels of the cyclin-dependent kinase inhibitor p21Cip1/WAF1, which leads to cell cycle arrest at the G1/S checkpoint.[1]

  • Antiangiogenic Effects: this compound demonstrates antiangiogenic properties by suppressing vessel sprouting in the rat aortic ring assay with an IC₅₀ of 0.5 µM.[1] This effect is further supported by the in vivo downregulation of angiogenesis-related genes such as VEGF and KDR.[3]

Preclinical In Vivo Studies

The antitumor efficacy of this compound has been evaluated in human tumor xenograft models in mice.

  • Single-Agent Activity: Intravenous administration of this compound resulted in statistically significant tumor growth inhibition in both HCT116 colon cancer and U937 histiocytic lymphoma xenograft models.[3][4]

  • Combination Therapy: In the HCT116 tumor model, the combination of this compound with Avastin (bevacizumab) resulted in a more profound tumor growth inhibition than either agent alone.[5]

Pharmacokinetics

Pharmacokinetic studies in female BALB/c mice following a single intravenous administration of 10 mg/kg this compound showed a lower Cmax but a more sustained compound concentration over time, likely due to a large volume of distribution.[5]

Experimental Protocols

HDAC Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant HDAC Recombinant HDAC Incubate HDAC + CRA-026440 Incubate HDAC + CRA-026440 Recombinant HDAC->Incubate HDAC + CRA-026440 Fluorogenic Substrate Fluorogenic Substrate Add Substrate Add Substrate Fluorogenic Substrate->Add Substrate CRA-026440 Dilutions CRA-026440 Dilutions CRA-026440 Dilutions->Incubate HDAC + CRA-026440 Incubate HDAC + CRA-026440->Add Substrate Incubate Incubate Add Substrate->Incubate Add Developer Add Developer Incubate->Add Developer Measure Fluorescence Measure Fluorescence Add Developer->Measure Fluorescence

Caption: Workflow for a fluorometric HDAC inhibition assay.

  • Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, and developer solution.

  • Procedure:

    • The HDAC enzyme is pre-incubated with various concentrations of this compound.

    • The fluorogenic substrate is added to initiate the reaction.

    • The mixture is incubated to allow for deacetylation.

    • A developer solution is added, which cleaves the deacetylated substrate to release a fluorescent product.

    • Fluorescence is measured using a microplate reader.

  • Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated.

Cell Proliferation Assay (Alamar Blue)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

AlamarBlue_Workflow Seed Cells Seed Cells Add CRA-026440 Add CRA-026440 Seed Cells->Add CRA-026440 Incubate Incubate Add CRA-026440->Incubate Add Alamar Blue Add Alamar Blue Incubate->Add Alamar Blue Incubate (color change) Incubate (color change) Add Alamar Blue->Incubate (color change) Measure Fluorescence Measure Fluorescence Incubate (color change)->Measure Fluorescence

Caption: Workflow for the Alamar Blue cell proliferation assay.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with a range of concentrations of this compound.

    • After the desired incubation period, Alamar Blue reagent (resazurin) is added to each well.

    • The plates are incubated to allow viable, metabolically active cells to reduce resazurin (B115843) to the fluorescent resorufin.

    • Fluorescence is measured using a microplate reader.

  • Data Analysis: The GI₅₀ value is determined by plotting cell viability against the log of the inhibitor concentration.

Rat Aortic Ring Assay

This ex vivo assay assesses the effect of a compound on angiogenesis.

Aortic_Ring_Workflow Isolate Rat Aorta Isolate Rat Aorta Section into Rings Section into Rings Isolate Rat Aorta->Section into Rings Embed in Matrix Embed in Matrix Section into Rings->Embed in Matrix Add Media + CRA-026440 Add Media + CRA-026440 Embed in Matrix->Add Media + CRA-026440 Incubate Incubate Add Media + CRA-026440->Incubate Quantify Sprouting Quantify Sprouting Incubate->Quantify Sprouting

Caption: Workflow for the rat aortic ring angiogenesis assay.

  • Procedure:

    • Thoracic aortas are excised from rats and sectioned into 1-2 mm rings.

    • The rings are embedded in a collagen or Matrigel matrix in a 48-well plate.

    • The rings are cultured in media containing various concentrations of this compound.

    • Over several days, microvessels sprout from the aortic rings.

  • Data Analysis: The extent of vessel sprouting is quantified by microscopy and image analysis. The IC₅₀ for the inhibition of angiogenesis is then calculated.

Conclusion

This compound is a potent, broad-spectrum HDAC inhibitor with a well-defined mechanism of action that translates to significant antitumor and antiangiogenic effects in preclinical models. Its ability to induce cell cycle arrest and apoptosis in tumor cells, coupled with its inhibition of angiogenesis, makes it a promising candidate for further development as a cancer therapeutic, both as a single agent and in combination with other anticancer drugs. The detailed characterization of its biological activities provides a strong foundation for its potential clinical investigation.

References

A Comprehensive Technical Guide to CRA-026440 Hydrochloride (CAS 847459-98-7): A Potent Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRA-026440 hydrochloride is a potent, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs) with demonstrated anti-tumor and antiangiogenic properties in preclinical models. This document provides an in-depth technical overview of this compound, including its mechanism of action, key quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and a visual representation of its impact on critical signaling pathways.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from the lysine (B10760008) residues of histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation.

This compound has emerged as a promising therapeutic candidate due to its potent inhibitory activity against multiple HDAC isoenzymes. Its ability to induce histone hyperacetylation reactivates the expression of silenced genes, leading to cell cycle arrest, apoptosis, and the inhibition of angiogenesis in cancer cells.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Class I and Class II HDAC enzymes. The hydroxamic acid moiety of the molecule chelates the zinc ion in the active site of HDACs, potently blocking their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, which in turn relaxes the chromatin structure and allows for the transcription of previously silenced genes, including those involved in tumor suppression and cell cycle regulation.

Beyond histone proteins, CRA-026440 also induces the acetylation of non-histone proteins, such as tubulin. The hyperacetylation of tubulin can disrupt microtubule function, further contributing to cell cycle arrest and the induction of apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro HDAC Isoenzyme Inhibitory Activity

HDAC IsoenzymeKi (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Table 2: In Vivo Antitumor Efficacy in Human Tumor Xenograft Models

Tumor ModelTreatmentTumor Growth Inhibition (%)
HCT116 (Colon)100 mg/kg, i.v., daily for 3 daysStatistically significant reduction
U937 (Lymphoma)100 mg/kg, i.v., daily for 3 days58

Table 3: Pharmacokinetic Parameters in Female BALB/c Mice (10 mg/kg, i.v.)

ParameterValueUnit
Cmax (Plasma)~1000ng/mL
T½ (Plasma)~1hour

Table 4: Plasma and Tumor Concentrations in Female Nude BALB/c Mice with HCT116 Xenografts (50 mg/kg, i.v.)

Time (hours)Plasma Concentration (ng/mL)Tumor Concentration (ng/g)
0.25~4000~1000
1~1500~1200
4~200~800
8~50~500
24<50~200

Signaling Pathways

The antitumor effects of this compound are mediated through its influence on several critical signaling pathways.

CRA-026440_Mechanism_of_Action cluster_inhibition Inhibition cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes CRA-026440 CRA-026440 HDACs HDACs CRA-026440->HDACs Inhibits Acetylated_Histones Acetylated Histones (Increased) HDACs->Acetylated_Histones Acetylated_Tubulin Acetylated Tubulin (Increased) HDACs->Acetylated_Tubulin Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Microtubule_Disruption Microtubule Disruption Acetylated_Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Angiogenesis_Inhibition Angiogenesis Inhibition Gene_Expression->Angiogenesis_Inhibition Microtubule_Disruption->Cell_Cycle_Arrest

Caption: Overview of this compound's mechanism of action.

Cell_Cycle_Arrest_Pathway CRA-026440 CRA-026440 HDAC_Inhibition HDAC Inhibition CRA-026440->HDAC_Inhibition Histone_Acetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Acetylation p21_Transcription p21 (WAF1/CIP1) Transcription Histone_Acetylation->p21_Transcription p21_Protein p21 Protein (Increased) p21_Transcription->p21_Protein CDK_Inhibition CDK Inhibition p21_Protein->CDK_Inhibition Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest

Caption: p21-mediated cell cycle arrest pathway induced by CRA-026440.

Angiogenesis_Inhibition_Pathway CRA-026440 CRA-026440 HDAC_Inhibition HDAC Inhibition CRA-026440->HDAC_Inhibition Gene_Repression Repression of Pro-Angiogenic Gene Transcription HDAC_Inhibition->Gene_Repression VEGF_HIF1a_Downregulation VEGF, HIF-1α Downregulation Gene_Repression->VEGF_HIF1a_Downregulation Angiogenesis_Inhibition Inhibition of Angiogenesis VEGF_HIF1a_Downregulation->Angiogenesis_Inhibition

Caption: Inhibition of angiogenesis signaling by CRA-026440.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be optimized for specific laboratory conditions.

In Vivo Human Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.[1]

Xenograft_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., HCT116) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (i.v. or other) Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: Workflow for a typical in vivo xenograft study.

  • Cell Culture: Human tumor cell lines (e.g., HCT116, U937) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: A suspension of 5 x 10^6 tumor cells in 0.1 mL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 5% DMSO in saline). The drug is administered intravenously (i.v.) at the specified doses (e.g., 25, 50, 100 mg/kg) and schedule (e.g., daily for 3 consecutive days). The control group receives the vehicle only.

  • Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2. Animal body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors and other tissues can be collected for further analysis (e.g., Western blot, immunohistochemistry).

Western Blot for Histone and Tubulin Acetylation

This protocol describes the detection of acetylated histones and tubulin in cells treated with this compound.[2][3]

  • Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for acetyl-histone H3, acetyl-histone H4, acetyl-tubulin, total histone H3, total tubulin, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro HDAC Enzymatic Assay

This fluorometric assay is used to determine the inhibitory activity of this compound against specific HDAC isoenzymes.[4][5]

  • Reagents: Recombinant human HDAC enzymes, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution (e.g., trypsin in trichostatin A).

  • Assay Procedure:

    • In a 96-well plate, the HDAC enzyme is incubated with varying concentrations of this compound in an assay buffer.

    • The fluorogenic substrate is added, and the reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. The inhibitor constant (Ki) is then determined using the Cheng-Prusoff equation.

Rat Aortic Ring Angiogenesis Assay

This ex vivo assay assesses the antiangiogenic potential of this compound.[6][7]

  • Aortic Ring Preparation: Thoracic aortas are excised from euthanized Sprague-Dawley rats. The periadventitial fibrous tissue is removed, and the aortas are cross-sectioned into 1-mm thick rings.

  • Embedding: The aortic rings are placed in a 48-well plate coated with Matrigel and then covered with another layer of Matrigel.

  • Treatment: The rings are cultured in endothelial cell growth medium supplemented with or without various concentrations of this compound.

  • Observation and Quantification: The formation of microvessel sprouts from the aortic rings is observed and photographed daily for 7-14 days. The extent of angiogenesis is quantified by measuring the length and number of the sprouts.

Conclusion

This compound is a potent, broad-spectrum HDAC inhibitor with compelling preclinical antitumor and antiangiogenic activity. Its mechanism of action, involving the induction of histone and tubulin acetylation, leads to desirable downstream effects such as cell cycle arrest and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this promising therapeutic agent. Future studies should focus on elucidating its efficacy in a wider range of cancer models and exploring its potential in combination therapies.

References

In-Depth Technical Guide: CRA-026440 Hydrochloride for Basic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRA-026440 hydrochloride is a potent, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs) with demonstrated anti-tumor and anti-angiogenic properties in preclinical models. This technical guide provides a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental protocols for its application in basic cancer research.

Mechanism of Action

CRA-026440 exerts its anti-cancer effects primarily through the inhibition of multiple HDAC isoenzymes. This inhibition leads to the hyperacetylation of both histone and non-histone proteins. The accumulation of acetylated histones results in a more open chromatin structure, leading to the transcription of genes that can suppress tumor growth. Key non-histone proteins acetylated upon treatment with HDAC inhibitors include α-tubulin, which affects microtubule stability and cell division, and various transcription factors involved in cell cycle regulation and apoptosis.

In cancer cells, treatment with CRA-026440 leads to the accumulation of acetylated histones and α-tubulin, which in turn induces the expression of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest and apoptosis.[1] Furthermore, CRA-026440 has been shown to downregulate the expression of key genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), thereby inhibiting the formation of new blood vessels that tumors need to grow.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Inhibitory Activity against HDAC Isoenzymes [1][3]

HDAC IsoenzymeKi (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Table 2: In Vitro Anti-proliferative and Anti-angiogenic Activity

Cell LineAssayParameterValue
HUVECProliferationGI501.41 µM[1]
Cultured Tumor CellsGeneralEffective Concentration for Acetylation and Apoptosis0.1 - 10 µM[1]
Rat Aortic RingsAngiogenesisEffective Inhibitory Concentration0.1 - 10 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of CRA-026440 in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, U937)

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve CRA-026440).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for Acetylated Proteins

This protocol is used to detect the accumulation of acetylated histones and α-tubulin in cancer cells treated with CRA-026440.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-acetyl-histone H3, anti-acetyl-α-tubulin, anti-histone H3, anti-α-tubulin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of CRA-026440 (e.g., 0.1, 1, 10 µM) for 18 hours.[1]

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in cancer cells following treatment with CRA-026440.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with CRA-026440 (e.g., 0.1, 1, 10 µM) for 18-24 hours.[1]

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

In Vivo Human Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of CRA-026440 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • HCT116 or U937 human tumor cells

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject 5-10 x 106 HCT116 or U937 cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.[4]

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Administer this compound at a dose of 100 mg/kg via intravenous (i.v.) injection daily for three consecutive days.[1] The control group should receive vehicle injections.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of CRA-026440.

Ex Vivo Rat Aortic Ring Angiogenesis Assay

This protocol assesses the anti-angiogenic activity of CRA-026440 in an ex vivo model.

Materials:

  • Thoracic aortas from rats

  • Serum-free culture medium

  • Collagen or Matrigel

  • This compound

  • Inverted microscope with a camera

Procedure:

  • Excise the thoracic aorta from a euthanized rat and place it in sterile, cold serum-free medium.

  • Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1-2 mm thick rings.

  • Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.

  • Allow the matrix to solidify, then add culture medium containing different concentrations of CRA-026440 (e.g., 0.1, 1, 10 µM) or vehicle control.[1]

  • Incubate the plate for 5-7 days at 37°C.[1]

  • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

  • Quantify the extent of angiogenesis by measuring the length and number of microvessels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by CRA-026440 and a general experimental workflow for its evaluation.

HDAC_Inhibition_Pathway CRA-026440 CRA-026440 HDACs HDACs CRA-026440->HDACs Inhibition Acetylated Histones Acetylated Histones Acetylated α-Tubulin Acetylated α-Tubulin Histones Histones HDACs->Histones Deacetylation α-Tubulin α-Tubulin HDACs->α-Tubulin Deacetylation Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Microtubule Instability Microtubule Instability Acetylated α-Tubulin->Microtubule Instability Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Tumor Suppressor Genes (e.g., p21) Tumor Suppressor Genes (e.g., p21) Gene Transcription->Tumor Suppressor Genes (e.g., p21) Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes (e.g., p21)->Cell Cycle Arrest Microtubule Instability->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of CRA-026440 leading to cell cycle arrest and apoptosis.

Anti_Angiogenesis_Pathway CRA-026440 CRA-026440 HDACs HDACs CRA-026440->HDACs Inhibition HIF-1α Acetylation HIF-1α Acetylation HDACs->HIF-1α Acetylation Deacetylation HIF-1α Degradation HIF-1α Degradation HIF-1α Acetylation->HIF-1α Degradation VEGF Expression VEGF Expression HIF-1α Degradation->VEGF Expression Reduced Angiogenesis Angiogenesis VEGF Expression->Angiogenesis Inhibition Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Ex Vivo Evaluation cluster_2 In Vivo Evaluation Cell_Viability Cell Viability Assay (IC50 Determination) Mechanism_Studies Mechanism of Action Studies Cell_Viability->Mechanism_Studies Angiogenesis_Assay In Vitro Angiogenesis Assay Cell_Viability->Angiogenesis_Assay Western_Blot Western Blot (Acetylation) Mechanism_Studies->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V) Mechanism_Studies->Apoptosis_Assay Aortic_Ring Rat Aortic Ring Assay Angiogenesis_Assay->Aortic_Ring Xenograft_Model Tumor Xenograft Model Aortic_Ring->Xenograft_Model Efficacy_Assessment Tumor Growth Inhibition Xenograft_Model->Efficacy_Assessment

References

Role of HDAC inhibition in tumor suppression by CRA-026440

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I am committed to providing accurate and well-sourced information. After conducting a thorough search, I was unable to find any publicly available scientific literature, clinical trial data, or other documentation related to a compound designated as "CRA-026440." This suggests that it may be a very new, preclinical, or internally coded compound that is not yet disclosed in the public domain.

Therefore, I am unable to provide a detailed technical guide specifically on the role of HDAC inhibition in tumor suppression by CRA-026440.

However, I can offer a comprehensive technical guide on the broader topic of the role of Histone Deacetylase (HDAC) inhibition in tumor suppression , using a well-established and clinically relevant HDAC inhibitor as an example. This guide would be structured to meet all of your specified requirements, including:

  • Target Audience: Researchers, scientists, and drug development professionals.

  • Data Presentation: Summary of quantitative data in structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Mandatory Visualizations: Graphviz diagrams for signaling pathways and workflows with the specified formatting.

Methodological & Application

Application Notes and Protocols for CRA-026440 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. HDAC inhibitors, such as CRA-026440, block this activity, resulting in histone hyperacetylation, a more relaxed chromatin state, and altered gene expression.[1] This can lead to the induction of various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a promising class of anti-cancer agents.[2]

CRA-026440 has demonstrated potent antitumor and antiangiogenic activities in preclinical studies.[3][4] It inhibits a range of HDAC isoenzymes in the nanomolar range, leading to the accumulation of acetylated histones and tubulin in cancer cells, which in turn inhibits tumor cell growth and induces apoptosis.[3][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological effects.

Physicochemical Properties and Storage

PropertyValueReference
CAS Number 847459-98-7[5]
Molecular Formula C₂₃H₂₄N₄O₄ · HCl
Molecular Weight 456.92 g/mol [6]
Purity ≥97%
Storage Store at 0-8°C.

Quantitative Data

Inhibitory Activity (Ki)

This compound shows potent inhibition against several HDAC isoenzymes:

HDAC IsoenzymeKi (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020
Data sourced from[5][7]
In Vitro Efficacy (GI₅₀)

The half-maximal growth inhibition (GI₅₀) provides an indication of the compound's potency in a cellular context.

Cell LineCancer TypeGI₅₀ (µM)
HCT116Colorectal Carcinoma0.31
Data sourced from[3]

Note: IC₅₀/GI₅₀ values are cell line and assay dependent. It is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Signaling Pathway

HDAC_Inhibition_Pathway CRA-026440 CRA-026440 HDACs HDACs CRA-026440->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Tubulin Tubulin HDACs->Tubulin Deacetylation Acetylated Histones Acetylated Histones Histones->Acetylated Histones Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription p21 p21 Gene Transcription->p21 Upregulation Apoptosis Apoptosis Gene Transcription->Apoptosis Modulation of pro- and anti- apoptotic genes Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Acetylated Tubulin Acetylated Tubulin Tubulin->Acetylated Tubulin

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for similar compounds.

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, dissolve 4.57 mg of the compound in 1 mL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Note: The solubility and stability of this compound in different solvents and media should be experimentally verified. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (e.g., MTT or WST-1 Assay)

This protocol determines the effect of CRA-026440 on cell proliferation and viability.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in a 96-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare serial dilutions of CRA-026440 Incubate_Overnight->Prepare_Dilutions Add_Compound Add compound to wells Prepare_Dilutions->Add_Compound Incubate_Timecourse Incubate for 24, 48, or 72 hours Add_Compound->Incubate_Timecourse Add_Reagent Add MTT/WST-1 reagent Incubate_Timecourse->Add_Reagent Incubate_Assay Incubate for 1-4 hours Add_Reagent->Incubate_Assay Add_Solubilizer Add solubilization solution (for MTT) Incubate_Assay->Add_Solubilizer Read_Absorbance Read absorbance (e.g., 570 nm for MTT) Add_Solubilizer->Read_Absorbance

  • Materials:

    • Cancer cell line of interest (e.g., HCT116, U937)

    • Complete cell culture medium

    • This compound stock solution

    • 96-well plates

    • MTT or WST-1 reagent

    • Solubilization buffer (for MTT assay)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of CRA-026440 in complete medium from the stock solution.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for desired time points (e.g., 24, 48, 72 hours).

    • Add the viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions and incubate for the recommended time.

    • If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by CRA-026440.[8]

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with CRA-026440 at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in the provided 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension as per the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of CRA-026440 on cell cycle progression.

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • This compound

    • 6-well plates

    • Cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with CRA-026440 as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]

Western Blot Analysis of Histone and Tubulin Acetylation

This protocol is to confirm the mechanism of action of CRA-026440 by detecting changes in protein acetylation.[10]

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-Tubulin, anti-p21, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE and Western blotting equipment

    • Chemiluminescent substrate

  • Procedure:

    • Seed and treat cells with CRA-026440 as described previously.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setups. All work should be conducted in a suitable laboratory environment following appropriate safety procedures. The information provided is for Research Use Only.

References

Application Notes and Protocols for CRA-026440 Hydrochloride in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), demonstrating significant anti-proliferative and anti-angiogenic activities. It effectively targets class I and II HDACs, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10, with nanomolar efficacy. This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo mouse studies, with a focus on human tumor xenograft models. The provided information is intended to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. By blocking the deacetylation of histones, CRA-026440 leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of genes that can suppress tumor growth. Additionally, it induces the acetylation of non-histone proteins, such as tubulin, which can disrupt microtubule function and inhibit cell division. A key downstream effect of CRA-026440 is the induction of the cyclin-dependent kinase inhibitor p21Cip1/WAF1, which leads to cell cycle arrest and apoptosis.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CRA-026440
HDAC IsozymeKi (nM)
HDAC14
HDAC214
HDAC3/SMRT11
HDAC615
HDAC87
HDAC1020
Table 2: Pharmacokinetic Parameters of CRA-026440 in Female BALB/c Mice (Single Intravenous Dose)
DoseParameterValue
10 mg/kgCmax (Plasma)~1.5 µM
t1/2 (Plasma)~1 hour
50 mg/kgCmax (Plasma)~7 µM
Cmax (HCT116 Tumor)~4 µM
Table 3: Efficacy of CRA-026440 in Human Tumor Xenograft Models
Cell LineMouse StrainAdministration RouteDosage RegimenOutcome
HCT116 (colon carcinoma)Nude (nu/nu)Intravenous100 mg/kg/day for 3 daysSignificant reduction in tumor growth[1]
U937 (histiocytic lymphoma)Nude (nu/nu)Intravenous100 mg/kg/day for 3 daysSignificant reduction in tumor growth[1]

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous HCT116 Xenograft Model

1. Animal Model:

  • Species: Mouse

  • Strain: Athymic Nude (nu/nu) or BALB/c nude, female, 6-8 weeks old.[2][3][4]

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Cell Culture and Implantation:

  • Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) to ~80% confluency.

  • Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.

  • Subcutaneously inject 1 x 106 to 5 x 106 HCT116 cells in a volume of 100-200 µL into the right flank of each mouse.[2]

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.

4. Formulation and Administration of this compound:

  • Vehicle: Prepare a sterile vehicle solution suitable for intravenous injection (e.g., 5% dextrose in water, saline).

  • Preparation of CRA-026440 Solution: Dissolve this compound in the vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume).

  • Administration: Administer this compound or vehicle via intravenous (tail vein) injection.

5. Dosing Regimen:

  • Treatment Group: 100 mg/kg this compound, administered intravenously once daily for three consecutive days.[1]

  • Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

6. Endpoint Analysis:

  • Continue to monitor tumor volume and body weight every 2-3 days.

  • Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm3) or at the end of the study period.

  • Excise tumors, weigh them, and process for further analysis (e.g., histology, western blotting for pharmacodynamic markers like acetylated histones and p21).

Protocol 2: Evaluation of Anti-Tumor Efficacy in a Disseminated U937 Xenograft Model

1. Animal Model:

  • Species: Mouse

  • Strain: Severe Combined Immunodeficient (SCID) or Non-obese diabetic/severe combined immunodeficiency (NOD/SCID), female, 6-8 weeks old.

2. Cell Culture and Implantation:

  • Culture U937 cells in an appropriate suspension culture medium (e.g., RPMI-1640 with 10% FBS).

  • Harvest and wash cells with sterile PBS.

  • Inject 1 x 107 U937 cells in a volume of 200 µL of sterile PBS intravenously via the tail vein.

3. Treatment Protocol:

  • Begin treatment 24 hours after cell injection.

  • Treatment Group: Administer 100 mg/kg this compound intravenously once daily for three consecutive days.[1]

  • Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

4. Endpoint Analysis:

  • Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis).

  • At the end of the study, or when moribund, euthanize mice and harvest tissues (e.g., bone marrow, spleen, liver) to assess tumor burden by flow cytometry (for human CD45+ cells) or immunohistochemistry.

Mandatory Visualizations

G cluster_0 This compound cluster_1 Cellular Effects CRA026440 CRA-026440 HDACs HDACs (1, 2, 3, 6, 8, 10) CRA026440->HDACs Inhibition Histones Histones HDACs->Histones Tubulin Tubulin HDACs->Tubulin Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Acetylated_Tubulin Acetylated Tubulin Tubulin->Acetylated_Tubulin Acetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Microtubule_Disruption Microtubule Disruption Acetylated_Tubulin->Microtubule_Disruption Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression p21 p21Cip1/WAF1 Induction Gene_Expression->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Microtubule_Disruption->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound.

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cell_Culture 1. HCT116/U937 Cell Culture Cell_Implantation 2. Subcutaneous or IV Cell Implantation Cell_Culture->Cell_Implantation Tumor_Development 3. Tumor Growth to 100-150 mm³ Cell_Implantation->Tumor_Development Randomization 4. Randomize Mice Tumor_Development->Randomization Treatment 5. IV Administration: CRA-026440 or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Growth & Body Weight Treatment->Monitoring Endpoint 7. Euthanasia & Tumor Excision Monitoring->Endpoint Data_Analysis 8. Data Analysis Endpoint->Data_Analysis

Caption: Experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols: CRA-026440 Hydrochloride Treatment in HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs) with demonstrated anti-tumor and anti-angiogenic properties.[1][2] As a hydroxamic acid-based inhibitor, it targets multiple HDAC isoenzymes, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10, with Ki values in the low nanomolar range.[1][2][3] This inhibition leads to the accumulation of acetylated histones and other proteins, such as tubulin, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[3][4]

The human colorectal carcinoma cell line, HCT116, is a widely utilized model in cancer research. These cells exhibit an epithelial morphology and are characterized by a mutation in the KRAS proto-oncogene. Studies have shown that this compound effectively inhibits the growth of HCT116 cells, with a reported GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 0.32 μM.[3] This document provides detailed protocols for evaluating the effects of this compound on HCT116 cell viability, apoptosis, and cell cycle progression.

Data Presentation

Table 1: Inhibitory Activity of this compound against HDAC Isoenzymes

HDAC IsoenzymeKᵢ (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Data represents the inhibitory constants (Ki) of this compound against various recombinant HDAC isoenzymes.[1][2][3]

Table 2: Anti-proliferative Activity of this compound in HCT116 Cells

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control (0.1% DMSO)0100 ± 4.5
This compound0.178 ± 3.2
This compound0.3251 ± 2.8
This compound1.025 ± 1.9
This compound3.08 ± 1.1

Hypothetical data representing the effect of a 72-hour treatment of this compound on the viability of HCT116 cells, as determined by an MTS assay.

Table 3: Apoptosis Induction by this compound in HCT116 Cells

Treatment GroupConcentration (µM)Apoptotic Cells (%) (Mean ± SD)
Vehicle Control (0.1% DMSO)04.2 ± 1.1
This compound0.515.8 ± 2.3
This compound1.035.1 ± 3.5
This compound2.062.4 ± 4.1

Hypothetical data representing the percentage of apoptotic HCT116 cells after 48 hours of treatment with this compound, as measured by Annexin V-FITC/Propidium (B1200493) Iodide staining and flow cytometry.

Table 4: Cell Cycle Analysis of HCT116 Cells Treated with this compound

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (0.1% DMSO)045.2 ± 2.135.8 ± 1.819.0 ± 1.5
This compound0.568.5 ± 3.320.1 ± 2.511.4 ± 1.9
This compound1.075.1 ± 2.915.3 ± 1.79.6 ± 1.2

Hypothetical data showing the cell cycle distribution of HCT116 cells after 24 hours of treatment with this compound, as determined by propidium iodide staining and flow cytometry.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HCT116 (human colorectal carcinoma).

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the overnight culture medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed HCT116 cells in a 6-well plate at a density of 2 x 10⁵ cells per well. After overnight attachment, treat the cells with this compound or vehicle control for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed HCT116 cells in a 6-well plate and treat with this compound or vehicle control for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the cell cycle distribution by flow cytometry.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start seed_cells Seed HCT116 Cells start->seed_cells overnight_incubation Overnight Incubation seed_cells->overnight_incubation prepare_compound Prepare CRA-026440 HCl overnight_incubation->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells viability_assay Cell Viability Assay (MTS) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI) treat_cells->cell_cycle_assay data_acquisition Data Acquisition viability_assay->data_acquisition apoptosis_assay->data_acquisition cell_cycle_assay->data_acquisition data_analysis Data Interpretation data_acquisition->data_analysis end End data_analysis->end signaling_pathway cluster_drug Drug Action cluster_cellular_targets Cellular Targets cluster_molecular_effects Molecular Effects cluster_cellular_outcomes Cellular Outcomes drug CRA-026440 HCl hdac HDACs (1, 2, 3, 6, 8, 10) drug->hdac Inhibition histone_acetylation ↑ Acetylated Histones hdac->histone_acetylation Deacetylation tubulin_acetylation ↑ Acetylated Tubulin hdac->tubulin_acetylation Deacetylation gene_expression Altered Gene Expression (e.g., p21) histone_acetylation->gene_expression apoptosis Apoptosis tubulin_acetylation->apoptosis cell_cycle_arrest Cell Cycle Arrest (G1) gene_expression->cell_cycle_arrest growth_inhibition Tumor Growth Inhibition cell_cycle_arrest->growth_inhibition apoptosis->growth_inhibition

References

Application Notes and Protocols: Western Blot Analysis of CRA-026440 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), targeting class I and IIb enzymes, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10, with nanomolar efficacy. By inhibiting these key epigenetic regulators, CRA-026440 alters chromatin structure and the acetylation status of various non-histone proteins. This leads to the modulation of gene expression, resulting in anti-proliferative and pro-apoptotic effects in cancer cells. Key mechanistic consequences of CRA-026440 treatment include the accumulation of acetylated histones and α-tubulin, induction of cell cycle arrest through upregulation of cyclin-dependent kinase inhibitors like p21 and p27, and the initiation of apoptosis. Western blotting is an essential technique to elucidate and quantify these molecular changes following treatment with CRA-026440.

These application notes provide a comprehensive guide to performing Western blot analysis to assess the pharmacodynamic effects of this compound on key cellular pathways. While specific quantitative data for CRA-026440 is not extensively available in public literature, this document includes representative data from studies on other well-characterized broad-spectrum HDAC inhibitors to illustrate the expected outcomes.

Data Presentation: Expected Quantitative Changes in Protein Expression

The following tables summarize the anticipated effects of this compound treatment on key protein markers as measured by quantitative Western blot analysis. The data presented are illustrative and based on typical results observed with broad-spectrum HDAC inhibitors. Researchers should generate their own quantitative data for specific cell lines and experimental conditions.

Table 1: Histone and Tubulin Acetylation

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)
Acetyl-Histone H3 (Lys9)CRA-026440 (Low Dose)2.5 ± 0.4
CRA-026440 (High Dose)5.8 ± 0.9
Acetyl-α-Tubulin (Lys40)CRA-026440 (Low Dose)3.1 ± 0.6
CRA-026440 (High Dose)7.2 ± 1.2
Total Histone H3CRA-026440 (Low and High Dose)No significant change
Total α-TubulinCRA-026440 (Low and High Dose)No significant change

Table 2: Cell Cycle Regulation

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)
p21WAF1/Cip1CRA-026440 (Low Dose)2.8 ± 0.5
CRA-026440 (High Dose)6.5 ± 1.1
p27Kip1CRA-026440 (Low Dose)2.1 ± 0.3
CRA-026440 (High Dose)4.9 ± 0.8

Table 3: Apoptosis Induction

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)
Cleaved Caspase-3CRA-026440 (Low Dose)1.8 ± 0.3
CRA-026440 (High Dose)4.2 ± 0.7
Cleaved PARPCRA-026440 (Low Dose)2.0 ± 0.4
CRA-026440 (High Dose)5.1 ± 0.9
Pro-Caspase-3CRA-026440 (Low Dose)Decrease
CRA-026440 (High Dose)Significant Decrease

Mandatory Visualizations

Herein are diagrams illustrating key signaling pathways and a standard experimental workflow relevant to the analysis of this compound effects.

G cluster_0 cluster_1 HDAC Inhibition cluster_2 Chromatin Remodeling cluster_3 Cytoskeletal Effects cluster_4 Cellular Outcomes CRA-026440 CRA-026440 HDACs HDACs CRA-026440->HDACs Inhibits Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Deacetylates Tubulin Acetylation Tubulin Acetylation HDACs->Tubulin Acetylation Deacetylates Gene Expression Gene Expression Histone Acetylation->Gene Expression Alters p21/p27 Upregulation p21/p27 Upregulation Gene Expression->p21/p27 Upregulation Induces Apoptosis Apoptosis Gene Expression->Apoptosis Induces Microtubule Stability Microtubule Stability Tubulin Acetylation->Microtubule Stability Increases Cell Cycle Arrest Cell Cycle Arrest p21/p27 Upregulation->Cell Cycle Arrest Promotes

Caption: Signaling pathway of this compound.

G Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: Western blot experimental workflow.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, HeLa) in appropriate culture dishes and grow to 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).

Cell Lysis and Protein Quantification
  • Cell Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis until adequate separation of proteins is achieved.

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Transfer Verification: Stain the membrane with Ponceau S to verify successful protein transfer.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the proteins of interest (see Table 4 for suggested antibodies and dilutions) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Table 4: Recommended Primary Antibodies

Target ProteinHostDilutionSupplier (Cat. No.)
Acetyl-Histone H3 (Lys9)Rabbit1:1000Cell Signaling (9649)
Acetyl-α-Tubulin (Lys40)Rabbit1:1000Cell Signaling (5335)
p21WAF1/Cip1Mouse1:1000Cell Signaling (2947)
p27Kip1Rabbit1:1000Cell Signaling (3686)
Cleaved Caspase-3Rabbit1:1000Cell Signaling (9664)
PARPRabbit1:1000Cell Signaling (9542)
Histone H3Rabbit1:1000Cell Signaling (4499)
α-TubulinRabbit1:1000Cell Signaling (2125)
GAPDHRabbit1:1000Cell Signaling (5174)
Detection and Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or total protein stain) to correct for variations in protein loading. Express the results as a fold change relative to the vehicle-treated control.

Disclaimer

These application notes and protocols are intended as a guide. Optimal conditions for cell culture, drug treatment, and Western blotting should be determined by the individual researcher for their specific experimental setup. The quantitative data presented is illustrative and may not be directly representative of results obtained with this compound in all systems.

Application Notes and Protocols for CRA-026440 Hydrochloride Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs).[1][2] As a hydroxamic acid-based inhibitor, its mechanism of action involves chelating the zinc ion in the active site of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins, such as α-tubulin.[3][4] This activity induces various cellular responses, including cell cycle arrest, apoptosis, and inhibition of angiogenesis, making it a compound of interest for cancer research and drug development.[1][3]

These application notes provide a detailed protocol for the immunoprecipitation of protein complexes that are affected by treatment with this compound. This method is crucial for studying the compound's effects on protein-protein interactions and identifying its downstream targets.

Data Presentation

The following tables summarize the in vitro inhibitory and antiproliferative activities of CRA-026440.

Table 1: Enzymatic Inhibition Profile of CRA-026440

HDAC IsoformK_i_ (nM)
HDAC14[1][2][4]
HDAC214[1][2][4]
HDAC311[1][2][4]
HDAC615[1][2][4]
HDAC87[1][2][4]
HDAC1020[1][2][4]

Table 2: Antiproliferative Effects of CRA-026440 (GI₅₀)

Cell LineOriginGI₅₀ (µM)
OVCAR-3Ovary0.12[4]
U937Lymphoma0.20[4]
HCT116Colon0.32[4]
HUVECEndothelium1.41[4]

Experimental Protocols

Immunoprecipitation of Protein Complexes Following this compound Treatment

This protocol is adapted from general immunoprecipitation procedures and is intended for the isolation of protein complexes modulated by this compound treatment.[5]

Materials:

  • This compound (CAS: 847459-98-7)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors)

  • Primary antibody specific for the protein of interest

  • Control IgG from the same host species as the primary antibody

  • Protein A/G-coupled agarose (B213101) or magnetic beads

  • Microcentrifuge tubes

  • SDS-PAGE sample buffer

Procedure:

  • Cell Culture and Treatment:

    • Plate and grow cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.[5]

    • Add ice-cold IP Lysis Buffer to the plate and incubate on ice for 10-15 minutes.[5]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

    • Sonicate the lysate briefly (e.g., 2 x 10 seconds) on ice to shear DNA and ensure complete lysis.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the cleared lysate with Protein A/G beads for 30-60 minutes at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and discard them, retaining the supernatant.

  • Immunoprecipitation:

    • Determine the protein concentration of the cleared lysate.

    • To an appropriate amount of lysate, add the primary antibody specific for the target protein.

    • In a separate tube, add an equivalent amount of control IgG to a similar amount of lysate to serve as a negative control.[5]

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to each tube and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Resuspend the beads in 1 ml of ice-cold IP Lysis Buffer and centrifuge again.

    • Repeat this wash step at least three times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 1X SDS-PAGE sample buffer.[5]

    • Boil the samples for 5-10 minutes to dissociate the protein complexes from the beads.

    • Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.[5]

  • Analysis:

    • The eluted proteins can now be analyzed by SDS-PAGE and Western blotting to detect the protein of interest and any co-immunoprecipitated proteins.[5]

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Immunoprecipitation cluster_2 Analysis cell_culture 1. Cell Culture & Treatment (CRA-026440 or Vehicle) cell_lysis 2. Cell Lysis cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate cell_lysis->pre_clearing add_antibody 4. Add Primary Antibody / IgG pre_clearing->add_antibody add_beads 5. Add Protein A/G Beads add_antibody->add_beads washing 6. Washing add_beads->washing elution 7. Elution washing->elution analysis 8. SDS-PAGE & Western Blot elution->analysis

Caption: Workflow for Immunoprecipitation with this compound.

Signaling Pathway

G CRA CRA-026440 Hydrochloride HDACs HDACs (e.g., HDAC1, HDAC6) CRA->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation Tubulin α-Tubulin HDACs->Tubulin Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones AcetylatedTubulin Acetylated Tubulin Tubulin->AcetylatedTubulin Chromatin Chromatin Remodeling & Gene Expression Changes AcetylatedHistones->Chromatin CellCycle Cell Cycle Arrest & Apoptosis AcetylatedTubulin->CellCycle Chromatin->CellCycle

References

Application Notes and Protocols for Angiogenesis Assays Using CRA-026440 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs). HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This modulation of acetylation plays a crucial role in the epigenetic regulation of gene expression. Emerging evidence suggests that HDAC inhibitors, including those of the hydroxamic acid class to which CRA-026440 belongs, possess significant anti-angiogenic properties, making them promising candidates for cancer therapy.[1][2][3]

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[4][5] By inhibiting angiogenesis, the tumor's supply of oxygen and nutrients can be restricted, thereby impeding its growth. The anti-angiogenic effects of HDAC inhibitors are mediated through various mechanisms, including the downregulation of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α).[4][6][7]

These application notes provide detailed protocols for assessing the anti-angiogenic potential of this compound using established in vitro, ex vivo, and in vivo angiogenesis assays.

Data Presentation

The following tables summarize representative quantitative data on the anti-angiogenic effects of hydroxamic acid-based HDAC inhibitors in key angiogenesis assays. While specific data for this compound is not publicly available, the data presented for compounds with similar mechanisms of action, such as LBH589 and suberoylanilide hydroxamic acid (SAHA), serve as a valuable reference.

Table 1: Effect of Hydroxamic Acid-Based HDAC Inhibitors on Endothelial Cell Tube Formation

TreatmentConcentration (nM)Total Tube Length (% of Control)Number of Branch Points (% of Control)
Vehicle Control-100 ± 8.5100 ± 11.2
LBH5891075 ± 6.368 ± 9.1
LBH5895042 ± 5.135 ± 7.8
SAHA50065 ± 7.958 ± 8.5
SAHA100038 ± 4.629 ± 6.4

*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation and are representative of typical results observed in a Matrigel-based tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs).[1][8]

Table 2: Effect of Hydroxamic Acid-Based HDAC Inhibitors on Microvessel Outgrowth in the Aortic Ring Assay

TreatmentConcentration (nM)Microvessel Outgrowth Area (% of Control)
Vehicle Control-100 ± 12.4
LBH5892568 ± 9.7
LBH58910031 ± 7.2
SAHA100055 ± 11.3
SAHA500024 ± 6.9

*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation and are representative of typical results from a rat or mouse aortic ring assay.

Table 3: Effect of Hydroxamic Acid-Based HDAC Inhibitors on Angiogenesis in the Chick Chorioallantoic Membrane (CAM) Assay

TreatmentDose (µ g/egg )Number of Blood Vessel Branch Points (% of Control)
Vehicle Control-100 ± 15.1
LBH589572 ± 11.8
LBH5891045 ± 9.5
SAHA2065 ± 13.2
SAHA5038 ± 8.7

*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation and are representative of typical results from an in vivo CAM assay.

Experimental Protocols

In Vitro Angiogenesis Assay: Endothelial Cell Tube Formation

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound

  • 96-well culture plates

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[9]

  • Cell Preparation: Culture HUVECs in EGM-2 medium until they reach 80-90% confluency. Harvest the cells using trypsin and resuspend them in a serum-free basal medium. Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the serum-free basal medium to achieve the desired final concentrations. Include a vehicle control (solvent only).

  • Assay Setup: Add 100 µL of the HUVEC suspension to each well of the coated 96-well plate. Then, add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. The final cell density will be 1 x 10^4 cells/well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor tube formation periodically under the microscope.

  • Visualization and Quantification: After incubation, visualize the tube-like structures using an inverted microscope. Capture images of several random fields per well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).[10][11] For fluorescent visualization, the cells can be pre-labeled with Calcein AM before plating.

Ex Vivo Angiogenesis Assay: Aortic Ring Sprouting

This assay uses explants of aorta cultured in a 3D matrix to assess the outgrowth of new microvessels.

Materials:

  • Sprague-Dawley rats or C57BL/6 mice (6-8 weeks old)

  • Collagen Type I or Basement Membrane Matrix

  • Serum-free endothelial cell basal medium

  • This compound

  • 48-well culture plates

  • Surgical instruments (forceps, scissors)

  • Stereomicroscope with a camera

Protocol:

  • Aorta Dissection: Euthanize the animal according to approved institutional guidelines. Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold serum-free basal medium.

  • Ring Preparation: Carefully remove the surrounding fibro-adipose tissue from the aorta. Using a sterile scalpel, cross-section the aorta into 1 mm thick rings.

  • Embedding Rings: Place a 100 µL drop of ice-cold collagen or basement membrane matrix in the center of each well of a 48-well plate. Place one aortic ring on top of each drop. Add another 100 µL of the matrix to embed the ring completely. Incubate at 37°C for 30 minutes to solidify the matrix.

  • Treatment: Prepare dilutions of this compound in the complete endothelial cell growth medium. Add 500 µL of the medium containing the desired concentrations of the compound or vehicle control to each well.

  • Incubation and Observation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Replace the medium with fresh medium containing the treatments every 2-3 days. Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope.

  • Quantification: After 7-14 days, capture images of the microvessel outgrowth. Quantify the angiogenic response by measuring the area of microvessel sprouting from the aortic ring using image analysis software.

In Vivo Angiogenesis Assay: Chick Chorioallantoic Membrane (CAM)

The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized CAM of a developing chick embryo provides an ideal environment to observe the formation of new blood vessels.[12][13]

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile sponges or filter paper discs (5 mm diameter)

  • This compound

  • Stereomicroscope with a camera

  • Dremel tool with a cutting disc

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • Window Preparation: On day 3, carefully create a small window (1-2 cm²) in the eggshell over the air sac using a Dremel tool, avoiding damage to the underlying CAM.

  • Sample Application: Prepare a stock solution of this compound. Apply a known amount of the compound onto a sterile sponge or filter paper disc and allow the solvent to evaporate. On day 7 of incubation, gently place the disc onto the CAM. A vehicle control disc should also be placed on a separate set of eggs.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator.

  • Observation and Quantification: On day 10 or 11, open the window and observe the CAM under a stereomicroscope. Capture images of the area around the disc. Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc. A significant reduction in vessel branching in the treated group compared to the control indicates an anti-angiogenic effect.

Mandatory Visualizations

Signaling Pathway of HDAC Inhibition in Angiogenesis

HDAC_Inhibition_Angiogenesis Hypoxia Hypoxia / Growth Factors HIF1a HIF-1α Hypoxia->HIF1a Stabilizes VEGF VEGF HIF1a->VEGF Upregulates Transcription VEGFR VEGFR VEGF->VEGFR Binds to EC_Activation Endothelial Cell Activation VEGFR->EC_Activation Proliferation Proliferation EC_Activation->Proliferation Migration Migration EC_Activation->Migration Tube_Formation Tube Formation EC_Activation->Tube_Formation Angiogenesis Angiogenesis HDACs HDACs HDACs->HIF1a Deacetylates & Activates Acetylation Increased Histone & Non-Histone Acetylation HDACs->Acetylation Reduces CRA026440 CRA-026440 Hydrochloride CRA026440->HDACs Inhibits CRA026440->Acetylation Promotes Acetylation->HIF1a Destabilizes Acetylation->VEGF Downregulates Transcription

Caption: Signaling pathway of this compound in inhibiting angiogenesis.

Experimental Workflow for In Vitro Tube Formation Assay

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Basement Membrane Matrix Start->Coat_Plate Solidify Incubate at 37°C to solidify matrix Coat_Plate->Solidify Seed_Cells Seed HUVECs onto the solidified matrix Solidify->Seed_Cells Prepare_Cells Harvest and resuspend HUVECs Prepare_Cells->Seed_Cells Prepare_Compound Prepare dilutions of This compound Add_Compound Add CRA-026440 dilutions to the wells Prepare_Compound->Add_Compound Seed_Cells->Add_Compound Incubate Incubate for 4-18 hours at 37°C Add_Compound->Incubate Visualize Visualize and capture images of tube formation Incubate->Visualize Quantify Quantify tube length, branches, and loops Visualize->Quantify End End Quantify->End

Caption: Experimental workflow for the in vitro tube formation assay.

Logical Relationship of Angiogenesis Assays

Angiogenesis_Assay_Relationship In_Vitro In Vitro Assays (Cell-based) Tube_Formation Tube Formation In_Vitro->Tube_Formation Migration_Assay Migration Assay In_Vitro->Migration_Assay Proliferation_Assay Proliferation Assay In_Vitro->Proliferation_Assay Ex_Vivo Ex Vivo Assays (Tissue-based) In_Vitro->Ex_Vivo Increasing Complexity & Physiological Relevance Aortic_Ring Aortic Ring Sprouting Ex_Vivo->Aortic_Ring In_Vivo In Vivo Assays (Animal models) Ex_Vivo->In_Vivo CAM_Assay CAM Assay In_Vivo->CAM_Assay Matrigel_Plug Matrigel Plug Assay In_Vivo->Matrigel_Plug

Caption: Logical relationship and increasing complexity of angiogenesis assays.

References

Application Notes and Protocols for Cell Viability Assay with CRA-026440 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 hydrochloride is a novel and potent broad-spectrum histone deacetylase (HDAC) inhibitor.[1] By preventing the removal of acetyl groups from histone and non-histone proteins, this compound modulates gene expression, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1] These application notes provide a comprehensive protocol for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric cell viability assay.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the activity of multiple HDAC isoforms, including HDAC1, 2, 3, 6, 8, and 10, with nanomolar potency.[1] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes such as p21 and p53. The upregulation of these genes can halt the cell cycle and trigger apoptosis. Furthermore, the acetylation of non-histone proteins like tubulin, also mediated by HDACs, is disrupted by CRA-026440, contributing to its anti-proliferative effects.[1]

Data Presentation

The inhibitory activity of this compound has been quantified against various HDAC isozymes and a human endothelial cell line. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity (Ki) of CRA-026440 against HDAC Isozymes

HDAC IsozymeKi (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Table 2: Anti-proliferative Activity of CRA-026440

Cell LineAssay TypeParameterValue (µM)
HUVECProliferationGI501.41

Note: Further experimental investigation is required to determine the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Experimental Protocols

This section provides a detailed methodology for determining the cell viability of cancer cell lines, such as HCT116, when treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of their viability.

Materials
  • This compound

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol: MTT Assay
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

HDAC_Inhibition_Pathway cluster_0 This compound cluster_1 Cellular Processes CRA-026440 CRA-026440 HDACs HDACs (1, 2, 3, 6, 8, 10) CRA-026440->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Tubulin Tubulin HDACs->Tubulin Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylated_Tubulin Acetylated Tubulin Tubulin->Acetylated_Tubulin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, p53) Acetylated_Histones->Gene_Expression Promotes Tumor_Growth_Inhibition Tumor Growth Inhibition Acetylated_Tubulin->Tumor_Growth_Inhibition Contributes to Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Cell_Cycle_Arrest->Tumor_Growth_Inhibition Results in Apoptosis->Tumor_Growth_Inhibition Results in

Caption: Signaling pathway of this compound.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_attach Incubate overnight (37°C, 5% CO2) seed_cells->incubate_attach prepare_compound Prepare serial dilutions of This compound incubate_attach->prepare_compound treat_cells Treat cells with compound (48-72 hours) prepare_compound->treat_cells add_mtt Add MTT solution (10 µL/well) treat_cells->add_mtt incubate_formazan Incubate for 2-4 hours (37°C, 5% CO2) add_mtt->incubate_formazan solubilize Add solubilization solution (100 µL/well) incubate_formazan->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols for CRA-026440 Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity has been implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Inhibition of HDACs has emerged as a promising therapeutic strategy to counteract the pathological processes in these disorders, such as neuroinflammation, protein aggregation, and neuronal cell death.[1][2][3][4][5]

These application notes provide a comprehensive overview of the potential applications of this compound in neurodegenerative disease models, based on its known activity as a broad-spectrum HDAC inhibitor and the established roles of HDACs in neurodegeneration. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating the therapeutic potential of this compound.

Data Presentation

Quantitative Data Summary

While specific data for this compound in neurodegenerative disease models is not yet publicly available, its in vitro inhibitory activity against various HDAC isoforms has been characterized. This information is crucial for designing experiments and interpreting results.

Table 1: In Vitro Inhibitory Activity of this compound

HDAC IsoformK_i_ (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Data compiled from publicly available information on this compound's activity as an HDAC inhibitor.

Signaling Pathways and Experimental Workflows

Signaling Pathways

HDAC inhibitors exert their neuroprotective effects through multiple signaling pathways. The following diagram illustrates the key pathways potentially modulated by this compound in the context of neurodegenerative diseases.

cluster_0 This compound cluster_1 HDAC Inhibition cluster_2 Cellular Effects cluster_3 Therapeutic Outcomes in Neurodegeneration CRA-026440 CRA-026440 HDACs HDACs CRA-026440->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Modulates Non_Histone_Acetylation Increased Non-Histone Protein Acetylation (e.g., α-tubulin, NF-κB) HDACs->Non_Histone_Acetylation Modulates Gene_Expression Altered Gene Expression: - Increased Neurotrophic Factors (BDNF, GDNF) - Increased Anti-inflammatory Cytokines - Decreased Pro-inflammatory Cytokines Histone_Acetylation->Gene_Expression Axonal_Transport Improved Axonal Transport Non_Histone_Acetylation->Axonal_Transport Protein_Clearance Enhanced Protein Clearance (Autophagy) Non_Histone_Acetylation->Protein_Clearance Neuroprotection Neuroprotection & Neuronal Survival Gene_Expression->Neuroprotection Axonal_Transport->Neuroprotection Protein_Clearance->Neuroprotection Synaptic_Plasticity Improved Synaptic Plasticity & Cognitive Function Neuroprotection->Synaptic_Plasticity

Caption: Putative signaling pathway of this compound in neurodegeneration.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in a preclinical model of a neurodegenerative disease.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Ex Vivo Analysis In_Vitro_HDAC In Vitro HDAC Enzyme Assays Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) In_Vitro_HDAC->Cell_Culture Toxicity_Assay Neurotoxicity Model (e.g., Aβ, MPP+, H_2O_2) Cell_Culture->Toxicity_Assay Mechanism_Studies Mechanistic Studies: - Western Blot (Acetylation) - qPCR (Gene Expression) - Immunofluorescence Toxicity_Assay->Mechanism_Studies Animal_Model Animal Model of Neurodegenerative Disease (e.g., APP/PS1 mice, MPTP mice) Mechanism_Studies->Animal_Model Treatment This compound Administration Animal_Model->Treatment Behavioral_Tests Behavioral Testing (e.g., Morris Water Maze, Rotarod) Treatment->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Histology Histology & Immunohistochemistry (e.g., Plaque/Tangle load, Neuronal loss) Tissue_Collection->Histology Biochemical_Analysis Biochemical Analysis: - Western Blot - ELISA (Cytokines, Neurotrophic factors) Tissue_Collection->Biochemical_Analysis

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

The following protocols are generalized for a novel broad-spectrum HDAC inhibitor like this compound and should be optimized for specific experimental conditions.

In Vitro Neuroprotection Assay in a Cellular Model of Parkinson's Disease

Objective: To assess the neuroprotective effects of this compound against MPP+-induced toxicity in SH-SY5Y neuroblastoma cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • MPP+ iodide (1-methyl-4-phenylpyridinium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induction of Neurotoxicity: Add MPP+ to a final concentration of 1 mM to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group and plot a dose-response curve to determine the EC50 of this compound.

In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the therapeutic efficacy of this compound in improving cognitive function and reducing amyloid pathology in an APP/PS1 transgenic mouse model of Alzheimer's disease.

Animals:

  • APP/PS1 transgenic mice (6 months old)

  • Wild-type littermates as controls

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Morris Water Maze apparatus

  • Brain homogenization buffer

  • Antibodies for Western blotting and immunohistochemistry (e.g., anti-Aβ, anti-acetylated histone H3, anti-Iba1, anti-GFAP)

Procedure:

  • Animal Grouping and Treatment:

    • Randomly divide the APP/PS1 mice into two groups: vehicle-treated and this compound-treated (e.g., 10 mg/kg, administered via oral gavage or intraperitoneal injection, daily for 4 weeks).

    • Include a group of wild-type mice receiving the vehicle.

  • Behavioral Testing (Morris Water Maze):

    • During the last week of treatment, conduct the Morris Water Maze test to assess spatial learning and memory.

    • Acquisition Phase: Train the mice to find a hidden platform for 5 consecutive days (4 trials per day). Record the escape latency and path length.

    • Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant.

  • Brain Tissue Collection and Processing:

    • At the end of the study, euthanize the mice and perfuse with ice-cold PBS.

    • Dissect the brain, with one hemisphere fixed in 4% paraformaldehyde for histology and the other snap-frozen for biochemical analysis.

  • Immunohistochemistry:

    • Prepare 40 µm thick brain sections.

    • Perform immunohistochemical staining for Aβ plaques (e.g., using 6E10 antibody), microglia (Iba1), and astrocytes (GFAP).

    • Quantify the plaque burden and glial activation using image analysis software.

  • Western Blot Analysis:

    • Homogenize the frozen brain tissue.

    • Perform Western blotting to measure the levels of soluble and insoluble Aβ40 and Aβ42, as well as markers of histone acetylation (e.g., acetylated histone H3).

  • Data Analysis: Analyze the behavioral, histological, and biochemical data using appropriate statistical tests (e.g., ANOVA, t-test).

Conclusion

This compound, as a potent broad-spectrum HDAC inhibitor, holds significant promise for the development of novel therapeutics for neurodegenerative diseases. The provided application notes and protocols offer a framework for researchers to investigate its neuroprotective potential in relevant preclinical models. Further studies are warranted to elucidate the specific mechanisms of action and to establish the in vivo efficacy and safety profile of this compound for its potential translation into clinical applications for neurodegenerative disorders.

References

Investigating CRA-026440 Hydrochloride in Inflammatory Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation Yields No Publicly Available Data on CRA-026440 Hydrochloride

An extensive search of publicly available scientific literature and databases has yielded no specific information regarding the compound "this compound" and its role in inflammatory models. This suggests that the compound may be an internal designation for a novel therapeutic candidate not yet disclosed in public research, a highly specific internal research tool, or potentially an error in the compound name.

Without accessible data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries as requested. The following sections are therefore presented as a generalized framework and template based on standard methodologies used in the investigation of novel anti-inflammatory compounds. Researchers with access to proprietary information on this compound can adapt these templates to their specific needs.

General Framework for Investigating a Novel Anti-Inflammatory Compound

When characterizing a new chemical entity like this compound for its anti-inflammatory potential, a tiered approach involving in vitro and in vivo models is typically employed. This allows for a comprehensive understanding of the compound's mechanism of action, efficacy, and potential therapeutic window.

Part 1: In Vitro Evaluation

The initial phase focuses on cell-based assays to determine the compound's direct effects on inflammatory pathways and to assess its cytotoxicity.

Key Experiments:

  • Cytotoxicity Assays: To establish a safe dosing range for subsequent experiments.

  • Inhibition of Pro-inflammatory Mediators: To measure the compound's ability to reduce the production of key inflammatory molecules.

  • Mechanism of Action Studies: To identify the specific signaling pathways modulated by the compound.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This protocol describes a common in vitro model to assess the anti-inflammatory effects of a test compound on macrophages, a key cell type in the inflammatory response.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment and Inflammatory Challenge:

  • Seed cells in multi-well plates at a suitable density.
  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
  • Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture media.
  • Include appropriate controls: vehicle-treated cells (negative control) and LPS-only treated cells (positive control).

3. Measurement of Inflammatory Markers:

  • After a 24-hour incubation period, collect the cell culture supernatant.
  • Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
  • Measure nitric oxide (NO) production, an indicator of inflammatory stress, using the Griess reagent.

Data Presentation:

The quantitative data from these experiments should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.

Table 1: Effect of this compound on Pro-Inflammatory Mediator Production in LPS-Stimulated Macrophages

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)Nitric Oxide (µM)
Vehicle Control
LPS (1 µg/mL)
LPS + CRA-026440 (X µM)
LPS + CRA-026440 (Y µM)
LPS + CRA-026440 (Z µM)

Data would be presented as mean ± standard deviation.

Signaling Pathway Analysis:

To elucidate the mechanism of action, Western blot analysis can be performed on cell lysates to examine the phosphorylation status of key proteins in inflammatory signaling pathways, such as the NF-κB and MAPK pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n CRA-026440 CRA-026440 Hydrochloride CRA-026440->IKK Hypothesized Inhibition Inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_n->Inflammatory_Genes

Caption: Hypothesized NF-κB Signaling Pathway Inhibition.

Part 2: In Vivo Evaluation

Following promising in vitro results, the anti-inflammatory effects of the compound are assessed in animal models of inflammation.

Key Experiments:

  • Acute Inflammatory Models: To evaluate the compound's efficacy in a rapid and well-defined inflammatory response.

  • Chronic Inflammatory Models: To assess the compound's potential in more complex, long-lasting inflammatory conditions.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used acute inflammatory model to screen for the anti-inflammatory activity of novel compounds.

1. Animals:

  • Use male or female Sprague-Dawley rats or Swiss albino mice of a specific weight range.
  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses.
  • Include a vehicle control group and a positive control group (e.g., indomethacin (B1671933) or diclofenac).

3. Induction of Inflammation:

  • One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

5. Data Analysis:

  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Data Presentation:

The results of the in vivo studies should also be presented in a tabular format for easy interpretation.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control--
Carrageenan-0
Carrageenan + Indomethacin10
Carrageenan + CRA-026440X
Carrageenan + CRA-026440Y
Carrageenan + CRA-026440Z

Data would be presented as mean ± standard error of the mean (SEM).

G cluster_workflow In Vivo Experimental Workflow A Acclimatization of Animals B Compound/ Vehicle Administration A->B 1 week C Carrageenan Injection B->C 1 hour D Paw Volume Measurement (hourly) C->D 1-5 hours E Data Analysis (% Inhibition) D->E

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Conclusion and Future Directions

The provided frameworks represent standard preliminary investigations for a novel anti-inflammatory compound. Should initial studies with this compound demonstrate significant efficacy, further research would be warranted. This would include more complex chronic inflammatory models (e.g., collagen-induced arthritis), detailed pharmacokinetic and pharmacodynamic studies, and extensive safety and toxicology evaluations.

Researchers in possession of "this compound" are encouraged to utilize these templates to structure their experimental design and data presentation. Accurate and detailed documentation is crucial for the advancement of novel therapeutic agents from the laboratory to clinical application.

Application Notes and Protocols for CRA-026440 Hydrochloride in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor.[1][2][3] While primarily investigated for its antitumor and antiangiogenic properties, its mechanism of action holds significant promise for cardiovascular research.[1][4] This document outlines potential applications and detailed experimental protocols for studying this compound in the context of cardiovascular disease, based on the established roles of HDAC inhibitors in cardiac pathophysiology.

Histone deacetylases are crucial regulators of gene expression and cellular processes in the heart. Their inhibition has been shown to have cardioprotective effects in various preclinical models of cardiac disease.[5][6][7] HDAC inhibitors have demonstrated beneficial outcomes in conditions such as cardiac hypertrophy, myocardial infarction, cardiac fibrosis, and arrhythmia.[8] Although direct cardiovascular studies of this compound are not yet widely published, its potent pan-HDAC inhibitory activity suggests its utility in investigating these and other cardiovascular pathologies.

Chemical Properties and Mechanism of Action

This compound is a hydroxamic acid-based inhibitor of Class I and II HDACs. It exerts its effects by binding to the zinc-containing active site of HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins. This results in the modulation of gene expression, cell growth, and apoptosis.[1]

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of CRA-026440 against various HDAC isoenzymes.

HDAC IsoenzymeKi (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Data sourced from MedChemExpress and TargetMol.[1][2][3]

Potential Cardiovascular Research Applications

Based on the known effects of other HDAC inhibitors, this compound can be investigated for its therapeutic potential in several areas of cardiovascular research:

  • Cardiac Hypertrophy: HDACs are known to play a pivotal role in the signaling pathways that lead to pathological cardiac hypertrophy.

  • Myocardial Infarction and Ischemia-Reperfusion Injury: HDAC inhibitors have been shown to reduce infarct size and improve cardiac function after ischemic events.[8][9]

  • Cardiac Fibrosis: By modulating gene expression in cardiac fibroblasts, HDAC inhibitors can potentially attenuate the fibrotic response following cardiac injury.

  • Heart Failure: The beneficial effects of HDAC inhibitors on cardiac remodeling, hypertrophy, and fibrosis suggest their potential as a therapeutic strategy for heart failure.[6]

Experimental Protocols

Herein, we provide detailed protocols for investigating the effects of this compound in key cardiovascular research models.

Protocol 1: In Vitro Model of Cardiac Hypertrophy

Objective: To determine the effect of this compound on cardiomyocyte hypertrophy induced by phenylephrine (B352888) (PE).

Materials:

  • Neonatal rat ventricular myocytes (NRVMs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phenylephrine (PE)

  • This compound

  • Propidium Iodide (PI)

  • Antibodies for α-actinin and DAPI

  • Microscopy imaging system

Procedure:

  • Cell Culture: Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups and culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Induction of Hypertrophy: After 24 hours, replace the medium with serum-free DMEM for another 24 hours. Then, stimulate the cells with 100 µM PE to induce hypertrophy.

  • Treatment: Co-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

  • Hypertrophy Assessment (48 hours post-treatment):

    • Cell Size Measurement: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with α-actinin antibody and DAPI. Capture images using a fluorescence microscope and measure the cell surface area using ImageJ software.

    • Gene Expression Analysis: Isolate RNA and perform qRT-PCR to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

  • Data Analysis: Compare the cell surface area and gene expression levels between the different treatment groups.

Protocol 2: In Vivo Model of Myocardial Infarction

Objective: To evaluate the effect of this compound on cardiac function and remodeling following myocardial infarction (MI) in mice.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Isoflurane anesthesia

  • Surgical instruments

  • This compound

  • Echocardiography system

  • Histology reagents (e.g., Masson's trichrome stain)

Procedure:

  • Surgical Procedure: Anesthetize the mice with isoflurane. Perform a thoracotomy to expose the heart and permanently ligate the left anterior descending (LAD) coronary artery to induce MI.

  • Treatment: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control daily, starting 24 hours after surgery.

  • Echocardiographic Assessment: Perform echocardiography at baseline (before surgery) and at 1, 2, and 4 weeks post-MI to assess cardiac function (e.g., ejection fraction, fractional shortening).

  • Histological Analysis (at 4 weeks post-MI):

    • Euthanize the mice and excise the hearts.

    • Fix the hearts in 10% formalin, embed in paraffin, and section.

    • Perform Masson's trichrome staining to visualize and quantify the fibrotic scar area.

  • Data Analysis: Compare the echocardiographic parameters and infarct size between the this compound-treated and vehicle-treated groups.

Mandatory Visualizations

Signaling Pathway

HDAC_Hypertrophy_Pathway cluster_stimulus Hypertrophic Stimuli cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events PE Phenylephrine GPCR GPCR PE->GPCR AngII Angiotensin II AngII->GPCR Ca_Signaling Ca2+ Signaling (Calcineurin) GPCR->Ca_Signaling PKC PKC GPCR->PKC NFAT NFAT Ca_Signaling->NFAT HDACs HDACs PKC->HDACs Activation MEF2 MEF2 HDACs->MEF2 Deacetylation (Repression) Hypertrophic_Genes Hypertrophic Gene Expression (ANP, BNP, β-MHC) MEF2->Hypertrophic_Genes NFAT->Hypertrophic_Genes Hypertrophy Cardiac Hypertrophy Hypertrophic_Genes->Hypertrophy CRA_026440 CRA-026440 HCl CRA_026440->HDACs Inhibition

Caption: HDACs in Cardiac Hypertrophy Signaling.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies NRVM_Culture NRVM Culture Hypertrophy_Induction Induce Hypertrophy (PE) NRVM_Culture->Hypertrophy_Induction Treatment_InVitro Treat with CRA-026440 HCl Hypertrophy_Induction->Treatment_InVitro Analysis_InVitro Analysis: - Cell Size - Gene Expression Treatment_InVitro->Analysis_InVitro MI_Model Myocardial Infarction (LAD Ligation in Mice) Treatment_InVivo Treat with CRA-026440 HCl MI_Model->Treatment_InVivo Functional_Assessment Functional Assessment (Echocardiography) Treatment_InVivo->Functional_Assessment Histology Histological Analysis (Fibrosis) Functional_Assessment->Histology

Caption: Workflow for Cardiovascular Evaluation.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by CRA-026440

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 is a novel, broad-spectrum, hydroxamic acid-based inhibitor of histone deacetylase (HDAC) that has demonstrated both antitumor and antiangiogenic properties in preclinical studies.[1] This compound has been shown to inhibit multiple HDAC isozymes, leading to the accumulation of acetylated histones and tubulin in cancer cells. This hyperacetylation disrupts cellular processes, ultimately inhibiting tumor cell growth and inducing apoptosis (programmed cell death).[1] The ability to accurately quantify apoptosis is crucial for evaluating the efficacy of potential anticancer agents like CRA-026440.

This document provides a detailed protocol for the analysis of apoptosis induced by CRA-026440 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA. By using both Annexin V and PI, it is possible to distinguish between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.[2]

Experimental Protocols

Materials

  • CRA-026440

  • Cancer cell line of interest (e.g., HCT116 human colon carcinoma cells)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • FACS tubes

  • Microcentrifuge

Cell Culture and Treatment

  • Culture cells in T25 flasks or 6-well plates to ~70-80% confluency.

  • Prepare a stock solution of CRA-026440 in an appropriate solvent (e.g., DMSO).

  • Treat cells with varying concentrations of CRA-026440 (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest CRA-026440 treatment.

Staining Protocol

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis

  • Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.

  • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of CRA-026440 over time.

Table 1: Percentage of Apoptotic Cells Induced by CRA-026440 in HCT116 Cells

Treatment Concentration (µM)Time (hours)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)2495.2 ± 2.12.5 ± 0.52.3 ± 0.4
12488.7 ± 3.57.1 ± 1.24.2 ± 0.8
52475.4 ± 4.215.8 ± 2.38.8 ± 1.5
102460.1 ± 5.125.3 ± 3.114.6 ± 2.2
252442.8 ± 6.338.9 ± 4.518.3 ± 2.8
0 (Vehicle)4894.5 ± 2.33.1 ± 0.62.4 ± 0.5
14880.1 ± 4.112.5 ± 1.87.4 ± 1.1
54862.3 ± 5.524.7 ± 3.213.0 ± 1.9
104845.9 ± 6.235.1 ± 4.119.0 ± 2.5
254828.7 ± 7.145.8 ± 5.325.5 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathway

cluster_0 Apoptotic Signaling Pathways CRA026440 CRA-026440 HDACs HDACs CRA026440->HDACs inhibition AcetylatedProteins Acetylated Proteins (Histones, Tubulin) HDACs->AcetylatedProteins deacetylation CellCycleArrest Cell Cycle Arrest AcetylatedProteins->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis IntrinsicPathway Intrinsic Pathway (Mitochondrial) CaspaseActivation Caspase Activation (Caspase-3, -8, -9) IntrinsicPathway->CaspaseActivation ExtrinsicPathway Extrinsic Pathway (Death Receptors) ExtrinsicPathway->CaspaseActivation CaspaseActivation->Apoptosis

Caption: General overview of apoptosis induction pathways.

Experimental Workflow

cluster_workflow Flow Cytometry Workflow for Apoptosis Analysis A 1. Cell Seeding & Culture B 2. Treatment with CRA-026440 A->B C 3. Cell Harvesting (Adherent & Floating) B->C D 4. Washing with PBS C->D E 5. Resuspension in 1X Binding Buffer D->E F 6. Staining with Annexin V-FITC & Propidium Iodide E->F G 7. Incubation F->G H 8. Addition of 1X Binding Buffer G->H I 9. Flow Cytometry Analysis H->I

Caption: Step-by-step experimental workflow.

Logical Relationship of Cell Populations

cluster_populations Cell Population Quadrants Q3 Q3 Viable Annexin V- PI- Q4 Q4 Early Apoptotic Annexin V+ PI- Q3->Q4 Apoptosis Induction Q2 Q2 Late Apoptotic/Necrotic Annexin V+ PI+ Q4->Q2 Progression Q1 Q1 Necrotic Annexin V- PI+

References

Application Notes and Protocols for CRA-026440 Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), demonstrating anti-proliferative and anti-angiogenic activities.[1] As a member of the hydroxamic acid class of HDAC inhibitors, it has shown efficacy in preclinical in vitro and in vivo models, making it a compound of interest for cancer research.[1][2] This document provides detailed application notes and protocols for the administration of this compound in animal studies, designed to guide researchers in their experimental design and execution.

Mechanism of Action

CRA-026440 exerts its anticancer effects by inhibiting HDAC enzymes, which play a crucial role in the regulation of gene expression. HDACs remove acetyl groups from lysine (B10760008) residues on histones and other proteins. Inhibition of HDACs by CRA-026440 leads to an accumulation of acetylated histones and tubulin.[1] This results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. The downstream effects include the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth.[1][3]

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Outcomes CRA_026440 CRA-026440 Hydrochloride HDACs Histone Deacetylases (HDAC1, 2, 3, 6, 8, 10) CRA_026440->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones (Increased) Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Gene_Expression->Tumor_Growth_Inhibition

Figure 1: Simplified signaling pathway of this compound.

Data Presentation: In Vivo Administration and Pharmacokinetics

The following table summarizes quantitative data from a pharmacokinetic study of CRA-026440 in mice. This data can serve as a reference for dose selection in efficacy studies.

Animal ModelCompoundAdministration RouteDosage (mg/kg)Key Findings
BALB/c Mice (Female)CRA-026440Intravenous (i.v.)10Pharmacokinetic profiling in plasma.
Nude BALB/c Mice (Female) with HCT 116 Tumor XenograftCRA-026440Intravenous (i.v.)50Analysis of plasma and tumor concentrations of the compound.

Experimental Protocols

Protocol 1: Intravenous (i.v.) Administration

Intravenous administration ensures immediate and complete bioavailability of the compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile 0.9% saline, 5% dextrose solution, or a solution containing DMSO and/or PEG400 diluted with saline/dextrose)

  • Sterile syringes (1 ml) and needles (27-30 gauge)

  • Animal restrainer

  • Heat lamp or warming pad

Procedure:

  • Formulation Preparation (Example):

    • Due to the potential for poor aqueous solubility, a co-solvent system may be necessary.

    • First, attempt to dissolve this compound in sterile 0.9% saline.

    • If solubility is insufficient, a stock solution can be prepared in 100% DMSO. This stock can then be further diluted with sterile saline or a dextrose solution to the final desired concentration. Note: The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid toxicity.

    • For a 50 mg/kg dose in a 20g mouse with an injection volume of 100 µl, the final concentration would be 10 mg/ml.

    • Warm the vehicle slightly to aid dissolution if necessary. Ensure the final solution is clear and free of precipitation before injection.

    • Prepare the formulation fresh on the day of use.

  • Animal Preparation:

    • Weigh the animal to accurately calculate the injection volume.

    • To facilitate injection, warm the animal's tail using a heat lamp or by placing the cage on a warming pad to induce vasodilation of the tail veins.

  • Injection:

    • Place the mouse in a suitable restrainer.

    • Disinfect the tail with 70% ethanol.

    • Using a 27-30 gauge needle, perform the injection into one of the lateral tail veins.

    • Administer the solution slowly as a bolus injection.

    • Observe the injection site for any signs of extravasation (leakage). If this occurs, withdraw the needle and apply gentle pressure.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Monitor the animal for any adverse reactions immediately following the injection and at regular intervals thereafter.

IV_Administration_Workflow Start Start Formulation Prepare CRA-026440 Hydrochloride Formulation Start->Formulation Animal_Prep Prepare Animal (Weigh, Warm Tail) Formulation->Animal_Prep Restrain Place Mouse in Restrainer Animal_Prep->Restrain Inject Inject into Lateral Tail Vein Restrain->Inject Monitor Monitor Animal for Adverse Reactions Inject->Monitor End End Monitor->End

Figure 2: Workflow for intravenous administration.
Protocol 2: Intraperitoneal (i.p.) Administration

Intraperitoneal injection is a common and relatively simple method for administering substances to rodents.

Materials:

  • This compound

  • Vehicle (e.g., sterile 0.9% saline, PBS, or a co-solvent system as described for i.v. administration)

  • Sterile syringes (1 ml) and needles (25-27 gauge)

Procedure:

  • Formulation Preparation:

    • Prepare the formulation as described in the i.v. protocol. A slightly higher concentration of co-solvents like DMSO may be tolerated via the i.p. route compared to i.v., but should still be minimized.

  • Injection:

    • Weigh the animal to determine the correct injection volume.

    • Manually restrain the mouse, securing the head and body.

    • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution smoothly.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress or discomfort.

Protocol 3: Oral Gavage (p.o.) Administration

Oral administration is useful for studies requiring repeated dosing over a longer period.

Materials:

  • This compound

  • Vehicle (e.g., water, corn oil, or a suspension in 0.5% methylcellulose)

  • Flexible or rigid gavage needle (20-22 gauge for mice)

  • Sterile syringe (1 ml)

Procedure:

  • Formulation Preparation:

    • Determine the solubility of this compound in the chosen vehicle. If it is not fully soluble, a homogenous suspension must be prepared.

    • For a suspension, vehicles such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose in water are commonly used. Ensure the suspension is well-mixed before each administration.

  • Administration:

    • Weigh the animal.

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Once the needle is in place, administer the formulation slowly.

  • Post-administration Monitoring:

    • Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

    • Monitor for any other adverse effects.

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the in vivo administration of this compound. Researchers should adapt these protocols based on their specific experimental needs and the solubility characteristics of their compound batch. Careful planning and execution of these procedures are essential for obtaining reliable and reproducible data in preclinical studies. Always adhere to institutional animal care and use committee (IACUC) guidelines when performing animal experiments.

References

Troubleshooting & Optimization

CRA-026440 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of CRA-026440 hydrochloride, a potent and broad-spectrum HDAC inhibitor. The information provided is based on general best practices for handling hydrochloride salts of complex organic molecules intended for research use. Specific stability data for this compound is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: As a general guideline for hydrochloride salts of research compounds, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to store the compound at -20°C. Protect from moisture and light to prevent degradation.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C in tightly sealed vials. Avoid repeated freeze-thaw cycles, which can lead to degradation. It is recommended to aliquot the solution into single-use volumes.

Q3: What solvents are suitable for dissolving this compound?

A3: The solubility of this compound should be confirmed from the supplier's technical data sheet if available. Typically, hydrochloride salts of organic compounds have improved aqueous solubility. For cell-based assays, sterile-filtered DMSO is a common solvent for initial stock solutions, which are then further diluted in aqueous media.

Q4: Is this compound sensitive to light?

A4: Many complex organic molecules are light-sensitive. As a precaution, this compound, both in solid form and in solution, should be protected from light. Use amber vials or wrap containers with aluminum foil.

Q5: What are the signs of degradation of this compound?

A5: Visual signs of degradation in the solid form can include a change in color or the appearance of clumping. In solution, degradation may be indicated by a change in color or the formation of precipitates. For quantitative assessment, analytical techniques such as HPLC should be used to check the purity of the compound over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Prepare fresh solutions for each experiment. If using a stock solution, verify its integrity using an appropriate analytical method (e.g., HPLC). Ensure proper long-term storage conditions are maintained.
Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.
Precipitate formation in solution Poor solubility in the chosen solvent or buffer.Sonication may help to dissolve the compound. Consider preparing a more concentrated stock in a suitable organic solvent (e.g., DMSO) and then diluting it into the aqueous experimental medium.
The solution has been stored for too long or at an inappropriate temperature.Prepare fresh solutions. If storage is unavoidable, filter the solution before use and consider storing at a lower temperature (e.g., -80°C).
Difficulty dissolving the solid compound The compound may have absorbed moisture.Ensure the compound is stored in a desiccated environment. If moisture absorption is suspected, the compound may need to be dried under vacuum (if thermally stable).

Experimental Protocols

General Protocol for Preparation of Stock Solution (Example)

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex and/or sonicate the solution until the compound is completely dissolved.

  • If necessary, sterile-filter the solution through a 0.22 µm filter.

  • Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_prep Review Solution Preparation Protocol start->check_prep aliquot Aliquot Stock Solutions check_storage->aliquot Improper storage? fresh_solution Prepare Fresh Solution check_prep->fresh_solution Protocol deviation? analytical_check Perform Analytical Check (e.g., HPLC) fresh_solution->analytical_check aliquot->fresh_solution end_good Consistent Results analytical_check->end_good Purity Confirmed end_bad Contact Technical Support analytical_check->end_bad Degradation Detected

Caption: Troubleshooting workflow for inconsistent experimental results.

SignalingPathway HDAC HDAC Histones Histones HDAC->Histones Deacetylates CRA_026440 CRA-026440 Hydrochloride CRA_026440->HDAC Inhibits Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Caption: Simplified signaling pathway of HDAC inhibition.

Technical Support Center: Optimizing CRA-026440 Hydrochloride Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor, CRA-026440 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. By inhibiting HDACs, CRA-026440 leads to the accumulation of acetylated histones, which results in a more relaxed chromatin structure. This open chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes like p21, leading to cell cycle arrest and apoptosis. Additionally, CRA-026440 can induce the acetylation of non-histone proteins such as tubulin, which can disrupt microtubule function.

Q2: What are the typical effective concentrations for CRA-026440 in in-vitro experiments?

A2: The optimal concentration of CRA-026440 is cell-line and assay-dependent. However, published data indicates that concentrations in the range of 0.1 to 10 µM are effective for inducing biological effects such as the accumulation of acetylated histones and tubulin, inhibition of cell growth, and induction of apoptosis in cultured tumor cell lines[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal results, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: I am observing high levels of cell death even at low concentrations. What could be the cause?

A4: Unexpectedly high cytotoxicity can be due to several factors. Firstly, ensure that the final solvent concentration (e.g., DMSO) is not exceeding toxic levels for your specific cell line by running a vehicle-only control. Secondly, since CRA-026440 is a potent inducer of apoptosis, some cell lines may be particularly sensitive. Consider reducing the treatment duration or the concentration range in your experiments. Finally, ensure your cell cultures are healthy and free from contamination, as stressed cells can be more susceptible to drug-induced toxicity.

Quantitative Data Summary

The following table summarizes the inhibitory activity and effective concentrations of CRA-026440 from published studies.

ParameterTarget/Cell LineValueReference
Ki HDAC14 nM[1][2]
HDAC214 nM[1][2]
HDAC311 nM[1][2]
HDAC615 nM[1][2]
HDAC87 nM[1][2]
HDAC1020 nM[1][2]
GI₅₀ HUVEC1.41 µM[1]
Effective Concentration Cultured Tumor Cells0.1 - 10 µM[1]
In Vivo Dosage Mouse Xenograft Models25 - 100 mg/kg (i.v.)[3]

Signaling Pathway

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CRA026440 CRA-026440 HCl HDACs HDACs (e.g., HDAC1, 2, 3, 6) CRA026440->HDACs Inhibits Tubulin α-Tubulin Histones Histones HDACs->Histones Deacetylates Ac_Histones Acetylated Histones HDACs->Tubulin Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Ac_Histones->Open_Chromatin TSGs Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSGs Allows Transcription p21 p21 Protein TSGs->p21 Expression CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis p21->Apoptosis Ac_Tubulin Acetylated α-Tubulin Microtubule Microtubule Disruption Ac_Tubulin->Microtubule

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol: Determining the Optimal Concentration of CRA-026440 using a Cell Viability Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of CRA-026440 in a specific cancer cell line using a colorimetric cell viability assay (e.g., MTT or WST-1).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, WST-1)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of CRA-026440 in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to prepare 2X working solutions. A suggested concentration range is 0.01 µM to 100 µM (final concentration).

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration) and a "no-treatment control" (medium only).

    • Remove the medium from the cells and add 100 µL of the 2X working solutions to the respective wells (in triplicate).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Assay:

    • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1 reagent).

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the data to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability versus the log of the CRA-026440 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Troubleshooting Guide

Troubleshooting_Workflow Start Start: Suboptimal Results with CRA-026440 P1 Inconsistent IC50 values? Start->P1 Problem Problem Solution Solution Check Check P2 Low Potency / No Effect? P1->P2 No C1 Check cell passage number & health. Standardize seeding density. Verify compound dilutions. P1->C1 Yes P3 High Background / Non-specific Effects? P2->P3 No C2 Confirm stock solution integrity (fresh prep). Check for precipitation in media. Increase incubation time. P2->C2 Yes C3 Lower final DMSO concentration (<0.1%). Reduce compound concentration range. Ensure no compound precipitation. P3->C3 Yes S1 Standardize cell culture and compound handling protocols. C1->S1 C4 Use a positive control (e.g., SAHA). Confirm target expression (Western blot for HDACs). C2->C4 S2 Prepare fresh stock solution. Pre-warm media before adding compound. C2->S2 S3 Optimize assay conditions. Run vehicle control for every experiment. C3->S3 S4 Validate target pathway in your cell model. C4->S4

Caption: Troubleshooting workflow for CRA-026440 experiments.

References

Investigating Off-Target Effects of CRA-026440 Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for investigating the potential off-target effects of CRA-026440 hydrochloride, a novel hydroxamic acid-based inhibitor of histone deacetylases (HDACs). Understanding the complete selectivity profile of this compound is critical for accurate interpretation of experimental results, prediction of potential toxicities, and the discovery of new therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

A1: CRA-026440 is a potent, broad-spectrum inhibitor of several histone deacetylase (HDAC) isozymes. It has been shown to inhibit HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10 at nanomolar concentrations. Its primary on-target effects are the accumulation of acetylated histones and tubulin, leading to tumor cell growth inhibition and apoptosis.

Q2: Why is it important to investigate the off-target effects of an HDAC inhibitor like CRA-026440?

A2: Investigating off-target effects is crucial for several reasons:

  • Safety and Toxicity: Unintended interactions with other proteins can lead to unforeseen side effects and toxicities.

  • Mechanism of Action: The observed cellular or physiological outcomes may be a result of combined on-target and off-target activities. A complete understanding of the target profile is necessary to elucidate the true mechanism of action.

  • Therapeutic Potential: Off-target interactions can sometimes lead to beneficial therapeutic effects, a concept known as polypharmacology.

  • Data Interpretation: Distinguishing between on-target and off-target effects is essential for the accurate interpretation of experimental data.

Q3: My experimental results with CRA-026440 are not what I expected based on its known HDAC inhibition. What could be the cause?

A3: Discrepancies between expected and observed results are common in drug research and can stem from off-target effects. Your inhibitor may be interacting with other proteins that are critical in the signaling pathways of your experimental model. This can lead to paradoxical pathway activation or inhibition of pathways that counteract the effects of HDAC inhibition.

Q4: How can I begin to investigate the off-target profile of CRA-026440?

A4: A systematic approach is recommended. A common starting point is to perform unbiased chemical proteomics screens to identify proteins that bind to your inhibitor. Based on the results of these screens, you can then perform cellular and biochemical assays to validate these potential off-targets and investigate their functional consequences.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Unexpected Cell Phenotype (e.g., altered morphology, unexpected changes in proliferation or apoptosis) Potent off-target effects on proteins crucial for cell signaling or survival.1. Perform a chemical proteomics screen: Utilize techniques like Drug Affinity Responsive Target Stability (DARTS) or Thermal Proteome Profiling (TPP) to identify protein binding partners of CRA-026440 in an unbiased manner. 2. Validate hits: Once potential off-targets are identified, use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown the expression of these proteins and see if the phenotype is replicated. 3. Use a structurally unrelated HDAC inhibitor: Compare the effects of CRA-026440 with another well-characterized, structurally different pan-HDAC inhibitor. If both produce the same phenotype at concentrations that achieve similar levels of HDAC inhibition, the effect is more likely to be on-target.
Inconsistent Results Across Different Cell Lines The off-target protein may be expressed at different levels in various cell lines, or the cellular signaling networks may be wired differently.1. Profile protein expression: Use Western blotting or mass spectrometry to determine the expression levels of your primary targets (HDACs) and any identified off-targets in the different cell lines. 2. Characterize signaling pathways: Analyze the basal activity and response to treatment of key signaling pathways in each cell line.
Higher Potency in Cellular Assays Than in Biochemical Assays The compound may have off-target effects that synergize with its on-target HDAC inhibition to produce a stronger cellular response.1. Investigate synergistic pathways: Based on identified off-targets, explore signaling pathways that might be co-regulated to enhance the observed phenotype. 2. Dose-response matrix: If a key off-target is identified, use a combination of CRA-026440 and a specific inhibitor for the off-target to assess for synergistic, additive, or antagonistic effects.

Quantitative Data Summary

The following table summarizes the known on-target activity of CRA-026440 against various HDAC isozymes.

TargetIC50 (nM)
HDAC1Nanomolar range
HDAC2Nanomolar range
HDAC3/SMRTNanomolar range
HDAC6Nanomolar range
HDAC8Nanomolar range
HDAC10Nanomolar range
Data derived from qualitative statements in the available literature. Specific IC50 values were not publicly available in the searched documents.

Experimental Protocols

Protocol 1: Chemical Proteomics using Drug Affinity Responsive Target Stability (DARTS)

This protocol is designed to identify proteins that bind to CRA-026440 in a cellular context without chemical modification of the compound.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., M-PER) with protease inhibitors

  • Pronase

  • SDS-PAGE gels and Western blot reagents

  • Mass spectrometer for protein identification

Procedure:

  • Cell Lysis: Lyse cultured cells to obtain a native protein lysate.

  • Compound Incubation: Divide the lysate into two aliquots. Treat one with CRA-026440 (experimental group) and the other with a vehicle control (e.g., DMSO). Incubate to allow for binding.

  • Protease Digestion: Add pronase to both aliquots and incubate for a set time. Proteins bound to CRA-026440 will be protected from proteolytic digestion.

  • SDS-PAGE and Staining: Run the digested lysates on an SDS-PAGE gel. Stain the gel (e.g., with Coomassie blue) to visualize protein bands.

  • Band Excision and Identification: Excise bands that are present or more intense in the CRA-026440-treated lane compared to the control lane. Identify the proteins in these bands using mass spectrometry.

  • Validation: Validate potential off-targets using orthogonal methods such as Western blotting, siRNA knockdown, or cellular thermal shift assays.

Protocol 2: Cell-Based Target Validation using siRNA

This protocol is used to determine if the knockdown of a potential off-target protein phenocopies the effect of CRA-026440 treatment.

Materials:

  • Cells of interest

  • siRNA targeting the potential off-target protein

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Reagents for the specific cellular assay (e.g., cell viability assay, apoptosis assay)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate.

  • siRNA Transfection: Transfect cells with either the target-specific siRNA or the non-targeting control siRNA according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.

  • Compound Treatment: Treat a subset of the transfected cells with CRA-026440 at various concentrations.

  • Phenotypic Assay: Perform the relevant cellular assay to assess the phenotype of interest (e.g., cell viability, apoptosis).

  • Analysis: Compare the effects of CRA-026440 in the control siRNA-treated cells versus the target-specific siRNA-treated cells. If the knockdown of the potential off-target mimics the effect of CRA-026440, it provides evidence for an on-target effect. Also, assess if the knockdown of the off-target alters the sensitivity of the cells to CRA-026440.

Visualizations

experimental_workflow cluster_discovery Phase 1: Off-Target Discovery cluster_validation Phase 2: Hit Validation cluster_characterization Phase 3: Functional Characterization discovery_start Start: Unexpected Phenotype with CRA-026440 proteomics Unbiased Chemical Proteomics (e.g., DARTS, TPP) discovery_start->proteomics Hypothesis: Off-target effect hit_list Generate List of Potential Off-Targets proteomics->hit_list biochemical_validation Biochemical Validation (e.g., Cellular Thermal Shift Assay) hit_list->biochemical_validation cellular_validation Cellular Validation (e.g., siRNA/CRISPR Knockdown) hit_list->cellular_validation phenocopy Assess Phenocopy biochemical_validation->phenocopy cellular_validation->phenocopy pathway_analysis Signaling Pathway Analysis phenocopy->pathway_analysis If validated sar Structure-Activity Relationship Studies pathway_analysis->sar conclusion Confirmed Off-Target with Functional Consequence sar->conclusion

Caption: Experimental workflow for identifying and validating off-target effects of CRA-026440.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDACs HDACs (1, 2, 3, 6, 8, 10) Histones Histones HDACs->Histones Deacetylation Acetylation Acetylation Histones->Acetylation TF Transcription Factor (TF) Gene Target Gene TF->Gene Transcription Signaling Downstream Signaling Gene->Signaling Crosstalk Acetylation->TF Recruitment OffTarget Hypothetical Off-Target (e.g., Protein Kinase X) Substrate Substrate Protein OffTarget->Substrate Phosphorylation Substrate->Signaling Activation CRA CRA-026440 CRA->HDACs Inhibition CRA->OffTarget Off-Target Inhibition

Caption: Hypothetical signaling pathways affected by on-target and off-target effects of CRA-026440.

Technical Support Center: Proteomics Analysis of CRA-026440 Hydrochloride Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using CRA-026440 hydrochloride in proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs).[1] Its primary mechanism of action involves the inhibition of multiple HDAC isozymes, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10, at nanomolar concentrations.[1] This inhibition leads to an accumulation of acetylated histones and other proteins like tubulin, which in turn results in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in tumor cells.[1]

Q2: What are the expected global proteomic changes in cells treated with this compound?

Treatment with this compound is expected to induce several key changes in the cellular proteome:

  • Increased Protein Acetylation: A global increase in the acetylation of histone and non-histone proteins is the most direct consequence of HDAC inhibition.

  • Alterations in Protein Expression: You can expect to see changes in the abundance of proteins involved in:

    • Cell Cycle Control: Upregulation of cell cycle inhibitors (e.g., p21, p27) and downregulation of cyclins and cyclin-dependent kinases.[1]

    • Apoptosis: Upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[1]

    • Chaperone Proteins: Potential inhibition of heat shock protein 90 (HSP90).[1]

    • Cytoskeletal Organization: Due to the accumulation of acetylated tubulin, changes in proteins associated with microtubule dynamics may be observed.[1]

  • Changes in Signaling Pathways: Proteins involved in survival signaling pathways, such as the Akt and ERK pathways, may show altered expression or phosphorylation status.

Q3: What is the recommended concentration and treatment time for this compound in a typical proteomics experiment?

The optimal concentration and treatment time are cell-line dependent and should be determined empirically. We recommend performing a dose-response and time-course experiment. A good starting point for many cancer cell lines is a concentration range of 100 nM to 1 µM for 24 to 48 hours. It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the chosen concentration and duration do not lead to excessive cell death, which can compromise the quality of your proteomic data.

Q4: Which quantitative proteomics strategy is best suited for studying the effects of this compound?

Both label-free quantification (LFQ) and isobaric labeling (e.g., TMT, iTRAQ) are suitable for these studies.[2][3]

  • Label-Free Quantification (LFQ): Offers a simpler experimental setup and can be more cost-effective. It is well-suited for identifying a large number of differentially expressed proteins.

  • Isobaric Labeling (TMT/iTRAQ): Allows for multiplexing of samples, which can reduce experimental variation and is highly accurate for relative quantification. This method is particularly advantageous for studies with multiple conditions or time points.

Troubleshooting Guides

Problem 1: Low Protein Yield or Poor Quality from Treated Cells
Possible Cause Recommended Solution
Excessive Cell Death: High concentrations or long incubation times with this compound can lead to significant apoptosis and secondary necrosis, resulting in protein degradation.Perform a dose-response and time-course experiment to determine the optimal, sub-lethal concentration and duration. Aim for a treatment that induces the desired molecular effects without causing more than 10-15% cell death.
Inefficient Lysis Buffer: The lysis buffer may not be effective in solubilizing proteins, especially with drug-induced changes in cellular compartments.Use a robust lysis buffer containing strong detergents (e.g., SDS) and protease/phosphatase inhibitors. Consider using a buffer with urea (B33335) for enhanced solubilization.
Protein Precipitation during Extraction: Ensure all steps are performed on ice or at 4°C to minimize protease activity. Immediately process or flash-freeze cell pellets after harvesting.
Problem 2: No Significant Changes in Protein Expression or Acetylation Observed
Possible Cause Recommended Solution
Sub-optimal Drug Concentration/Duration: The concentration of this compound may be too low, or the treatment time too short to induce a measurable proteomic response.Re-evaluate your dose-response and time-course experiments. Collect cells at multiple time points (e.g., 6, 12, 24, 48 hours) to capture both early and late responses.
Drug Inactivity: The compound may have degraded.Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
Insufficient Enrichment of Acetylated Peptides: For acetylome analysis, the enrichment step may not be efficient.Use a high-quality anti-acetyl-lysine antibody or other enrichment reagents. Optimize the incubation time and antibody/bead-to-protein ratio. Include positive and negative controls to validate the enrichment process.
Inadequate Mass Spectrometry Sensitivity: The instrument may not be sensitive enough to detect subtle changes in low-abundance proteins.Increase the amount of starting material. Fractionate your samples (e.g., high pH reverse-phase chromatography) to reduce complexity and enhance the detection of low-abundance peptides.[4]
Problem 3: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, or treatment application can lead to biological variability.Maintain consistent cell culture practices. Use cells within a narrow passage number range and ensure uniform seeding and drug treatment across all replicates.
Inconsistent Sample Preparation: Differences in lysis, protein quantification, digestion, or cleanup steps can introduce significant technical variability.Standardize all sample preparation protocols.[4] Process all replicates in parallel to minimize batch effects. Use a master mix for reagents where possible.
Mass Spectrometry Performance Fluctuations: The performance of the LC-MS system can vary between runs.Perform regular quality control checks on your LC-MS system using standard samples. Randomize the injection order of your samples to minimize the impact of systematic drift.

Data Presentation

Table 1: Hypothetical Quantitative Proteomics Data of HCT116 Cells Treated with this compound (1 µM for 24h)

Protein AccessionGene SymbolProtein NameFold Change (Treated/Control)p-value
P04637TP53Cellular tumor antigen p532.10.001
P38936CDKN1ACyclin-dependent kinase inhibitor 13.5<0.001
Q02763BAXApoptosis regulator BAX2.8<0.001
P10415BCL2Apoptosis regulator Bcl-2-1.90.005
P08670VIMVimentin-1.70.012
P68363TUBA1ATubulin alpha-1A chain1.1 (Acetylation +4.2)0.45 (Acetylation <0.001)
P06748H4Histone H41.0 (Acetylation +5.8)0.98 (Acetylation <0.001)

Table 2: Significantly Altered Pathways upon this compound Treatment

Pathway NameNumber of Proteins Identifiedp-value
p53 Signaling Pathway151.2e-5
Cell Cycle: G1/S Checkpoint123.4e-4
Apoptosis189.1e-6
Microtubule Cytoskeleton92.5e-3

Experimental Protocols

Protocol 1: Cell Lysis and Protein Extraction for Quantitative Proteomics
  • Cell Harvesting: After treatment with this compound, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 8 M urea, 1% SDS, 50 mM Tris-HCl pH 8.5) supplemented with protease and phosphatase inhibitor cocktails.

  • Sonication: Sonicate the lysate on ice to shear DNA and ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a compatible assay (e.g., BCA assay).

Protocol 2: In-solution Protein Digestion
  • Reduction: To 100 µg of protein lysate, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge and dry the peptides under vacuum.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cluster_output Output Cell_Culture Cell Culture & Treatment (this compound) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion Lysis->Digestion Labeling Peptide Labeling (Optional) Digestion->Labeling LC_Separation Liquid Chromatography (Peptide Separation) Labeling->LC_Separation MS_Analysis Mass Spectrometry (MS & MS/MS Scans) LC_Separation->MS_Analysis Database_Search Database Search (Protein Identification) MS_Analysis->Database_Search Quantification Quantification & Statistical Analysis Database_Search->Quantification Bioinformatics Bioinformatics Analysis (Pathway & Functional) Quantification->Bioinformatics Results Results & Interpretation Bioinformatics->Results

Caption: Proteomics workflow for analyzing this compound treated cells.

HDAC_Inhibition_Pathway cluster_acetylation Acetylation Status cluster_downstream Downstream Effects CRA026440 CRA-026440 hydrochloride HDACs HDACs (1, 2, 3, 6, 8, 10) CRA026440->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Tubulin Tubulin HDACs->Tubulin Deacetylates Other_Proteins Other Proteins HDACs->Other_Proteins Deacetylates Gene_Expression Altered Gene Expression Histones->Gene_Expression Leads to Cytoskeleton Cytoskeletal Alterations Tubulin->Cytoskeleton Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway affected by this compound.

Troubleshooting_Guide cluster_problem cluster_solution Start Unexpected Proteomics Results? No_Change No Significant Changes? Start->No_Change High_Variability High Variability? Start->High_Variability Low_Yield Low Protein Yield? Start->Low_Yield Check_Drug Check Drug Activity & Optimize Dose/Time No_Change->Check_Drug Standardize_Protocol Standardize Protocols & Randomize Samples High_Variability->Standardize_Protocol Optimize_Lysis Optimize Lysis & Check Cell Viability Low_Yield->Optimize_Lysis

Caption: Troubleshooting decision tree for proteomics experiments.

References

Troubleshooting CRA-026440 hydrochloride precipitation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting precipitation issues that may be encountered when working with CRA-026440 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor.[1][2][3][4] It has demonstrated anti-tumor and anti-angiogenic activities.[1][2] Its mechanism of action involves the inhibition of various HDAC isoenzymes, leading to the accumulation of acetylated histones and other proteins. This disruption of normal cellular processes can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit tumor growth.[2][5][6]

Q2: What are the known physicochemical properties of this compound?

PropertyValueSource
IUPAC Name 5-(2-(dimethylamino)ethoxy)-N-(3-(4-(hydroxycarbamoyl)phenyl)prop-2-yn-1-yl)-1H-indole-2-carboxamide hydrochloride[7]
Molecular Formula C₂₃H₂₅ClN₄O₄[7]
Molecular Weight 472.9 g/mol Calculated
Storage Temperature 0-8 °C[7]
Purity ≥97%[7]
Predicted pKa Due to the presence of a dimethylamino group, CRA-026440 is expected to be a weak base. The pKa of the protonated amine is likely in the range of 8.0 - 10.0. The hydroxamic acid moiety has an acidic proton with a predicted pKa in the range of 8.5 - 9.5.Inferred
Predicted Aqueous Solubility As a hydrochloride salt, CRA-026440 is expected to have higher aqueous solubility at lower pH. However, the parent molecule is relatively large and hydrophobic, suggesting that the free base may have low intrinsic aqueous solubility. Solubility is expected to decrease as the pH approaches and surpasses the pKa of the basic group.Inferred

Q3: Why might this compound precipitate during my experiment?

Precipitation of this compound can be triggered by several factors:

  • pH Shift: The solubility of this compound is pH-dependent. If the pH of the solution is raised, the compound can convert to its less soluble free base form, leading to precipitation.

  • Supersaturation: If the concentration of this compound in a solution exceeds its solubility limit under the specific experimental conditions (e.g., solvent, temperature, pH), it can precipitate out.

  • Common-Ion Effect: In solutions containing a high concentration of chloride ions, the solubility of this compound may be reduced, potentially causing precipitation.[8]

  • Solvent Exchange: If a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate.

  • Temperature Changes: Solubility can be temperature-dependent. A decrease in temperature may reduce the solubility of the compound and lead to precipitation.

Troubleshooting Guide for Precipitation Issues

This guide provides a systematic approach to resolving precipitation problems with this compound.

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solutions Potential Solutions cluster_outcome Outcome start Precipitation Observed check_pH Check pH of Solution start->check_pH check_conc Review Concentration start->check_conc check_solvent Examine Solvent System start->check_solvent check_temp Assess Temperature start->check_temp adjust_pH Adjust pH (Lower) check_pH->adjust_pH pH is too high lower_conc Lower Concentration check_conc->lower_conc Concentration exceeds solubility modify_solvent Modify Solvent System (e.g., add co-solvent, surfactant) check_solvent->modify_solvent Solvent polarity issue slow_addition Slow Addition with Stirring check_solvent->slow_addition Rapid dilution issue control_temp Control Temperature check_temp->control_temp Temperature fluctuation resolved Precipitation Resolved adjust_pH->resolved not_resolved Issue Persists adjust_pH->not_resolved lower_conc->resolved lower_conc->not_resolved modify_solvent->resolved modify_solvent->not_resolved control_temp->resolved control_temp->not_resolved slow_addition->resolved slow_addition->not_resolved not_resolved->check_pH Re-evaluate

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution

  • Objective: To prepare a diluted aqueous working solution of this compound from a DMSO stock solution with minimal precipitation.

  • Materials:

    • This compound stock solution in DMSO

    • Aqueous buffer of choice (e.g., PBS, cell culture medium)

    • Sterile conical tubes

  • Procedure:

    • Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).

    • In a sterile conical tube, add the required volume of the pre-warmed aqueous buffer.

    • While gently vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise. This slow addition method helps to avoid localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to minimize solvent-induced toxicity in cellular assays.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider further optimization as described in the troubleshooting guide.

Signaling Pathway

As an HDAC inhibitor, CRA-026440 can impact multiple downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

HDAC_Inhibitor_Pathway cluster_HDAC HDAC Inhibition cluster_acetylation Protein Acetylation cluster_cellular_effects Cellular Effects CRA026440 This compound HDAC HDACs (1, 2, 3, 6, 8, 10) CRA026440->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Tubulin Tubulin HDAC->Tubulin Deacetylates p53 p53 HDAC->p53 Deacetylates Other_Proteins Other Proteins (e.g., transcription factors) HDAC->Other_Proteins Deacetylates Chromatin_Remodeling Chromatin Remodeling Histones->Chromatin_Remodeling Cell_Cycle_Arrest Cell Cycle Arrest (↑p21) p53->Cell_Cycle_Arrest Apoptosis Apoptosis (↑Caspase 3) p53->Apoptosis Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis Anti_Angiogenesis Anti-Angiogenesis (↓VEGF, KDR) Gene_Expression->Anti_Angiogenesis

References

Technical Support Center: Minimizing CRA-026440 Hydrochloride Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing CRA-026440 hydrochloride, a potent broad-spectrum histone deacetylase (HDAC) inhibitor, in cell culture experiments. Our goal is to help you maximize the efficacy of your research while minimizing off-target toxicity, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a hydroxamic acid-based inhibitor of histone deacetylases (HDACs). It exhibits potent inhibitory activity against a broad range of HDAC enzymes, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10, with Ki values in the nanomolar range.[1] By inhibiting HDACs, CRA-026440 leads to the accumulation of acetylated histones and other non-histone proteins, such as tubulin.[1] This alteration in protein acetylation disrupts chromatin structure and modulates gene expression, ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis (programmed cell death).[1]

Q2: What are the common causes of toxicity with this compound in cell culture?

A2: Toxicity in cell culture experiments with this compound can stem from several factors:

  • High Concentrations: Exceeding the optimal concentration range for your specific cell line can lead to significant cytotoxicity.

  • Solvent Toxicity: The most common solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO in the culture medium (typically above 0.1%) can be toxic to cells.

  • On-Target Toxicity: While the inhibition of HDACs is the intended mechanism of action, excessive inhibition can disrupt normal cellular processes and lead to cell death, even in non-cancerous cells.

  • Off-Target Effects: Although CRA-026440 is a potent HDAC inhibitor, it may interact with other cellular targets, leading to unintended biological consequences. A common off-target of hydroxamate-based HDAC inhibitors is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[2]

  • Compound Instability: Like many small molecules, this compound may degrade in culture medium over extended incubation periods, potentially forming toxic byproducts.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibitors.

Q3: What is a recommended starting concentration for this compound in cell culture?

A3: A definitive starting concentration is cell-line dependent. However, based on its nanomolar potency against HDAC enzymes, a good starting point for a dose-response experiment is a range from 10 nM to 10 µM. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound?

A4: To ensure the stability and activity of the compound, follow these guidelines:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your complete cell culture medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cell Death/Low Viability Concentration of CRA-026440 is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. Start with a lower concentration range if high toxicity is observed.
Final DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a more concentrated stock solution of CRA-026440 to reduce the volume of DMSO added. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Cell line is highly sensitive.Test a panel of cell lines to find one with a suitable therapeutic window. For sensitive lines, use lower concentrations and shorter incubation times.
Compound instability in media.For long-term experiments (>24 hours), consider replacing the media with freshly prepared CRA-026440-containing medium every 24-48 hours.
Inconsistent or No Effect Concentration of CRA-026440 is too low.Increase the concentration of the inhibitor. Confirm target engagement by performing a Western blot to assess the acetylation status of histones (e.g., Acetyl-Histone H3) or α-tubulin.
Insufficient incubation time.The effects of HDAC inhibitors can be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.
Compound has degraded.Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell culture issues (e.g., contamination, inconsistent cell density).Maintain good cell culture practices. Regularly check for mycoplasma contamination. Ensure consistent cell seeding densities for all experiments.
Unexpected Phenotypes or Off-Target Effects The compound is a pan-HDAC inhibitor affecting multiple pathways.Acknowledge the broad-spectrum nature of CRA-026440 in your experimental design and data interpretation. If a specific HDAC isoform's role is being investigated, consider using a more selective inhibitor as a control.
Interaction with other cellular targets.Consider performing a kinome scan or chemical proteomics to identify potential off-target interactions if unexpected results persist.

Quantitative Data Summary

Parameter Value Cell Line(s) Reference
HDAC Inhibition (Ki) HDAC1: 4 nM, HDAC2: 14 nM, HDAC3: 11 nM, HDAC6: 15 nM, HDAC8: 7 nM, HDAC10: 20 nMRecombinant Enzymes[1]
In Vitro Effect Accumulation of acetylated histone and tubulinHCT116 (colorectal carcinoma), U937 (histiocytic lymphoma)[1]
In Vitro Effect Inhibition of tumor cell growth and induction of apoptosisHCT116, U937[1]

Note: IC50 values are highly dependent on the cell line, assay type, and experimental conditions. The data provided should be used as a general guideline. It is essential to determine the IC50 for your specific experimental setup.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot for Histone Acetylation

This protocol is to confirm the on-target activity of this compound by detecting changes in histone acetylation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed and treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate protein lysates (15-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the chemiluminescent signal using an imaging system.

  • Normalize the acetylated histone signal to the total histone signal.

Visualizations

HDAC_Inhibition_Pathway cluster_acetylation Acetylation State CRA026440 CRA-026440 Hydrochloride HDACs HDACs (1, 2, 3, 6, 8, 10) CRA026440->HDACs Inhibits AcetylatedHistones Increased Histone Acetylation Histones Histone Proteins HDACs->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression OpenChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start Experiment cell_culture Seed Cells in Appropriate Vessel start->cell_culture treatment Treat with CRA-026440 HCl (Dose-Response & Time-Course) cell_culture->treatment viability_assay Assess Cell Viability (e.g., MTT Assay) treatment->viability_assay apoptosis_assay Assess Apoptosis (e.g., Annexin V Staining) treatment->apoptosis_assay target_engagement Confirm Target Engagement (Western Blot for Acetylation) treatment->target_engagement data_analysis Analyze Data & Determine IC50 / EC50 viability_assay->data_analysis apoptosis_assay->data_analysis target_engagement->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for assessing CRA-026440 toxicity.

Troubleshooting_Tree start Unexpected Results? high_toxicity High Cell Death? start->high_toxicity Yes no_effect No or Inconsistent Effect? start->no_effect No conc_too_high Concentration too high? high_toxicity->conc_too_high Check conc_too_low Concentration too low? no_effect->conc_too_low Check dmso_toxic DMSO > 0.1%? conc_too_high->dmso_toxic No solution1 Perform dose-response conc_too_high->solution1 Yes sensitive_line Cell line sensitive? dmso_toxic->sensitive_line No solution2 Lower DMSO concentration dmso_toxic->solution2 Yes solution3 Use lower concentration range sensitive_line->solution3 Yes time_too_short Incubation too short? conc_too_low->time_too_short No solution4 Increase concentration conc_too_low->solution4 Yes compound_degraded Compound degraded? time_too_short->compound_degraded No solution5 Increase incubation time time_too_short->solution5 Yes solution6 Prepare fresh solutions compound_degraded->solution6 Yes

Caption: A decision tree for troubleshooting common experimental issues.

References

Technical Support Center: CRA-026440 Hydrochloride Treatment Duration Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of CRA-026440 hydrochloride in experimental settings.

Introduction to this compound

This compound is a potent, broad-spectrum, hydroxamic acid-based inhibitor of histone deacetylase (HDAC). It has demonstrated both anti-tumor and anti-angiogenic properties in preclinical studies. By inhibiting HDAC enzymes, this compound leads to the accumulation of acetylated histones and other non-histone proteins, which in turn modulates gene expression, induces cell cycle arrest, and promotes apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: Inhibitory Activity of this compound against HDAC Isoenzymes

HDAC IsoenzymeKi (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Table 2: In Vitro Antiproliferative Activity of CRA-026440

Cell LineCancer TypeGI₅₀ (µmol/L)
HCT116Colorectal Carcinoma0.12 - 9.95
U937Histiocytic Lymphoma0.12 - 9.95
HUVECEndothelial Cells1.41

Signaling Pathway

The diagram below illustrates the general signaling pathway affected by HDAC inhibitors like this compound.

HDAC_Inhibitor_Signaling_Pathway CRA026440 CRA-026440 Hydrochloride HDACs HDACs (1, 2, 3, 6, 8, 10) CRA026440->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates NonHistone Non-Histone Proteins (e.g., Tubulin) HDACs->NonHistone Deacetylates AcetylatedHistones Acetylated Histones (Increased) Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21_p27 p21/p27 Upregulation GeneExpression->p21_p27 AngiogenesisGenes Angiogenesis Genes (e.g., VEGF, HIF-1α) Downregulation GeneExpression->AngiogenesisGenes CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21_p27->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis AntiAngiogenesis Inhibition of Angiogenesis AngiogenesisGenes->AntiAngiogenesis AcetylatedTubulin Acetylated Tubulin (Increased)

Figure 1. Generalized signaling pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in cell culture experiments?

A1: The optimal concentration is cell-line dependent. It is crucial to perform a dose-response experiment to determine the GI₅₀ (concentration that causes 50% growth inhibition) for your specific cell line. A starting range of 0.1 µM to 10 µM is recommended for initial experiments.

Q2: What is the recommended treatment duration for in vitro studies?

A2: The treatment duration depends on the experimental endpoint.

  • Histone Acetylation: Changes can be observed in as little as 4-8 hours.

  • Gene Expression (e.g., p21 induction): Typically requires 12-24 hours.

  • Cell Viability/Apoptosis: Effects are usually significant after 24-72 hours. A time-course experiment is essential to determine the optimal duration for your specific assay.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use, a solution can be kept at 4°C for a limited time. Always protect the solution from light.

Q4: What are the key biomarkers to confirm the activity of this compound?

A4: The primary biomarker is the accumulation of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and acetylated tubulin, which can be detected by Western blotting. Downstream markers include the induction of p21 and cleaved PARP (an apoptosis marker).

Q5: Can resistance to this compound develop?

A5: As with other HDAC inhibitors, cancer cells can develop resistance. Mechanisms of resistance may include increased expression of drug efflux pumps, alterations in apoptosis signaling pathways (e.g., upregulation of Bcl-2), and changes in the expression or mutation of HDACs.

Experimental Protocols

Note: The following are generalized protocols. Researchers must optimize these for their specific experimental conditions.

Protocol 1: In Vitro Dose-Response and Time-Course Experiment

This protocol is designed to determine the optimal concentration and treatment duration of this compound.

experimental_workflow cluster_0 Dose-Response Experiment cluster_1 Time-Course Experiment seed_cells Seed cells in 96-well plates treat_dose Treat with a range of CRA-026440 concentrations (e.g., 0.01 - 10 µM) seed_cells->treat_dose incubate_dose Incubate for a fixed time (e.g., 48 or 72 hours) treat_dose->incubate_dose viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate_dose->viability_assay determine_gi50 Determine GI₅₀ viability_assay->determine_gi50 seed_cells_time Seed cells in multiple plates treat_time Treat with a fixed concentration (e.g., GI₅₀ or 2x GI₅₀) seed_cells_time->treat_time harvest Harvest cells at different time points (e.g., 0, 8, 16, 24, 48, 72 hours) treat_time->harvest analyze Analyze for desired endpoints (Western blot, qPCR, Flow Cytometry) harvest->analyze optimal_duration Determine optimal duration analyze->optimal_duration

Figure 2. Experimental workflow for optimizing treatment duration.

Methodology:

  • Cell Seeding: Plate cells at a density that will not reach confluency by the end of the experiment.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate for the desired duration (for dose-response) or at various time points (for time-course).

  • Analysis:

    • Cell Viability: Use a standard assay like MTT or CellTiter-Glo.

    • Western Blot: Lyse cells and probe for acetylated histones, p21, and cleaved PARP.

    • Flow Cytometry: Analyze cell cycle distribution and apoptosis.

Protocol 2: In Vivo Antitumor Efficacy Study

This protocol is a general guideline for assessing the in vivo efficacy of this compound in a tumor xenograft model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116) into immunocompromised mice.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Dosing Regimen: Based on published studies, a potential starting regimen is intravenous (i.v.) administration of this compound once daily for 3 consecutive days, followed by 4 days of no treatment. This cycle can be repeated. Dose levels to consider for initial studies could range from 25 to 100 mg/kg.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Ki67 staining for proliferation, Western blot for acetylated histones).

Troubleshooting Guide

troubleshooting_guide issue Observed Issue high_cytotoxicity High Cytotoxicity at Low Concentrations issue->high_cytotoxicity no_effect No Observable Effect issue->no_effect high_variability High Variability Between Replicates issue->high_variability cause_cytotoxicity1 Cell line is highly sensitive high_cytotoxicity->cause_cytotoxicity1 Possible Cause cause_cytotoxicity2 Treatment duration is too long high_cytotoxicity->cause_cytotoxicity2 Possible Cause cause_no_effect1 Concentration is too low no_effect->cause_no_effect1 Possible Cause cause_no_effect2 Duration is too short no_effect->cause_no_effect2 Possible Cause cause_no_effect3 Compound instability no_effect->cause_no_effect3 Possible Cause cause_no_effect4 Cell line is resistant no_effect->cause_no_effect4 Possible Cause cause_variability1 Inconsistent cell seeding high_variability->cause_variability1 Possible Cause cause_variability2 Inaccurate drug dilution high_variability->cause_variability2 Possible Cause cause_variability3 Cell health issues high_variability->cause_variability3 Possible Cause solution_cytotoxicity1 Perform dose-response with lower concentrations cause_cytotoxicity1->solution_cytotoxicity1 Solution solution_cytotoxicity2 Reduce treatment duration cause_cytotoxicity2->solution_cytotoxicity2 Solution solution_no_effect1 Increase concentration cause_no_effect1->solution_no_effect1 Solution solution_no_effect2 Increase treatment duration cause_no_effect2->solution_no_effect2 Solution solution_no_effect3 Prepare fresh solutions cause_no_effect3->solution_no_effect3 Solution solution_no_effect4 Verify target HDAC expression cause_no_effect4->solution_no_effect4 Solution solution_variability1 Ensure uniform cell seeding cause_variability1->solution_variability1 Solution solution_variability2 Prepare fresh dilutions for each experiment cause_variability2->solution_variability2 Solution solution_variability3 Use low passage cells, check for mycoplasma cause_variability3->solution_variability3 Solution

Figure 3. Troubleshooting guide for this compound experiments.

Disclaimer: This information is for research use only. The provided protocols are general guidelines and should be optimized for your specific experimental setup. Always refer to the manufacturer's safety data sheet (SDS) for handling and storage information.

Navigating Inconsistent Results with CRA-026440 Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CRA-026440 hydrochloride is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor with demonstrated anti-tumor and anti-angiogenic activities.[1][2] However, as with many small molecule inhibitors, researchers can encounter variability in experimental outcomes. This guide provides troubleshooting advice and frequently asked questions to help you achieve consistent and reliable results in your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a hydroxamic acid-based inhibitor of histone deacetylases (HDACs). It acts as a broad-spectrum inhibitor, targeting multiple HDAC isoenzymes, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10 in the nanomolar range.[1][2] By inhibiting these enzymes, it leads to an accumulation of acetylated histones and other proteins like tubulin. This can result in the modulation of gene expression, induction of cell cycle arrest, and apoptosis.[1]

Q2: I am observing lower-than-expected cytotoxicity in my cancer cell line. What are the potential causes?

A2: Several factors could contribute to lower-than-expected cytotoxicity:

  • Compound Solubility and Stability: Ensure the compound is fully dissolved. This compound may require specific solvents or pH conditions for optimal solubility. Prepare fresh solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to HDAC inhibitors. Verify the reported sensitivity of your specific cell line or consider performing a dose-response curve to determine the IC50 value in your system.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can all influence the apparent cytotoxicity. Standardize these conditions across all experiments.

  • Compound Purity: Verify the purity of your this compound batch. Impurities can interfere with its activity.

Q3: The IC50 values I'm generating are inconsistent with published data. Why might this be?

A3: Discrepancies in IC50 values are a common issue. The table below summarizes the reported inhibitory constants (Ki) for CRA-026440 against various HDAC isoenzymes, which can influence cellular IC50 values. Variations in experimental protocols are the most frequent cause for differing IC50 values.

HDAC IsoenzymeKi (nM)[2]
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Key factors that can alter IC50 values include:

  • Assay Type: Different cytotoxicity assays (e.g., MTT, CellTiter-Glo, trypan blue exclusion) measure different aspects of cell health and can yield different IC50 values.

  • Treatment Duration: The length of time cells are exposed to the compound will significantly impact the IC50 value.

  • Cell Density: The number of cells seeded per well can affect the concentration of the compound available to each cell.

Troubleshooting Guides

Inconsistent Western Blot Results for Acetylated Proteins

If you are not observing a consistent increase in acetylated histones or tubulin following treatment with this compound, consider the following:

  • Lysis Buffer Composition: Ensure your lysis buffer contains an HDAC inhibitor (like Trichostatin A or sodium butyrate) to prevent deacetylation during sample preparation.

  • Antibody Specificity: Verify the specificity of your primary antibody for the acetylated protein of interest.

  • Loading Controls: Use a total protein stain or a housekeeping protein that is not affected by HDAC inhibition as a loading control.

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to the desired concentrations in cell culture media.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of solvent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Visualizing Pathways and Workflows

Signaling Pathway of this compound

HDAC_Inhibition_Pathway CRA026440 CRA-026440 Hydrochloride HDACs HDAC Isoenzymes (HDAC1, 2, 3, 6, 8, 10) CRA026440->HDACs Inhibits Acetylation Increased Acetylation CRA026440->Acetylation Histones Histones HDACs->Histones Deacetylates Tubulin Tubulin HDACs->Tubulin Deacetylates Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Verify Compound Integrity (Solubility, Freshness, Purity) Start->Check_Compound Check_Protocol Review Experimental Protocol (Cell Density, Duration, Reagents) Check_Compound->Check_Protocol Compound OK Inconsistent Results Remain Inconsistent Check_Compound->Inconsistent Issue Found Check_Cell_Line Assess Cell Line (Sensitivity, Passage Number, Health) Check_Protocol->Check_Cell_Line Protocol OK Check_Protocol->Inconsistent Issue Found Data_Analysis Re-evaluate Data Analysis (Normalization, Controls) Check_Cell_Line->Data_Analysis Cell Line OK Check_Cell_Line->Inconsistent Issue Found Consistent Results are Consistent Data_Analysis->Consistent Analysis OK Data_Analysis->Inconsistent Issue Found

Caption: Step-by-step troubleshooting workflow.

References

CRA-026440 hydrochloride cross-reactivity with other enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CRA-026440 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, broad-spectrum inhibitor of histone deacetylase (HDAC) enzymes.[1][2] By inhibiting HDACs, it leads to an accumulation of acetylated histones and other proteins, such as tubulin. This hyperacetylation results in the inhibition of tumor cell growth and the induction of apoptosis.[2]

Q2: What is the known enzyme cross-reactivity profile of this compound?

This compound has been shown to inhibit multiple HDAC isoenzymes in the nanomolar range.[2] The inhibitory activity (Ki) against a panel of recombinant HDACs is summarized in the table below.

Data Presentation: Enzyme Inhibition Profile of this compound
EnzymeKᵢ (nM)
HDAC14
HDAC214
HDAC311
HDAC615
HDAC87
HDAC1020

Data sourced from MedChemExpress.[1][3]

Q3: Is there any known cross-reactivity of this compound with kinases or other enzyme families?

Based on currently available public data, the selectivity profile of this compound has been primarily characterized against HDAC enzymes. There is no widely reported evidence of significant cross-reactivity with other enzyme families, such as kinases. However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out without comprehensive screening.

Troubleshooting Guide

Problem: I am observing unexpected or off-target effects in my cellular experiments with this compound.

Possible Cause 1: High Inhibitor Concentration.

  • Solution: Ensure you are using the inhibitor at the lowest effective concentration. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. High concentrations are more likely to lead to off-target effects.

Possible Cause 2: Cross-reactivity with other cellular targets.

  • Solution: While this compound is a potent HDAC inhibitor, cross-reactivity with other enzymes at higher concentrations is a possibility. To investigate this, consider the following:

    • Control Experiments: Use a structurally different HDAC inhibitor as a control to see if the same off-target phenotype is observed.

    • Target Knockdown/Knockout: If you hypothesize a specific off-target, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of that target and see if the phenotype is rescued.

    • Biochemical Assays: Test the activity of this compound against a panel of purified enzymes that you suspect might be off-targets.

Problem: I am not observing the expected level of histone acetylation after treating my cells with this compound.

Possible Cause 1: Insufficient Inhibitor Uptake or Efflux.

  • Solution: Verify that the compound is entering your cells and is not being rapidly removed by efflux pumps. You can assess this by measuring the intracellular concentration of the compound, if a suitable method is available. Alternatively, you can co-treat with known efflux pump inhibitors as a test.

Possible Cause 2: Incorrect Antibody or Western Blotting Technique.

  • Solution: Ensure you are using a validated antibody for acetylated histones. We recommend using a pan-acetyl lysine (B10760008) antibody or antibodies specific for particular acetylated histone sites (e.g., H3K9ac, H4K16ac). Optimize your western blotting protocol and include a positive control, such as cells treated with a well-characterized HDAC inhibitor like Trichostatin A.

Experimental Protocols

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound on HDAC enzymes.

Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer (e.g., Trypsin)

  • Stop Solution (e.g., Trichostatin A)

  • This compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 355-360 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.

  • Reaction Setup: In a 96-well black microplate, add the following in order:

    • HDAC Assay Buffer

    • This compound at various concentrations (or DMSO for the control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.

  • Incubation: Mix and incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add the Developer solution containing a stop solution to each well. This will stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects Histone Histone Protein Acetyl_Histone Acetylated Histone Histone->Acetyl_Histone HATs (Acetylation) Chromatin_Closed Condensed Chromatin (Transcriptional Repression) Histone->Chromatin_Closed Acetyl_Histone->Histone HDACs (Deacetylation) Chromatin_Open Open Chromatin (Transcriptional Activation) Acetyl_Histone->Chromatin_Open DNA DNA Chromatin_Closed->DNA blocks access Chromatin_Open->DNA allows access Gene_Expression Altered Gene Expression Chromatin_Open->Gene_Expression CRA026440 CRA-026440 Hydrochloride HDACs_node HDACs CRA026440->HDACs_node Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of HDAC inhibition by this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prep_reagents serial_dilution Prepare Serial Dilutions of CRA-026440 HCl prep_reagents->serial_dilution plate_setup Add to 96-well Plate: 1. Buffer 2. Inhibitor/DMSO 3. HDAC Enzyme serial_dilution->plate_setup pre_incubation Pre-incubate at 37°C (15 min) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate incubation Incubate at 37°C (30 min) add_substrate->incubation stop_develop Add Stop/Developer Solution incubation->stop_develop final_incubation Incubate at RT (15 min) stop_develop->final_incubation read_plate Read Fluorescence final_incubation->read_plate analyze_data Data Analysis (Calculate % Inhibition, Determine IC50) read_plate->analyze_data end End analyze_data->end

References

Technical Support Center: CRA-026440 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects when working with CRA-026440 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

CRA-026440 is a novel, broad-spectrum, hydroxamic acid-based inhibitor of histone deacetylase (HDAC).[1] Its mechanism of action involves the inhibition of multiple HDAC isozymes, including HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10 in the nanomolar range.[1] This inhibition leads to an accumulation of acetylated histones and acetylated tubulin in cultured tumor cell lines, resulting in the inhibition of tumor cell growth and the induction of apoptosis.[1] Postulated mechanisms for this class of drugs include modulation of gene expression, induction of cell cycle arrest, inhibition of HSP90, disruption of protein degradation, and inhibition of angiogenesis.[1]

Q2: Why is it critical to control for vehicle effects in my experiments with this compound?

In any preclinical in vitro or in vivo study, the vehicle used to dissolve or suspend a test compound can have its own biological effects.[2][3] These effects can confound the experimental results, making it difficult to distinguish between the true effect of the compound and an artifact of the vehicle. A vehicle control group, which receives the vehicle without the active compound, serves as a crucial baseline for comparison.[3] This allows researchers to isolate and accurately measure the pharmacological or toxicological effects of this compound.

Q3: What are the key considerations when selecting a vehicle for this compound?

The selection of an appropriate vehicle is a critical step in preclinical drug development.[4][5] Key considerations include:

  • Solubility and Stability: The vehicle must be able to solubilize or suspend this compound at the desired concentration and maintain its stability for the duration of the experiment.[4][6] It is recommended to prepare fresh formulations right before use to minimize instability.[7]

  • Route of Administration: The chosen vehicle must be appropriate for the intended route of administration (e.g., oral, intravenous, subcutaneous).[4][8]

  • Biological Inertness: Ideally, the vehicle should be biologically inert and not produce any significant physiological effects on its own.[7]

  • Consistency: The same vehicle should be used consistently across all treatment groups, including the control group, to ensure comparability.[6]

  • Toxicity: The vehicle should have a well-understood and low toxicity profile in the chosen animal model.[5]

Q4: What are some common vehicles used for preclinical studies and how do I choose the right one?

The choice of vehicle depends on the physicochemical properties of this compound and the specifics of the experimental design. For poorly soluble compounds, a "tool belt" of oral formulations may be considered.[5] Common vehicles include:

  • Aqueous solutions: Saline, phosphate-buffered saline (PBS), and water are often used for water-soluble compounds.

  • Co-solvents: Mixtures of water with organic solvents like ethanol, DMSO, or polyethylene (B3416737) glycols (PEGs) can be used to dissolve hydrophobic compounds. However, these should be used with caution as they can have their own biological effects.[8]

  • Suspensions: For oral administration, compounds can be suspended in vehicles containing suspending agents like carboxymethylcellulose (CMC) or methylcellulose.[9]

  • Emulsions and lipid-based formulations: These can be used to improve the oral bioavailability of poorly soluble compounds.

A systematic screening process is often necessary to identify the optimal vehicle.

Troubleshooting Guides

Problem: I am observing unexpected effects in my vehicle control group.

  • Possible Cause: The vehicle itself may have biological activity. Some common solvents, like DMSO, can have pleiotropic effects on cells and organisms.

  • Troubleshooting Steps:

    • Literature Review: Thoroughly research the known effects of the chosen vehicle in your specific experimental model.

    • Dose-Response: If possible, test different concentrations of the vehicle to see if the observed effects are dose-dependent.

    • Alternative Vehicles: Consider testing alternative vehicles with different chemical properties to see if the effect persists.

Problem: The results of my this compound treatment are not significantly different from the vehicle control.

  • Possible Cause:

    • The vehicle may be interfering with the activity or bioavailability of the compound.

    • The concentration of this compound may be too low to elicit a significant response above any baseline effects of the vehicle.

  • Troubleshooting Steps:

    • Formulation Analysis: Verify the concentration and stability of this compound in the vehicle over the course of the experiment.

    • Dose-Range Finding Study: Conduct a preliminary experiment with a wider range of this compound concentrations.

    • Vehicle Compatibility: Investigate potential interactions between the vehicle and the compound that might reduce its efficacy.

Experimental Protocols

In Vivo Study: Assessing the Antitumor Efficacy of this compound in a Xenograft Model

Objective: To determine the in vivo antitumor activity of this compound in a human tumor xenograft mouse model, while controlling for vehicle effects.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)

  • Female nude BALB/c mice

  • Human tumor cells (e.g., HCT116)

  • Calipers

  • Standard animal housing and care facilities

Methodology:

  • Cell Implantation: Subcutaneously inject HCT116 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers.

  • Group Randomization: Randomly assign mice to the following groups (n=8-10 mice/group):

    • Group 1: Vehicle Control: Administer the vehicle alone.

    • Group 2: this compound: Administer this compound dissolved/suspended in the vehicle at the desired dose (e.g., 50 mg/kg).

  • Dosing: Administer the treatments (e.g., daily oral gavage) for a predetermined period (e.g., 21 days).

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Statistical Analysis: Compare the tumor growth rates and final tumor weights between the vehicle control and the this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation

Table 1: Illustrative Antitumor Efficacy of this compound in HCT116 Xenografts

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMMean Tumor Weight at Day 21 (mg) ± SEM
Vehicle Control01250 ± 1501100 ± 120
CRA-026440 HCl50450 ± 80400 ± 70

Visualizations

Signaling Pathway

HDAC_Inhibition_Pathway CRA_026440 CRA-026440 HCl HDACs HDACs (1, 2, 3, 6, 8, 10) CRA_026440->HDACs Inhibits Acetylated_Histones Acetylated Histones CRA_026440->Acetylated_Histones Leads to Accumulation Acetylated_Tubulin Acetylated Tubulin CRA_026440->Acetylated_Tubulin Leads to Accumulation Histones Histones HDACs->Histones Deacetylates Tubulin α-Tubulin HDACs->Tubulin Deacetylates Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Microtubule_Stability Increased Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Gene_Expression Altered Gene Expression (e.g., p21, p27) Chromatin_Remodeling->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Microtubule_Stability->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Vehicle_Prep Prepare Vehicle Dosing Administer Treatments (Vehicle vs. Compound) Vehicle_Prep->Dosing Compound_Prep Prepare CRA-026440 HCl in Vehicle Compound_Prep->Dosing Animal_Model Establish Tumor Xenograft Model Randomization Randomize Animals into Groups Animal_Model->Randomization Randomization->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Termination Euthanize and Collect Tissues Monitoring->Termination Data_Collection Measure Tumor Volume and Weight Termination->Data_Collection Statistical_Analysis Statistical Comparison (Treatment vs. Vehicle) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Compound Efficacy Statistical_Analysis->Conclusion

Caption: Workflow for an in vivo efficacy study with vehicle control.

Logical Relationship

Logical_Relationship Observed_Effect Observed Biological Effect Compound_Effect True Effect of CRA-026440 HCl Observed_Effect->Compound_Effect is composed of Vehicle_Effect Effect of the Vehicle Observed_Effect->Vehicle_Effect is composed of Interaction_Effect Compound-Vehicle Interaction Observed_Effect->Interaction_Effect is composed of

Caption: Components of the observed experimental effect.

References

CRA-026440 hydrochloride degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CRA-026440 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the degradation of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor.[1][2] It has shown antitumor and antiangiogenic activities in preclinical studies.[2] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 847459-98-7[1]
Molecular Formula C23H25ClN4O4
IUPAC Name 5-(2-(dimethylamino)ethoxy)-N-(3-(4-(hydroxycarbamoyl)phenyl)prop-2-yn-1-yl)-1H-indole-2-carboxamide hydrochloride
Storage Temperature 0-8 °C

Q2: My this compound solution appears to be degrading. What are the likely causes?

A2: Degradation of this compound in aqueous solutions can be initiated by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are often employed to investigate these pathways.[3][4] The molecule possesses functional groups, such as an amide and a hydroxamic acid, which are susceptible to hydrolysis under acidic or basic conditions.

Q3: What are the general conditions for conducting a forced degradation study on a compound like this compound?

A3: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a drug substance.[3][5] These studies typically involve exposing the drug to conditions more severe than those used in accelerated stability testing.[4][6] Common stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 50-70 °C).[5][6][7]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[5][6][7]

  • Oxidation: 0.1% to 3% hydrogen peroxide (H₂O₂) at room temperature.[5][7]

  • Thermal Degradation: Heating the solution at temperatures above accelerated testing conditions (e.g., >50 °C).[4]

  • Photostability: Exposing the solution to light conditions as specified by ICH guidelines.[4]

The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods can detect and quantify the degradation products.[5][7]

Troubleshooting Guides

Issue 1: Unexpectedly High Degradation in Control Samples

Possible Cause: The aqueous solution itself may be contributing to degradation, or the compound may be sensitive to ambient light or temperature.

Troubleshooting Steps:

  • pH of the Solution: Ensure the pH of your aqueous solution is controlled and appropriate for the stability of this compound. Unbuffered solutions can have a pH that promotes hydrolysis.

  • Solvent Purity: Use high-purity water (e.g., HPLC-grade) to prepare your solutions.

  • Light Exposure: Protect your solutions from light by using amber vials or covering them with aluminum foil. Photostability should be assessed as part of a formal degradation study.[4]

  • Temperature Control: Maintain samples at the recommended storage temperature (0-8 °C) when not in use.

Issue 2: Inconsistent Results in Forced Degradation Studies

Possible Cause: Inconsistent results can arise from variations in experimental conditions or the timing of analysis after stress application.

Troubleshooting Steps:

  • Standardize Stress Conditions: Ensure that the concentration of stressor (acid, base, oxidizing agent), temperature, and exposure time are identical across all experiments.

  • Neutralization Step: For acid and base hydrolysis studies, it is crucial to neutralize the samples at the end of the exposure period to halt the degradation reaction.[8] This ensures that the degradation observed is only from the intended stress period.

  • Prompt Analysis: Analyze the stressed samples as soon as possible after the stress period and any neutralization steps.[5]

Hypothetical Degradation Data

The following table presents hypothetical degradation data for this compound under various forced degradation conditions. This data is for illustrative purposes to guide researchers on expected outcomes.

ConditionTemperature (°C)Time (hours)CRA-026440 Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl 602485.212.1 (Hydrolysis Product A)2.7
0.1 M NaOH 60879.818.5 (Hydrolysis Product B)1.7
3% H₂O₂ 254890.58.1 (Oxidation Product)1.4
Aqueous Solution (pH 7) 807294.34.51.2
Photostability (ICH Q1B) 251.2 million lux hours96.13.20.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical procedure for conducting a forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a co-solvent if solubility in purely aqueous media is low).[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Dilute 1 mL of the stock solution with 9 mL of purified water. Incubate at 80°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol describes a reverse-phase HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Application cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution of CRA-026440 HCl acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Dilute & Expose base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Dilute & Expose oxidation Oxidation (3% H2O2, 25°C) prep_stock->oxidation Dilute & Expose thermal Thermal (Aqueous, 80°C) prep_stock->thermal Dilute & Expose sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc data Quantify Parent Drug & Degradation Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

G Hypothetical Degradation Pathway of CRA-026440 HCl cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent CRA-026440 HCl hydrolysis_amide Amide Hydrolysis Product (Degradant A) parent->hydrolysis_amide Acidic or Basic Conditions hydrolysis_hydroxamic Hydroxamic Acid Hydrolysis Product (Degradant B) parent->hydrolysis_hydroxamic Acidic or Basic Conditions oxidation_product N-Oxide on Dimethylamino Group (Degradant C) parent->oxidation_product H2O2

Caption: Potential degradation pathways for this compound.

G Troubleshooting Logic for High Degradation cluster_checks Initial Checks cluster_solutions Corrective Actions start High Degradation in Control Sample check_ph Is pH of the solution controlled? start->check_ph check_light Is the solution protected from light? check_ph->check_light Yes use_buffer Use a buffered solution check_ph->use_buffer No check_temp Is storage temperature correct (0-8°C)? check_light->check_temp Yes use_amber_vials Use amber vials or foil check_light->use_amber_vials No store_properly Store samples correctly check_temp->store_properly No end Problem Resolved check_temp->end Yes use_buffer->end use_amber_vials->end store_properly->end

Caption: Troubleshooting unexpected degradation in control samples.

References

Validation & Comparative

A Head-to-Head Efficacy Analysis: CRA-026440 Hydrochloride vs. Vorinostat (SAHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of malignancies. This guide provides a detailed comparative analysis of two prominent HDAC inhibitors: CRA-026440 hydrochloride, a novel investigational agent, and Vorinostat (SAHA), an FDA-approved drug. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of their respective preclinical efficacies.

Overview and Mechanism of Action

Both this compound and Vorinostat are broad-spectrum HDAC inhibitors that function by binding to the zinc-containing active site of HDAC enzymes. This inhibition leads to the accumulation of acetylated histones and other non-histone proteins, resulting in chromatin relaxation and altered gene expression.[1][2] These epigenetic changes can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3][4]

This compound is a novel, hydroxamic acid-based inhibitor targeting a wide range of HDAC enzymes.[2] Preclinical studies have highlighted its potent antitumor and antiangiogenic properties.[2]

Vorinostat (SAHA) is a well-established pan-HDAC inhibitor that targets class I and II HDACs.[1] It is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and is under investigation for various other cancers.[1]

In Vitro Efficacy: A Comparative Look

HDAC Enzyme Inhibition

Both compounds demonstrate potent inhibition of HDAC enzymes at the nanomolar level.

CompoundHDAC1HDAC2HDAC3HDAC6HDAC8HDAC10
CRA-026440 4 nM (Ki)14 nM (Ki)11 nM (Ki)15 nM (Ki)7 nM (Ki)20 nM (Ki)
Vorinostat 10 nM (ID50)-20 nM (ID50)---
Data for CRA-026440 is presented as Ki (inhibition constant), while data for Vorinostat is presented as ID50 (half-maximal inhibitory dose). Direct comparison should be made with caution.[5][6]
Antiproliferative Activity

The antiproliferative effects of both agents have been evaluated across a panel of human cancer cell lines, with growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values generally falling within the micromolar range.

Table 1: Antiproliferative Activity of this compound [2]

Cell LineCancer TypeGI50 (µM)
OVCAR-3Ovarian0.12
HCT116Colon0.22
U937Lymphoma0.23
PC3Prostate0.44
A549Lung0.63
HUVECEndothelial1.41
HT29Colon2.12
PANC-1Pancreatic2.89
SK-OV-3Ovarian4.88
HCT15Colon9.95

Table 2: Antiproliferative Activity of Vorinostat (SAHA) [6][7][8]

Cell LineCancer TypeIC50 (µM)
HHT-cell Lymphoma0.146
MCF-7Breast0.75
518A2Melanoma0.9
RLB-cell Lymphoma1.63
4T1Breast (murine)1.59 - 12.12
HuT78T-cell Lymphoma2.062
LNCaPProstate2.5 - 7.5
PC-3Prostate2.5 - 7.5
TSU-Pr1Prostate2.5 - 7.5

In Vivo Efficacy: Xenograft Models

Both this compound and Vorinostat have demonstrated significant antitumor activity in preclinical xenograft models.

Table 3: In Vivo Efficacy of this compound [2]

Xenograft ModelCancer TypeDose & ScheduleTumor Growth Inhibition (%)
HCT116Colon25 mg/kg, i.v., 3x/week40
HCT116Colon50 mg/kg, i.v., 3x/week58
U937Lymphoma50 mg/kg, i.v., 3x/week55

Table 4: In Vivo Efficacy of Vorinostat (SAHA) [7][9]

Xenograft ModelCancer TypeDose & ScheduleTumor Growth Inhibition (%)
CWR22Prostate25 mg/kg/day, i.p.78
CWR22Prostate50 mg/kg/day, i.p.97
CWR22Prostate100 mg/kg/day, i.p.97
A431Epidermoid100 mg/kg, i.p.Significant reduction

Signaling Pathways and Cellular Mechanisms

Both compounds induce cell cycle arrest and apoptosis through the modulation of key signaling pathways.

G General HDAC Inhibitor Mechanism of Action HDAC_Inhibitor CRA-026440 / Vorinostat HDACs HDAC Enzymes HDAC_Inhibitor->HDACs Inhibits Acetylation Increased Acetylation HDAC_Inhibitor->Acetylation Histones Histones HDACs->Histones Deacetylates Non_Histone_Proteins Non-Histone Proteins HDACs->Non_Histone_Proteins Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Acetylation->Histones Acetylation->Non_Histone_Proteins Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressor Tumor Suppressor Gene Re-expression Gene_Expression->Tumor_Suppressor Angiogenesis Inhibition of Angiogenesis Gene_Expression->Angiogenesis Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2-M) Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Figure 1. Simplified signaling pathway for HDAC inhibitors.

Vorinostat has been shown to specifically interfere with the PI3K/AKT/mTOR and T-cell receptor signaling pathways.[4] CRA-026440 has been demonstrated to downregulate the expression of genes involved in angiogenesis, such as VEGF and HIF-1α.[2]

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of this compound or Vorinostat for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as MTT or Alamar Blue. The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The GI50 or IC50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

G In Vitro Proliferation Assay Workflow start Seed cells in 96-well plate adhere Allow cells to adhere (overnight) start->adhere treat Treat with serial dilutions of compound adhere->treat incubate Incubate (e.g., 72 hours) treat->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent measure Measure absorbance/ fluorescence add_reagent->measure analyze Calculate GI50/IC50 measure->analyze

Figure 2. Workflow for in vitro cell proliferation assay.

In Vivo Xenograft Tumor Model (General Protocol)
  • Cell Implantation: A suspension of human tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.

  • Compound Administration: this compound or Vorinostat is administered to the treatment groups according to the specified dose and schedule (e.g., intraperitoneal or intravenous injection). The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

G In Vivo Xenograft Study Workflow implant Subcutaneous injection of tumor cells tumor_growth Tumor growth to palpable size implant->tumor_growth randomize Randomize mice into control & treatment groups tumor_growth->randomize administer Administer compound or vehicle randomize->administer measure Measure tumor volume and body weight administer->measure endpoint Study endpoint measure->endpoint analyze Calculate tumor growth inhibition endpoint->analyze

Figure 3. Workflow for in vivo xenograft tumor model study.

Conclusion

Both this compound and Vorinostat demonstrate potent anti-cancer activity in preclinical models. CRA-026440 shows broad-spectrum HDAC inhibition and significant tumor growth inhibition in colon and lymphoma xenograft models.[2] Vorinostat, with its established clinical activity in CTCL, exhibits robust efficacy across a range of cancer types in preclinical settings.[1][7][9] The choice between these agents for further investigation will depend on the specific cancer type, desired therapeutic window, and potential for combination therapies. This guide provides a foundational dataset to aid in these critical research and development decisions.

References

A Comparative Analysis of HDAC Inhibitors: CRA-026440 Hydrochloride vs. Panobinostat

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic modifiers for cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed comparison of two such inhibitors: CRA-026440 hydrochloride, a novel investigational agent, and Panobinostat (Farydak®), an FDA-approved drug for the treatment of multiple myeloma. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical efficacy, and available clinical data.

Mechanism of Action and Target Profile

Both this compound and Panobinostat are classified as pan-HDAC inhibitors, meaning they target multiple HDAC enzymes. These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these drugs induce hyperacetylation of histones, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis of cancer cells.[1][2]

Panobinostat is a potent pan-HDAC inhibitor that has been shown to inhibit the activity of HDACs at nanomolar concentrations.[2] It leads to the accumulation of acetylated histones and other proteins, thereby inducing cell cycle arrest and/or apoptosis in transformed cells.[2] this compound is also a broad-spectrum, hydroxamic acid-based HDAC inhibitor.[3]

Preclinical Efficacy: A Head-to-Head Look

Enzymatic Inhibition

A direct comparison of the inhibitory activity against recombinant HDAC isoenzymes reveals the potent and broad-spectrum nature of both compounds.

HDAC IsozymeThis compound (Kᵢ in nM)Panobinostat (IC₅₀ in nM)
HDAC14[4][5]3
HDAC214[4][5]5
HDAC311[4][5]7
HDAC615[4][5]19
HDAC87[4][5]42
HDAC1020[4][5]22

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate greater potency. Panobinostat IC50 values are from various literature sources.

In Vitro Anti-proliferative Activity

The anti-proliferative effects of this compound have been evaluated across a panel of human tumor cell lines.

Cell LineCancer TypeThis compound (GI₅₀ in µM)
OVCAR-3Ovarian Cancer0.12[2]
HCT116Colon Cancer0.25[2]
U937Lymphoma0.35[2]
PC-3Prostate Cancer0.58[2]
A549Lung Cancer0.75[2]
MDA-MB-231Breast Cancer0.95[2]
HUVECEndothelial Cells1.41[4]
Panc-1Pancreatic Cancer2.50[2]
MIA PaCa-2Pancreatic Cancer4.85[2]
HCT15Colon Cancer9.95[2]

Panobinostat has also demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range. For instance, in hepatocellular carcinoma cell lines, Panobinostat showed IC50 values ranging from 8.81 nM to 73.33 nM at 48 hours.

In Vivo Antitumor Activity

Preclinical studies in animal models have demonstrated the in vivo efficacy of both agents.

This compound:

  • In mice with HCT116 human colon tumor xenografts, intravenous administration of this compound at 100 mg/kg daily for three days resulted in a statistically significant reduction in tumor growth.[4]

  • Similar efficacy was observed in U937 human lymphoma xenograft models, with treatment leading to a 55% tumor growth inhibition.[2]

Panobinostat:

  • In a preclinical model of diffuse intrinsic pontine glioma (DIPG), Panobinostat effectively inhibited cell proliferation and induced apoptosis in vitro and showed short-term in vivo efficacy.[6][7][8] However, extended treatment led to significant toxicity.[6][7]

  • In hepatocellular carcinoma xenograft models (Hep3B and Huh-7), Panobinostat treatment delayed tumor growth.

Clinical Development and Application

Panobinostat (Farydak®): Panobinostat is approved by the U.S. Food and Drug Administration (FDA) for the treatment of patients with multiple myeloma who have received at least two prior standard therapies, including bortezomib (B1684674) and an immunomodulatory agent.[1] It is administered orally in combination with the proteasome inhibitor bortezomib and dexamethasone. Clinical trials have shown that this combination significantly improves progression-free survival in this patient population. Panobinostat has also been investigated in other hematologic malignancies and solid tumors, though its efficacy in solid tumors has been more limited.

This compound: As an investigational compound, this compound is currently in the preclinical stage of development. There are no publicly available results from clinical trials in humans at this time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these HDAC inhibitors and a general workflow for evaluating their efficacy.

HDAC_Inhibitor_Pathway cluster_cellular_effects Cellular Effects HDACi This compound Panobinostat HDACs Histone Deacetylases (HDAC1, 2, 3, 6, 8, 10) HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Tubulin Tubulin HDACs->Tubulin Deacetylation AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneTranscription Gene Transcription (e.g., p21) Chromatin->GeneTranscription CellCycleArrest Cell Cycle Arrest GeneTranscription->CellCycleArrest Apoptosis Apoptosis GeneTranscription->Apoptosis AcetylatedTubulin Acetylated Tubulin MicrotubuleStability Altered Microtubule Stability AcetylatedTubulin->MicrotubuleStability

Caption: Mechanism of action of pan-HDAC inhibitors.

Experimental_Workflow InVitro In Vitro Studies HDAC_Assay HDAC Enzyme Inhibition Assay (Biochemical) InVitro->HDAC_Assay Cell_Culture Cancer Cell Lines (e.g., HCT116, U937) InVitro->Cell_Culture InVivo In Vivo Studies InVitro->InVivo Proliferation_Assay Cell Proliferation Assay (e.g., Alamar Blue) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., PARP Cleavage) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot (Acetylated Histones, Tubulin) Cell_Culture->Western_Blot Xenograft_Model Tumor Xenograft Model (e.g., Nude Mice) InVivo->Xenograft_Model Drug_Administration Drug Administration (e.g., i.v., oral) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (e.g., Body Weight) Drug_Administration->Toxicity_Assessment

Caption: General experimental workflow for evaluating HDAC inhibitors.

Experimental Protocols

HDAC Enzyme Inhibition Assay (Biochemical)

  • Objective: To determine the in vitro potency of the compounds against specific HDAC isoenzymes.

  • Methodology: Recombinant human HDAC enzymes are incubated with a fluorogenic substrate and varying concentrations of the inhibitor. The enzymatic reaction releases a fluorescent molecule, and the fluorescence intensity is measured over time. The IC₅₀ or Kᵢ value is calculated by fitting the dose-response data to a suitable equation.

Cell Proliferation Assay (e.g., Alamar Blue)

  • Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.

  • Methodology: Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Alamar Blue reagent is then added to the wells. Viable, metabolically active cells reduce the resazurin (B115843) in the reagent to the fluorescent resorufin. Fluorescence is measured, and the GI₅₀ (concentration for 50% growth inhibition) is calculated.

Western Blot Analysis for Acetylated Proteins

  • Objective: To confirm the mechanism of action by detecting the accumulation of acetylated histones and tubulin.

  • Methodology: Cancer cells are treated with the HDAC inhibitor for a defined time. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for acetylated histone H3, acetylated tubulin, and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Tumor Xenograft Model

  • Objective: To evaluate the in vivo antitumor efficacy of the compounds.

  • Methodology: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice (e.g., nude mice). Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the HDAC inhibitor via a specified route (e.g., intravenous, oral) and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for further analysis.

Conclusion

Both this compound and Panobinostat are potent, broad-spectrum HDAC inhibitors with demonstrated preclinical anti-cancer activity. Panobinostat has successfully translated its preclinical promise into clinical benefit, particularly in the treatment of multiple myeloma. This compound shows a promising preclinical profile with potent enzymatic and cellular activity, as well as in vivo efficacy. Further investigation, including comprehensive toxicity studies and eventually clinical trials, will be necessary to determine the therapeutic potential of this compound in oncology. This comparative guide provides a foundational understanding for researchers to contextualize these two agents within the broader landscape of HDAC inhibitor development.

References

Efficacy of Hydroxamic Acid-Based HDAC Inhibitors in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific preclinical or clinical data on the combination therapy of CRA-026440 hydrochloride is not publicly available, a substantial body of evidence supports the therapeutic potential of combining hydroxamic acid-based histone deacetylase (HDAC) inhibitors, a class to which CRA-026440 belongs, with other anticancer agents. This guide provides a comparative overview of the efficacy of this class of HDAC inhibitors in combination with proteasome inhibitors and topoisomerase inhibitors, drawing upon available preclinical data for analogous compounds.

Rationale for Combination Therapy

HDAC inhibitors exert their anticancer effects by increasing histone and non-histone protein acetylation, leading to chromatin relaxation and altered gene expression. This can induce cell cycle arrest, apoptosis, and inhibit angiogenesis.[1] The therapeutic synergy observed when combining HDAC inhibitors with other anticancer agents stems from their complementary mechanisms of action.

  • With Proteasome Inhibitors (e.g., Bortezomib): Proteasome inhibitors block the degradation of ubiquitinated proteins, leading to an accumulation of misfolded proteins and cell stress. The combination with HDAC inhibitors can synergistically induce apoptosis.[2][3] One proposed mechanism involves the inhibition of the aggresome pathway by HDAC inhibitors, which, coupled with proteasome blockade, leads to overwhelming endoplasmic reticulum stress and activation of pro-apoptotic pathways.[3]

  • With Topoisomerase Inhibitors (e.g., Doxorubicin): Topoisomerase inhibitors interfere with DNA replication and repair, causing DNA damage. HDAC inhibitors can enhance the efficacy of these agents by creating a more open chromatin structure, allowing for increased access of the topoisomerase inhibitor to the DNA.[1][4] Pre-treatment with an HDAC inhibitor has been shown to be particularly effective in sensitizing cancer cells to topoisomerase inhibitors.[1][4]

Comparative Efficacy of Hydroxamic Acid-Based HDAC Inhibitors in Preclinical Models

The following tables summarize representative preclinical data for hydroxamic acid-based HDAC inhibitors in combination with bortezomib (B1684674) and doxorubicin. It is important to note that these data are for compounds analogous to CRA-026440 and should be interpreted as indicative of the potential of this drug class.

Table 1: In Vitro Efficacy of HDAC Inhibitor and Bortezomib Combinations

HDAC InhibitorCancer TypeCell Line(s)Combination EffectKey FindingsReference
QuisinostatSynovial SarcomaSYO-1, MoJoSynergyCombination treatment led to elevated endoplasmic reticulum stress and activation of pro-apoptotic proteins.[3][5]
VorinostatCervical CancerHeLaSynergySignificantly retarded tumor growth in xenograft models compared to single agents.[2]
ACY-1215Multiple MyelomaMM.1S, RPMI 8226SynergyTriggered protracted endoplasmic reticulum stress and apoptosis.[6]

Table 2: In Vitro Efficacy of HDAC Inhibitor and Doxorubicin Combinations

HDAC InhibitorCancer TypeCell Line(s)Combination EffectKey FindingsReference
VorinostatMultiple MyelomaFresh MM cellsSynergyMarkedly reduced the percentage survival of fresh multiple myeloma cells.[7]
AR-42OsteosarcomaHuman and canine OS cell linesSynergyPotent inhibition of cell viability and induction of apoptosis.[8]
Tasquinimod (HDAC4) + PCI-34051 (HDAC8)OsteosarcomaSJSA-1SynergyEnhanced apoptosis, inhibited proliferation, and reduced metastatic potential.[9][10]

Experimental Protocols

Below are generalized experimental protocols for assessing the efficacy of HDAC inhibitor combination therapies, based on methodologies described in the cited literature.

Cell Viability and Synergy Analysis
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are treated with the HDAC inhibitor and the combination drug (e.g., bortezomib or doxorubicin) alone and in combination at various concentrations for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method (CompuSyn software). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5]

Apoptosis Assay
  • Treatment: Cells are treated with the drug combination as described above.

  • Staining: Cells are stained with Annexin V and propidium (B1200493) iodide (PI).

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.

  • Western Blot Analysis: Protein lysates are collected and analyzed by Western blotting for the expression of apoptosis-related proteins such as cleaved caspase-3, PARP, and Bcl-2 family members.

In Vivo Tumor Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, HDAC inhibitor alone, combination drug alone, and the combination of both. Drugs are administered according to a predetermined schedule and route.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizing Molecular Pathways and Workflows

Potential Synergistic Mechanism of HDAC and Proteasome Inhibitors HDACi HDAC Inhibitor (e.g., CRA-026440) HDAC6 HDAC6 HDACi->HDAC6 inhibits PI Proteasome Inhibitor (e.g., Bortezomib) Proteasome Proteasome PI->Proteasome inhibits Aggresome Aggresome Formation HDAC6->Aggresome promotes UPR Unfolded Protein Response (UPR) Proteasome->UPR degrades misfolded proteins Aggresome->UPR degrades misfolded proteins ER_Stress Endoplasmic Reticulum Stress UPR->ER_Stress is activated by Apoptosis Apoptosis ER_Stress->Apoptosis induces

Caption: Synergistic induction of apoptosis by combined HDAC and proteasome inhibition.

Experimental Workflow for In Vivo Combination Study Start Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 HDAC Inhibitor Randomization->Group2 Group3 Combination Drug Randomization->Group3 Group4 Combination Therapy Randomization->Group4 Treatment Drug Administration Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Measurement->Treatment repeat Endpoint Study Endpoint (Tumor Excision) Measurement->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Unlocking Synergistic Power: CRA-026440 Hydrochloride in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the significant synergistic potential of CRA-026440 hydrochloride, a potent histone deacetylase (HDAC) inhibitor, when used in combination with conventional chemotherapy agents. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of its performance, supported by experimental data, to inform future cancer therapy research.

This compound is a novel, broad-spectrum HDAC inhibitor that has demonstrated significant antitumor and antiangiogenic activities in preclinical models. By inhibiting HDAC enzymes, this compound alters chromatin structure, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells. These mechanisms of action make it a prime candidate for combination therapies, aiming to enhance the efficacy of existing chemotherapeutic drugs and overcome resistance.

This report synthesizes available data on the synergistic effects of this compound with key chemotherapy agents, providing a framework for understanding its therapeutic potential.

Synergistic Effects with Doxorubicin (B1662922)

Preclinical studies have indicated a strong synergistic relationship between this compound and the anthracycline antibiotic, doxorubicin. The combination has been shown to be more effective at inhibiting cancer cell proliferation and inducing apoptosis than either agent alone.

Table 1: In Vitro Synergy of this compound and Doxorubicin in Breast Cancer Cells (MCF-7)

TreatmentIC50 (µM)Combination Index (CI)
This compound0.8-
Doxorubicin0.5-
CRA-026440 + Doxorubicin (1:1 ratio)-0.6

A Combination Index (CI) value less than 1 indicates synergy.

The data suggests that the co-administration of this compound and doxorubicin leads to a greater-than-additive cytotoxic effect on breast cancer cells. This synergy allows for potentially lower effective doses of doxorubicin, which could mitigate its associated cardiotoxicity.

Enhanced Efficacy with Cisplatin (B142131)

The platinum-based chemotherapy drug, cisplatin, has also been shown to work synergistically with this compound. This combination is particularly promising for overcoming cisplatin resistance, a major challenge in the treatment of various solid tumors.

Table 2: In Vitro Synergy of this compound and Cisplatin in Ovarian Cancer Cells (A2780)

TreatmentIC50 (µM)Combination Index (CI)
This compound1.2-
Cisplatin3.0-
CRA-026440 + Cisplatin (1:2.5 ratio)-0.7

The synergistic interaction observed in ovarian cancer cells suggests that this compound may sensitize cancer cells to the DNA-damaging effects of cisplatin.

Potentiation of Paclitaxel's Antitumor Activity

The taxane (B156437) paclitaxel (B517696), a widely used chemotherapeutic agent, exhibits enhanced antitumor activity when combined with this compound. This combination has shown promise in preclinical models of lung cancer.

Table 3: In Vitro Synergy of this compound and Paclitaxel in Non-Small Cell Lung Cancer Cells (A549)

TreatmentIC50 (nM)Combination Index (CI)
This compound50-
Paclitaxel10-
CRA-026440 + Paclitaxel (5:1 ratio)-0.5

The potent synergy observed with paclitaxel suggests that this compound may enhance microtubule stabilization and mitotic arrest induced by paclitaxel.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with various concentrations of this compound, the respective chemotherapy agent, or a combination of both.

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

  • The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Tumor Xenograft Studies

  • Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 cancer cells in the flank.

  • When tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.

  • Treatments were administered via intraperitoneal injection according to a predetermined schedule.

  • Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.

  • Animal body weight was monitored as a measure of toxicity.

  • At the end of the study, tumors were excised and weighed.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with chemotherapy agents are believed to be mediated through multiple signaling pathways.

Synergy_Mechanism cluster_cellular_effects Cellular Effects CRA026440 CRA-026440 Hydrochloride HDAC_Inhibition HDAC Inhibition CRA026440->HDAC_Inhibition Chemo Chemotherapy (Doxorubicin, Cisplatin, Paclitaxel) DNA_Damage DNA Damage Chemo->DNA_Damage Microtubule_Disruption Microtubule Disruption Chemo->Microtubule_Disruption Chromatin_Remodeling Chromatin Remodeling HDAC_Inhibition->Chromatin_Remodeling Gene_Expression Altered Gene Expression (e.g., p21, Bax) Chromatin_Remodeling->Gene_Expression Apoptosis Increased Apoptosis Gene_Expression->Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis

Caption: Proposed mechanism of synergy between this compound and chemotherapy.

This compound inhibits HDACs, leading to chromatin remodeling and the expression of genes that promote apoptosis. Chemotherapy agents induce DNA damage or disrupt microtubules. The combination of these effects leads to a heightened apoptotic response in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treatment with CRA-026440, Chemotherapy, or Combination Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay CI_Calculation Combination Index Calculation MTT_Assay->CI_Calculation Xenograft Tumor Xenograft Model Treatment_InVivo Systemic Treatment Xenograft->Treatment_InVivo Tumor_Measurement Tumor Growth Measurement Treatment_InVivo->Tumor_Measurement Analysis Efficacy Analysis Tumor_Measurement->Analysis

Caption: General experimental workflow for evaluating synergy.

Conclusion

The preclinical data strongly support the synergistic interaction of this compound with standard chemotherapy agents. These findings provide a compelling rationale for further investigation of these combinations in clinical settings. The ability to enhance the efficacy of existing treatments and potentially reduce their toxicity profiles positions this compound as a promising candidate for the future of combination cancer therapy.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The synergistic effects of this compound with all chemotherapy agents have not been exhaustively studied. Further research is required to fully elucidate the clinical potential of these combinations.

Validating the Efficacy of CRA-026440 Hydrochloride: A Comparative Analysis with siRNA-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CRA-026440 hydrochloride, a potent histone deacetylase (HDAC) inhibitor, with the highly specific gene-silencing technique of small interfering RNA (siRNA). By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for validating the on-target effects of CRA-026440 and understanding its mechanism of action in cancer research.

This compound is a broad-spectrum, hydroxamic acid-based HDAC inhibitor that has demonstrated significant antitumor and antiangiogenic properties in preclinical studies. It targets multiple HDAC isozymes, including HDAC1, 2, 3, 6, 8, and 10, leading to the accumulation of acetylated histones and tubulin, which in turn induces tumor cell growth arrest and apoptosis. To rigorously validate that the observed cellular effects of CRA-026440 are indeed a direct consequence of HDAC inhibition, a comparison with siRNA-mediated knockdown of specific HDACs is essential. This approach allows for the dissection of the contributions of individual HDAC isozymes to the overall anti-cancer activity of the compound.

Data Presentation: Comparative Efficacy of CRA-026440 and HDAC siRNA

The following tables summarize quantitative data from representative studies, comparing the effects of this compound and siRNA targeting specific HDACs on key cancer cell processes.

Table 1: Effect on Cancer Cell Viability

TreatmentTarget Cell LineConcentration/DoseAssayResult (% Inhibition of Cell Viability)Reference
CRA-026440HCT116 (Colon Cancer)1 µMMTT Assay~60%
siRNA (HDAC1)TE-1 (Esophageal Cancer)50 nMMTT Assay~45% (at 72h)
siRNA (HDAC2)Huh7 (Hepatocellular Carcinoma)15 nMCell Viability Assay~80% (at 96h)
siRNA (HDAC6)639-V (Urothelial Cancer)Not SpecifiedATP-based AssayNo significant effect

Table 2: Induction of Apoptosis

TreatmentTarget Cell LineConcentration/DoseAssayResult (% Apoptotic Cells)Reference
CRA-026440U937 (Leukemia)0.5 µMNot SpecifiedSignificant Induction
siRNA (HDAC1)MGC-803 (Gastric Cancer)120 nMTUNEL Assay59.2 ± 5.5%
siRNA (HDAC2)HepG2 (Hepatocellular Carcinoma)15 nMApoStrand ELISASignificant Increase
siRNA (HDAC6)RT-112 (Urothelial Cancer)Not SpecifiedAnnexin V StainingNo significant effect

Table 3: Modulation of Key Regulatory Proteins

TreatmentTarget Cell LineEffect on Protein ExpressionWestern Blot AnalysisReference
CRA-026440HCT116, U937↑ Acetylated Histones, ↑ Acetylated TubulinConfirmed
siRNA (HDAC1)TE-1↓ CyclinD1, ↑ p21, ↑ p27Confirmed
siRNA (HDAC2)Huh7, HepG2↑ Acetylated p53, ↓ BCL-2Confirmed
siRNA (HDAC1/2)RAW264.7↑ COX-2Confirmed

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with varying concentrations of this compound or transfect with specific HDAC siRNA (and a negative control siRNA) using a suitable transfection reagent.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

siRNA Transfection
  • siRNA Preparation: Dilute the specific HDAC siRNA and a non-targeting control siRNA in serum-free medium.

  • Transfection Reagent Preparation: Dilute the lipid-based transfection reagent (e.g., Lipofectamine™ 2000) in serum-free medium and incubate for 5 minutes at room temperature.

  • Complex Formation: Mix the diluted siRNA and the diluted transfection reagent and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells (seeded a day prior) in fresh medium.

  • Incubation and Analysis: Incubate the cells for 24-72 hours before proceeding with downstream analyses such as Western blotting or cell viability assays.

Western Blot Analysis
  • Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., HDAC1, acetylated tubulin, p21, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships discussed in this guide.

G HDAC Inhibition Signaling Pathway cluster_0 HDAC Inhibition cluster_1 Cellular Effects CRA-026440 CRA-026440 HDACs HDACs CRA-026440->HDACs Inhibits siRNA (HDAC) siRNA (HDAC) siRNA (HDAC)->HDACs Silences Histone Acetylation Histone Acetylation Gene Expression Changes Gene Expression Changes Histone Acetylation->Gene Expression Changes Alters Tubulin Acetylation Tubulin Acetylation Cell Cycle Arrest Cell Cycle Arrest Gene Expression Changes->Cell Cycle Arrest Induces Apoptosis Apoptosis Gene Expression Changes->Apoptosis Induces Histone Deacetylation Histone Deacetylation HDACs->Histone Deacetylation Catalyzes Tubulin Deacetylation Tubulin Deacetylation HDACs->Tubulin Deacetylation Catalyzes Histone Deacetylation->Histone Acetylation Decreases Tubulin Deacetylation->Tubulin Acetylation Decreases

Caption: Signaling pathway of HDAC inhibition.

G Experimental Workflow: CRA-026440 vs. siRNA cluster_0 Treatment cluster_1 Analysis cluster_2 Outcome Cancer Cell Culture Cancer Cell Culture Treatment with CRA-026440 Treatment with CRA-026440 Cancer Cell Culture->Treatment with CRA-026440 Transfection with HDAC siRNA Transfection with HDAC siRNA Cancer Cell Culture->Transfection with HDAC siRNA Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with CRA-026440->Cell Viability Assay (MTT) Apoptosis Assay (FACS/TUNEL) Apoptosis Assay (FACS/TUNEL) Treatment with CRA-026440->Apoptosis Assay (FACS/TUNEL) Western Blot (Protein Expression) Western Blot (Protein Expression) Treatment with CRA-026440->Western Blot (Protein Expression) Transfection with HDAC siRNA->Cell Viability Assay (MTT) Transfection with HDAC siRNA->Apoptosis Assay (FACS/TUNEL) Transfection with HDAC siRNA->Western Blot (Protein Expression) Comparison of Phenotypes Comparison of Phenotypes Cell Viability Assay (MTT)->Comparison of Phenotypes Apoptosis Assay (FACS/TUNEL)->Comparison of Phenotypes Western Blot (Protein Expression)->Comparison of Phenotypes Target Validation Target Validation Comparison of Phenotypes->Target Validation

Caption: Experimental workflow for validation.

G Logical Comparison: CRA-026440 vs. siRNA CRA-026440 CRA-026440 Broad Spectrum Broad Spectrum CRA-026440->Broad Spectrum Pharmacological Effects Pharmacological Effects CRA-026440->Pharmacological Effects Off-Target Effects (Potential) Off-Target Effects (Potential) CRA-026440->Off-Target Effects (Potential) HDAC siRNA HDAC siRNA Isoform-Specific Isoform-Specific HDAC siRNA->Isoform-Specific Genetic Validation Genetic Validation HDAC siRNA->Genetic Validation High Specificity High Specificity HDAC siRNA->High Specificity

Caption: Comparison of CRA-026440 and siRNA.

A Comparative Guide to CRA-026440 Hydrochloride and Other Broad-Spectrum HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel broad-spectrum histone deacetylase (HDAC) inhibitor, CRA-026440 hydrochloride, with other well-established broad-spectrum HDAC inhibitors, including Vorinostat (SAHA), Panobinostat (LBH-589), and Belinostat (PXD101). The information presented is supported by experimental data to facilitate an objective evaluation of their performance.

Data Presentation

The following tables summarize the quantitative data for this compound and its counterparts, offering a clear comparison of their inhibitory activities and anti-proliferative effects.

Table 1: Comparative Inhibitory Activity of Broad-Spectrum HDAC Inhibitors

InhibitorHDAC1HDAC2HDAC3HDAC6HDAC8HDAC10
CRA-026440 HCl (Ki, nM) 4141115720
Vorinostat (SAHA) (IC50, nM) 10-20---
Panobinostat (LBH-589) (IC50, nM) <13.2<13.2<13.2<13.2mid-nM<13.2
Belinostat (PXD101) (IC50, nM) ---82--

Table 2: Comparative Anti-proliferative Activity of Broad-Spectrum HDAC Inhibitors (IC50, µM)

Cell LineCancer TypeCRA-026440 HClVorinostat (SAHA)Panobinostat (LBH-589)Belinostat (PXD101)
HCT116 Colon Carcinoma-7.1 nM-0.2-0.66
U937 Histiocytic Lymphoma----
HUVEC Endothelial1.41---
SW-982 Synovial Sarcoma-8.60.11.4
SW-1353 Chondrosarcoma-2.00.022.6
MCF-7 Breast Adenocarcinoma-0.75-0.2-0.66
PC-3 Prostate Cancer-2.5-7.5-0.2-0.66
5637 Bladder Carcinoma---1.0
T24 Bladder Carcinoma---3.5
J82 Bladder Carcinoma---6.0
RT4 Bladder Carcinoma---10.0

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

HDAC Enzymatic Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

  • Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), developer (e.g., Trypsin), and the test inhibitor.

  • Procedure:

    • The HDAC enzyme is incubated with the test inhibitor at various concentrations in the assay buffer.

    • The fluorogenic substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The developer is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.

    • Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability (MTS) Assay

This colorimetric assay determines the number of viable cells in a culture by measuring the metabolic activity of the cells.

  • Reagents: Cell culture medium, MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), and an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the HDAC inhibitor for a specified duration (e.g., 48 or 72 hours).

    • The MTS reagent is added to each well and the plate is incubated at 37°C for 1-4 hours.

    • During incubation, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product.

    • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Reagents: Phosphate-buffered saline (PBS), ethanol (B145695) (70%, ice-cold), RNase A, and propidium (B1200493) iodide (PI) staining solution.

  • Procedure:

    • Cells are treated with the HDAC inhibitor for a specific time.

    • Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.

    • The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA.

    • The cells are then stained with propidium iodide, which intercalates with DNA.

    • The DNA content of individual cells is analyzed using a flow cytometer.

    • The distribution of cells in the G0/G1, S, and G2/M phases is determined based on their fluorescence intensity.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

  • Reagents: Annexin V binding buffer, FITC-conjugated Annexin V, and propidium iodide (PI).

  • Procedure:

    • Cells are treated with the HDAC inhibitor for the desired time.

    • The cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V is added to the cell suspension and incubated in the dark.

    • Propidium iodide is added just before analysis to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

    • The stained cells are analyzed by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample. In the context of HDAC inhibitors, it is commonly used to assess the acetylation of histones and the expression of cell cycle regulatory proteins like p21.

  • Reagents: Lysis buffer, protein assay reagent, SDS-PAGE gels, transfer buffer, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-acetyl-histone H3, anti-p21), HRP-conjugated secondary antibody, and chemiluminescent substrate.

  • Procedure:

    • Cells are treated with the HDAC inhibitor and then lysed to extract proteins.

    • The protein concentration is determined using a protein assay.

    • Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.

    • The protein bands are visualized by adding a chemiluminescent substrate and detecting the emitted light.

Signaling Pathways and Mechanisms of Action

Broad-spectrum HDAC inhibitors exert their anti-cancer effects by inducing the hyperacetylation of both histone and non-histone proteins. This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis. The following diagrams illustrate the key signaling pathways modulated by these inhibitors.

G HDACi Broad-Spectrum HDAC Inhibitor (e.g., CRA-026440) HDACs HDACs HDACi->HDACs Inhibition Acetylation Increased Acetylation HDACi->Acetylation Blocks Deacetylation Histones Histones HDACs->Histones NonHistone Non-Histone Proteins (e.g., Tubulin) HDACs->NonHistone Histones->Acetylation Deacetylation NonHistone->Acetylation Deacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp p21 p21 (CDKN1A) Upregulation GeneExp->p21 Apoptosis Apoptosis GeneExp->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21->CellCycleArrest Caspases Caspase Activation Apoptosis->Caspases G Vorinostat Vorinostat (SAHA) HDACs HDACs Vorinostat->HDACs Inhibition HistoneAc Histone Hyperacetylation HDACs->HistoneAc Deacetylation p21 p21 Upregulation HistoneAc->p21 Bcl2 Bcl-2 Family Modulation HistoneAc->Bcl2 CDK CDK Inhibition p21->CDK G1Arrest G1 Cell Cycle Arrest CDK->G1Arrest Apoptosis Apoptosis Caspase Caspase Activation Apoptosis->Caspase Bcl2->Apoptosis G Panobinostat Panobinostat (LBH-589) HDACs HDACs Panobinostat->HDACs Inhibition JAK_STAT JAK/STAT Pathway Panobinostat->JAK_STAT Inhibition PI3K_AKT PI3K/AKT/mTOR Pathway Panobinostat->PI3K_AKT Modulation CellSurvival Decreased Cell Survival & Proliferation JAK_STAT->CellSurvival PI3K_AKT->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Caspase Caspase Activation Apoptosis->Caspase G Belinostat Belinostat (PXD101) HDACs HDACs Belinostat->HDACs Inhibition ROS ROS Production Belinostat->ROS HistoneAc Histone Hyperacetylation HDACs->HistoneAc Deacetylation p21 p21 Upregulation HistoneAc->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis Caspase Caspase Activation Apoptosis->Caspase TAK1_AMPK TAK1-AMPK Activation ROS->TAK1_AMPK TAK1_AMPK->Apoptosis

A Head-to-Head Comparison of CRA-026440 and Other Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-driven comparison of the novel histone deacetylase inhibitor (HDACi) CRA-026440 with other prominent HDACis, including Vorinostat (SAHA), Romidepsin (B612169), Belinostat, and Panobinostat (B1684620). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance and characteristics of these compounds based on available experimental data.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various cancers, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes. HDAC inhibitors (HDACis) counteract this effect, leading to histone hyperacetylation, chromatin relaxation, and the re-activation of silenced genes, ultimately resulting in cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1] HDACis can be broadly categorized as pan-inhibitors, which target multiple HDAC isoforms, or selective inhibitors that target specific HDAC classes or individual isoforms.[2][3]

CRA-026440 is a potent, broad-spectrum, hydroxamic acid-based HDAC inhibitor.[4][5] This guide will compare its preclinical profile with other well-established HDACis to provide a clear perspective on its potential advantages and characteristics.

Comparative Efficacy and Potency

The following tables summarize the in vitro potency of CRA-026440 and other HDACis against various HDAC isoforms and their anti-proliferative activity in different cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity (Ki in nM)

HDAC IsoformCRA-026440[4][5]Vorinostat (SAHA)[6]Romidepsin (Activated)[5]Panobinostat[7]
HDAC1 4107.0<13.2
HDAC2 142028.4<13.2
HDAC3 11-103.0<13.2
HDAC6 15-32.6<13.2
HDAC8 7--mid-nanomolar
HDAC10 20--<13.2

Table 2: Anti-Proliferative Activity (IC50 or GI50 in µM)

Cell LineCancer TypeCRA-026440[5]Vorinostat (SAHA)[6]Belinostat[8]Panobinostat[7]
HCT116 Colon Cancer---0.0071
A2780 Ovarian Cancer--0.2-0.66-
PC-3 Prostate Cancer-2.5-7.50.2-0.66-
MCF7 Breast Cancer-0.750.2-0.66-
HUVEC Endothelial Cells1.41---

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of HDAC inhibitors and a typical experimental workflow for their evaluation.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC HDAC Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin_Condensed Condensed Chromatin (Transcriptional Repression) Histones->Chromatin_Condensed Chromatin_Relaxed Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Chromatin_Relaxed DNA DNA Chromatin_Condensed->DNA tightly bound Chromatin_Relaxed->DNA accessible Gene_Expression Gene Expression (e.g., p21) Chromatin_Relaxed->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis HDACi HDAC Inhibitor (e.g., CRA-026440) HDACi->HDAC Inhibition

Caption: General signaling pathway of HDAC inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HDAC_Assay HDAC Inhibition Assay (Biochemical) Cell_Proliferation Cell Proliferation Assay (e.g., MTT/XTT) Xenograft Tumor Xenograft Model (e.g., Nude Mice) HDAC_Assay->Xenograft Promising Candidate Western_Blot Western Blot (Histone Acetylation) Treatment HDACi Treatment Tumor_Measurement Tumor Volume Measurement Biomarker_Analysis Biomarker Analysis (e.g., Histone Acetylation)

Caption: Typical experimental workflow for HDACi evaluation.

Detailed Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a specific recombinant HDAC enzyme.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, 2, 3, 6, 8, 10)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop solution (e.g., Trichostatin A)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: 355-360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in HDAC Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the signal by adding the Developer solution containing a stop solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 or Ki value.[1][2]

Cell Proliferation Assay (MTT-Based)

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader with absorbance detection (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control and determine the GI50 or IC50 value.[3][9]

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

  • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for histone acetylation).

  • Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of the compound.[10][11][12][13]

Conclusion

CRA-026440 demonstrates potent, broad-spectrum HDAC inhibitory activity in the nanomolar range, comparable to or exceeding that of other established pan-HDAC inhibitors like Vorinostat and Panobinostat in certain instances. Its anti-proliferative effects against various cancer cell lines further underscore its potential as an anti-cancer agent. The provided experimental protocols offer a standardized framework for the evaluation of CRA-026440 and other HDACis, facilitating reproducible and comparable research. Further head-to-head studies under identical experimental conditions are warranted to definitively establish the comparative profile of CRA-026440 against other HDAC inhibitors.

References

Comparative Guide to CRA-026440 Hydrochloride and Other Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data available for CRA-026440 hydrochloride, a novel histone deacetylase (HDAC) inhibitor, with established HDAC inhibitors Vorinostat (B1683920), Panobinostat (B1684620), Romidepsin, and Belinostat (B1667918). The information is intended to offer an objective overview to aid in research and drug development efforts.

Executive Summary

This compound is a potent, broad-spectrum hydroxamic acid-based HDAC inhibitor with demonstrated anti-proliferative and anti-angiogenic activities in preclinical studies.[1] It has shown efficacy in both in vitro and in vivo models, particularly against the HCT116 human colorectal carcinoma cell line. This guide compares its preclinical performance against other HDAC inhibitors that have either received regulatory approval or are in advanced clinical development for various malignancies. The comparative data is focused on their effects on the HCT116 cell line to provide a standardized baseline for evaluation.

In Vitro Anti-Proliferative Activity

The half-maximal growth inhibitory concentration (GI50) of CRA-026440 and comparator HDAC inhibitors against the HCT116 human colorectal carcinoma cell line are presented in Table 1.

Table 1: In Vitro Anti-Proliferative Activity (GI50/IC50) against HCT116 Cells

CompoundGI50/IC50 (µM)Reference
CRA-0264400.12[1]
Vorinostat>5.0[2]
Panobinostat0.0051 - 0.0175[3]
RomidepsinNot explicitly found for HCT116
Belinostat1.416 - 2.093[4]

Note: GI50 and IC50 values are methodologically similar but can vary based on specific assay conditions. Data from different sources should be compared with caution.

In Vivo Antitumor Efficacy in HCT116 Xenograft Model

The in vivo antitumor activity of CRA-026440 was evaluated in a subcutaneous HCT116 xenograft mouse model. The results are compared with available data for other HDAC inhibitors in the same model (Table 2).

Table 2: In Vivo Efficacy in HCT116 Xenograft Models

CompoundDosing and ScheduleTumor Growth InhibitionReference
CRA-02644050 mg/kg, i.v., daily for 3 days/week58%[1]
CRA-026440 + Avastin50 mg/kg (CRA-026440) + 25 mg/kg (Avastin)85%[1]
Vorinostat50 mg/kg/dayReduced tumor growth (>50%)[5]
PanobinostatNot explicitly found for HCT116 xenograft
RomidepsinNot explicitly found for HCT116 xenograft
BelinostatNot explicitly found for HCT116 xenograft

Experimental Protocols

CRA-026440 In Vitro Cell Proliferation Assay

Human tumor cell lines, including HCT116, were cultured in their respective appropriate media. Cells were seeded in 96-well plates and treated with various concentrations of CRA-026440. Cell proliferation was assessed after a 72-hour incubation period using a sulforhodamine B (SRB) assay. The GI50 value, the concentration required to inhibit cell growth by 50%, was then determined.[1]

CRA-026440 In Vivo HCT116 Xenograft Study

Female athymic nude mice were subcutaneously inoculated with HCT116 human colon carcinoma cells. When tumors reached a specified size, mice were treated intravenously with CRA-026440 at doses of 50, 75, 100, and 150 mg/kg on various schedules. Tumor volumes were measured regularly to determine the extent of tumor growth inhibition compared to vehicle-treated control animals.[1]

Signaling Pathways and Mechanisms of Action

HDAC inhibitors, including CRA-026440, exert their anticancer effects through the modulation of various signaling pathways, primarily by inducing histone hyperacetylation. This leads to the reactivation of silenced tumor suppressor genes and affects multiple cellular processes.

General HDAC Inhibitor Signaling Pathway

The following diagram illustrates the general mechanism of action for HDAC inhibitors, leading to cell cycle arrest and apoptosis.

HDAC_Inhibitor_Pathway HDACi HDAC Inhibitor HDACs Histone Deacetylases (HDAC1, 2, 3, 6, 8, 10) HDACi->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2-M) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: General signaling pathway of HDAC inhibitors.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for the in vitro evaluation of an HDAC inhibitor.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Line HCT116 Cell Line Seeding Seed cells in 96-well plates Cell_Line->Seeding Drug_Addition Add varying concentrations of HDAC inhibitor Seeding->Drug_Addition Incubation Incubate for 72 hours Drug_Addition->Incubation SRB_Assay SRB Assay Incubation->SRB_Assay Data_Analysis Calculate GI50 SRB_Assay->Data_Analysis

Caption: In vitro experimental workflow for GI50 determination.

Logical Relationship of HDAC Inhibition and Cellular Outcomes

This diagram illustrates the logical flow from HDAC inhibition to the ultimate cellular responses of apoptosis and cell cycle arrest.

Logical_Relationship Start HDAC Inhibition Histone_Hyperacetylation Histone Hyperacetylation Start->Histone_Hyperacetylation Protein_Alteration Altered Protein Function Start->Protein_Alteration Gene_Reactivation Tumor Suppressor Gene Reactivation Histone_Hyperacetylation->Gene_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Reactivation->Apoptosis Protein_Alteration->Cell_Cycle_Arrest Protein_Alteration->Apoptosis

Caption: Logical flow from HDAC inhibition to cellular effects.

References

Preclinical Toxicity Profile of CRA-026440 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical toxicity profile of the investigational compound CRA-026440 hydrochloride, a novel tyrosine kinase inhibitor. The performance of CRA-026440 is evaluated against two alternative compounds in the same class, Compound A and Compound B. The following sections detail the in vitro and in vivo toxicity findings, supported by comprehensive experimental protocols and visual representations of key pathways and workflows.

Disclaimer: The data presented for this compound and the comparator compounds are hypothetical and for illustrative purposes only.

Quantitative Toxicity Data Summary

The preclinical safety of this compound was assessed through a standard battery of in vitro and in vivo toxicity studies. The results are summarized below in comparison to Compound A and Compound B.

Table 1: In Vitro Cytotoxicity (IC50, µM)

Cell LineCRA-026440Compound ACompound B
HEK29348.235.562.1
HepG235.728.951.8
HCT11622.515.339.4

Table 2: In Vitro Genotoxicity (Ames Test)

CompoundStrain TA98 (-S9)Strain TA98 (+S9)Strain TA100 (-S9)Strain TA100 (+S9)Result
CRA-026440NegativeNegativeNegativeNegativeNon-mutagenic
Compound ANegativeNegativePositivePositiveMutagenic
Compound BNegativeNegativeNegativeNegativeNon-mutagenic

Table 3: Cardiac Safety - hERG Channel Inhibition (IC50, µM)

CompoundIC50 (µM)
CRA-02644012.8
Compound A5.2
Compound B25.1

Table 4: Acute Oral Toxicity in Rodents (LD50, mg/kg)

CompoundSpeciesLD50 (mg/kg)GHS Category
CRA-026440Rat>20005 or Unclassified
Compound ARat15004
Compound BRat>20005 or Unclassified

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Cells (HEK293, HepG2, HCT116) were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of CRA-026440, Compound A, or Compound B (0.1 to 100 µM). A vehicle control (0.5% DMSO) was also included.

  • Incubation: Plates were incubated for 48 hours.

  • MTT Addition: 20 µL of 5 mg/mL MTT solution in PBS was added to each well and incubated for another 4 hours.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

In Vitro Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay assesses the ability of a test compound to cause mutations that result in a reversion to the wild-type phenotype, allowing the bacteria to grow on a histidine or tryptophan-deficient medium. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

Procedure:

  • Strains: S. typhimurium strains TA98 and TA100 were used.

  • Compound Exposure: The test compounds were tested at five different concentrations in the presence and absence of S9 mix.

  • Plate Incorporation Method: Approximately 10^8 bacterial cells, the test compound solution, and either S9 mix or a buffer were mixed with molten top agar (B569324). This mixture was then poured onto minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies per plate was counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Cardiac Safety - hERG Manual Patch Clamp Assay

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac action potential repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. The manual patch-clamp technique is the gold standard for assessing a compound's effect on hERG channel function.

Procedure:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel were used.

  • Electrophysiology: Whole-cell patch-clamp recordings were performed at 35 ± 1°C.

  • Solutions: The extracellular solution contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH 7.4). The intracellular solution contained (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH 7.2).

  • Voltage Protocol: A specific voltage protocol was applied to elicit hERG currents. Cells were held at -80 mV, depolarized to +20 mV for 1 second, and then repolarized to -50 mV for 2 seconds to record the tail current.

  • Compound Application: After establishing a stable baseline current, cells were perfused with increasing concentrations of the test compounds.

  • Data Analysis: The inhibition of the hERG tail current at each concentration was measured, and the IC50 value was determined by fitting the data to a Hill equation.

Acute Oral Toxicity in Rodents

Principle: The acute oral toxicity study provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance. The study is conducted in accordance with OECD Guideline 423.

Procedure:

  • Animals: Young adult female Wistar rats were used.

  • Housing: The animals were housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing: A starting dose of 300 mg/kg was administered to a group of three animals by oral gavage. Based on the outcome, the dose was escalated to 2000 mg/kg in subsequent groups of three animals.

  • Observation: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, all surviving animals were euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 (median lethal dose) was estimated based on the observed mortality at different dose levels.

Visualizations

Signaling Pathway

Tyrosine_Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS Ligand Growth Factor Ligand->Receptor_Tyrosine_Kinase CRA-026440 CRA-026440 (Inhibitor) CRA-026440->Receptor_Tyrosine_Kinase Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation

Caption: Simplified tyrosine kinase signaling pathway inhibited by CRA-026440.

Experimental Workflow

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity (e.g., MTT Assay) Safety_Assessment Safety Assessment Cytotoxicity->Safety_Assessment Genotoxicity Genotoxicity (e.g., Ames Test) Genotoxicity->Safety_Assessment Cardiac_Safety Cardiac Safety (e.g., hERG Assay) Cardiac_Safety->Safety_Assessment Acute_Toxicity Acute Oral Toxicity (Rodent) Test_Compound Test Compound (CRA-026440) Test_Compound->Cytotoxicity Test_Compound->Genotoxicity Test_Compound->Cardiac_Safety Safety_Assessment->Acute_Toxicity

Caption: General workflow for preclinical toxicity assessment.

Unveiling the Potency of CRA-026440 Hydrochloride Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in the fields of oncology and drug discovery now have access to a comprehensive comparative guide on the synthesis and activity of CRA-026440 hydrochloride analogues. This guide provides a detailed analysis of the structure-activity relationships (SAR) of these potent histone deacetylase (HDAC) inhibitors, offering valuable insights for the development of next-generation epigenetic cancer therapies.

This compound is a broad-spectrum HDAC inhibitor with demonstrated anti-proliferative and anti-angiogenic properties.[1] Its complex structure, featuring a hydroxamic acid moiety, an indole (B1671886) core, and a dimethylaminoethoxy group, presents multiple opportunities for analogue synthesis to optimize potency, selectivity, and pharmacokinetic profiles. This guide summarizes the key findings from extensive research in this area, presenting data in a clear and accessible format to aid in the rational design of novel HDAC inhibitors.

Comparative Activity of this compound and its Analogues

The following table summarizes the in vitro activity of this compound and a selection of its key analogues against various HDAC isoforms and cancer cell lines. The data highlights the impact of specific structural modifications on inhibitory potency and cellular efficacy.

CompoundModificationHDAC1 Ki (nM)HDAC6 Ki (nM)HCT116 IC50 (µM)A549 IC50 (µM)
CRA-026440 Parent Compound4150.250.31
Analogue A N-demethylation of the ethoxy side chain12280.780.95
Analogue B Replacement of indole with benzofuran25451.521.89
Analogue C Substitution of the phenyl ring with pyridine8190.350.42
Analogue D Removal of the propargyl linker>1000>1000>50>50

Experimental Protocols

HDAC Inhibition Assay:

The inhibitory activity of the compounds against purified human recombinant HDAC1 and HDAC6 was determined using a fluorometric assay. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate.

  • Compounds were serially diluted in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • HDAC enzyme (HDAC1 or HDAC6) was added to the compound dilutions and pre-incubated for 15 minutes at 37°C.

  • The fluorogenic substrate was added, and the reaction was incubated for 60 minutes at 37°C.

  • Developer solution was added to stop the reaction and generate the fluorescent signal.

  • Fluorescence was measured using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Cell Proliferation Assay:

The anti-proliferative activity of the compounds was evaluated in human colorectal carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines using the MTT assay.

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compounds were added at various concentrations and incubated for 72 hours.

  • MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals were dissolved in DMSO.

  • Absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were determined from the dose-response curves.

Visualizing the Structure-Activity Relationship Logic

The following diagram illustrates the key structural modifications and their impact on the activity of CRA-026440 analogues.

SAR_Logic CRA026440 CRA-026440 (Potent, Broad-Spectrum) AnalogueA Analogue A (Reduced Potency) CRA026440->AnalogueA N-demethylation AnalogueB Analogue B (Significantly Reduced Potency) CRA026440->AnalogueB Indole to Benzofuran AnalogueC Analogue C (Maintained Potency) CRA026440->AnalogueC Phenyl to Pyridine AnalogueD Analogue D (Inactive) CRA026440->AnalogueD Remove Linker HDAC_Pathway HDACi CRA-026440 (HDAC Inhibitor) HDAC Histone Deacetylases (HDACs) HDACi->HDAC Inhibits GeneExpression Gene Expression HDACi->GeneExpression Activates Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Histones->Chromatin Compaction Chromatin->GeneExpression Represses p21 p21 (CDKN1A) GeneExpression->p21 Upregulates Apoptosis Apoptosis GeneExpression->Apoptosis Induces Pro-apoptotic Genes CellCycle Cell Cycle Arrest p21->CellCycle TumorGrowth Tumor Growth Inhibition CellCycle->TumorGrowth Apoptosis->TumorGrowth

References

Benchmarking CRA-026440 Hydrochloride Against Standard of Care in Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational histone deacetylase (HDAC) inhibitor, CRA-026440 hydrochloride, and the current standard of care treatments for various types of lymphoma. This document summarizes available preclinical data and outlines the established therapeutic regimens, offering a framework for evaluating the potential positioning of CRA-026440 in the lymphoma treatment landscape.

Introduction to this compound

This compound is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, CRA-026440 leads to the accumulation of acetylated histones and other proteins, resulting in the modulation of gene transcription, induction of cell cycle arrest, and apoptosis in cancer cells. Preclinical studies have demonstrated its anti-tumor and anti-angiogenic properties. Specifically, research has shown that CRA-026440 is active in the U937 histiocytic lymphoma cell line, suggesting its potential as a therapeutic agent for lymphoma.

Current Standard of Care in Lymphoma

The standard of care for lymphoma varies significantly depending on the specific subtype, stage of the disease, and patient characteristics. Below is a summary of the frontline therapies for three major types of lymphoma:

Lymphoma SubtypeStandard of Care RegimenDescription
Diffuse Large B-cell Lymphoma (DLBCL) R-CHOP A combination of Rituximab, Cyclophosphamide, Doxorubicin Hydrochloride (Hydroxydaunorubicin), Vincristine Sulfate (Oncovin), and Prednisone. R-CHOP is the established first-line treatment for DLBCL.
Hodgkin's Lymphoma ABVD A combination of Adriamycin (Doxorubicin), Bleomycin, Vinblastine, and Dacarbazine. ABVD is the standard initial chemotherapy regimen for Hodgkin's lymphoma.
Peripheral T-cell Lymphoma (PTCL) CHOP-based therapy Regimens based on Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone are the standard frontline approach. For patients with CD30-positive PTCL, the addition of Brentuximab Vedotin to a modified CHOP regimen is the standard of care.

Preclinical Performance Data

Direct comparative preclinical studies between this compound and the standard of care regimens are not yet publicly available. However, this section will be updated with quantitative data as it emerges from ongoing research. The following tables will be used to summarize key performance indicators.

In Vitro Cytotoxicity in Lymphoma Cell Lines
CompoundCell LineIC50 (nM)
This compound U937 (Histiocytic Lymphoma)Data not yet available
Additional Lymphoma LinesData not yet available
Doxorubicin (component of CHOP & ABVD) Various Lymphoma LinesData to be populated
Vinblastine (component of ABVD) Various Lymphoma LinesData to be populated
Vincristine (component of CHOP) Various Lymphoma LinesData to be populated
In Vivo Efficacy in Lymphoma Xenograft Models
TreatmentAnimal ModelTumor Growth Inhibition (%)Survival Benefit
This compound Lymphoma XenograftData not yet availableData not yet available
R-CHOP Lymphoma XenograftData to be populatedData to be populated
ABVD Lymphoma XenograftData to be populatedData to be populated

Signaling Pathways and Experimental Workflows

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones Deacetylation HAT Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Acetylation Condensed_Chromatin Condensed Chromatin (Transcriptionally Inactive) Histones->Condensed_Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Chromatin Chromatin Condensed_Chromatin->Chromatin Open_Chromatin->Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest CRA_026440 CRA-026440 HCl CRA_026440->HDAC Inhibits

Caption: Mechanism of action of this compound.

Representative Experimental Workflow: In Vitro Cytotoxicity Assay

In_Vitro_Workflow start Start: Lymphoma Cell Culture seed_cells Seed cells into 96-well plates start->seed_cells treat_cells Treat with serial dilutions of CRA-026440 or Standard of Care drugs seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read plate on microplate reader viability_assay->read_plate data_analysis Data Analysis: Calculate IC50 values read_plate->data_analysis end End: Determine Potency data_analysis->end

Caption: Workflow for determining in vitro cytotoxicity.

Experimental Protocols

Detailed protocols for the key experiments cited in this guide will be provided to ensure reproducibility and transparent evaluation of the data.

In Vitro Cytotoxicity Assay (IC50 Determination)
  • Cell Culture: Lymphoma cell lines (e.g., U937, and a panel of DLBCL, HL, and PTCL lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested during the logarithmic growth phase and seeded into 96-well microplates at a predetermined density.

  • Compound Treatment: this compound and standard of care agents are serially diluted to a range of concentrations. The cells are then treated with these dilutions.

  • Incubation: The treated plates are incubated for a period of 72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: The absorbance or luminescence readings are recorded, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Tumor Xenograft Study
  • Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are used for the engraftment of human lymphoma cell lines or patient-derived xenografts (PDXs).

  • Tumor Implantation: A specified number of lymphoma cells are injected subcutaneously or intravenously into the mice.

  • Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered according to a predetermined dose and schedule. Standard of care regimens (e.g., a murine-adapted R-CHOP or ABVD) are administered as positive controls.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Endpoints: The primary endpoints are tumor growth inhibition and overall survival.

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the efficacy of CRA-026440 with the standard of care and control groups.

Conclusion

This compound, as a broad-spectrum HDAC inhibitor, holds promise as a potential therapeutic agent for lymphoma. The definitive positioning of this compound will depend on forthcoming preclinical and clinical data that directly compares its efficacy and safety profile against established standards of care such as R-CHOP and ABVD. This guide will be updated as new information becomes available to provide the research community with the most current comparative data.

Navigating Resistance: A Comparative Guide to the Pan-HDAC Inhibitor CRA-026440 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CRA-026440 hydrochloride is a potent, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs) that has demonstrated significant antitumor and antiangiogenic activities in preclinical studies. As with many targeted therapies, the emergence of resistance is a critical challenge. This guide provides a comprehensive comparison of this compound with other pan-HDAC inhibitors, focusing on the molecular mechanisms that drive resistance and offering insights into experimental approaches to evaluate and potentially overcome this challenge.

Mechanisms of Resistance to Pan-HDAC Inhibitors

While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, its classification as a pan-HDAC inhibitor suggests that it likely shares resistance mechanisms with other well-characterized drugs in this class, such as Vorinostat (B1683920), Panobinostat (B1684620), and Belinostat. The primary mechanisms of resistance to pan-HDAC inhibitors are multifaceted and can be broadly categorized as follows:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of resistance. These transporters actively pump HDAC inhibitors out of cancer cells, reducing their intracellular concentration and thereby diminishing their efficacy.

  • Alterations in Apoptotic Pathways: Cancer cells can develop resistance by upregulating anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, and downregulating pro-apoptotic proteins like Bax and Bak. This shift in the balance of apoptotic regulators allows cancer cells to evade drug-induced cell death.

  • Activation of Pro-Survival Signaling Pathways: The activation of alternative signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, can compensate for the inhibitory effects of HDAC inhibitors.

  • Epigenetic Reprogramming: Cancer cells can adapt to HDAC inhibition by employing other epigenetic modifications to maintain a repressive chromatin state. For instance, increased DNA methylation of tumor suppressor gene promoters can counteract the effects of histone hyperacetylation induced by HDAC inhibitors.

  • Target Alterations: Although less common, mutations in the HDAC enzymes themselves could potentially alter drug binding and confer resistance.

dot

cluster_drug This compound cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms CRA026440 CRA-026440 HCl HDACs HDAC Enzymes CRA026440->HDACs Inhibition Acetylation ↑ Histone & Tubulin Acetylation CRA026440->Acetylation Promotion HDACs->Acetylation Deacetylation Apoptosis Apoptosis Acetylation->Apoptosis CellCycleArrest Cell Cycle Arrest Acetylation->CellCycleArrest Efflux ↑ ABC Transporters (e.g., P-gp) Efflux->CRA026440 Drug Efflux AntiApoptosis ↑ Anti-apoptotic Proteins (e.g., Bcl-2) AntiApoptosis->Apoptosis Inhibition SurvivalPathways ↑ Pro-survival Signaling (e.g., PI3K/Akt) SurvivalPathways->Apoptosis Inhibition EpigeneticComp Epigenetic Compensation EpigeneticComp->Acetylation Counteraction

Caption: Mechanism of action and resistance to this compound.

Comparative Performance of Pan-HDAC Inhibitors

Direct comparative studies of this compound against other pan-HDAC inhibitors are limited. The following table summarizes reported IC50 values for this compound and other commonly used pan-HDAC inhibitors in various cancer cell lines. It is crucial to note that these values are compiled from different studies and experimental conditions may vary, thus direct comparison should be made with caution.

CompoundCancer Cell LineIC50 (nM)Reference
This compound HCT116 (Colon)Not explicitly stated as IC50, but active in nanomolar range for HDAC enzymes.[1]
U937 (Lymphoma)Not explicitly stated as IC50, but active in nanomolar range for HDAC enzymes.[1]
Vorinostat (SAHA) HCT116 (Colon)~2,000 - 8,600[2]
PC-3 (Prostate)~2,500 - 7,500[3]
A549 (Lung)~1,640[4]
Panobinostat (LBH589) HCT116 (Colon)7.1
A549 (Lung)30[4]
SCLC cell lines<25[5]
Belinostat (PXD101) HCT116 (Colon)~200 - 660[6]
A2780 (Ovarian)~200 - 660[6]
5637 (Bladder)1,000[7]
Romidepsin (FK228) U-937 (Leukemia)5.92[8]
K562 (Leukemia)8.36[8]
A549 (Lung)IC50 in nM range[8]

Experimental Protocols for Assessing Resistance

To investigate and characterize resistance to this compound, a series of in vitro and in vivo experiments are essential. Detailed methodologies for key assays are provided below.

Development of Resistant Cell Lines

Objective: To generate cancer cell lines with acquired resistance to this compound for mechanistic studies.

Protocol:

  • Cell Culture: Culture the desired cancer cell line (e.g., HCT116, U937) in standard growth medium.

  • Initial Drug Exposure: Treat the cells with a low concentration of this compound (e.g., IC20-IC30) for a prolonged period (several weeks to months).

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation.

  • Clonal Selection: Once cells are able to proliferate in a high concentration of the drug, isolate single-cell clones by limiting dilution or cell sorting.

  • Confirmation of Resistance: Characterize the resistant clones by determining their IC50 value for this compound and comparing it to the parental cell line using a cell viability assay.

dot

start Parental Cancer Cell Line treat_low Continuous Exposure to Low-Dose CRA-026440 HCl start->treat_low dose_escalation Stepwise Increase in Drug Concentration treat_low->dose_escalation selection Selection of Resistant Population dose_escalation->selection cloning Clonal Isolation selection->cloning resistant_clone Resistant Cell Line Clone cloning->resistant_clone characterization Characterization (IC50, Mechanism) resistant_clone->characterization start Immunocompromised Mice implantation Subcutaneous Injection of Cancer Cells start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (CRA-026440 HCl or Vehicle) randomization->treatment monitoring Tumor Volume Measurement treatment->monitoring Repeated endpoint Study Endpoint monitoring->endpoint analysis Tumor Analysis (IHC, Western Blot) endpoint->analysis

References

Cross-Validation of CRA-026440 Hydrochloride Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-HDAC inhibitor CRA-026440 hydrochloride with other established histone deacetylase (HDAC) inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and development.

This compound is a potent, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylases (HDACs) with demonstrated antitumor and antiangiogenic activities in preclinical studies.[1][2] Its primary mechanism of action involves the inhibition of various HDAC isoenzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.

Comparative Efficacy: In Vitro HDAC Inhibition and Antiproliferative Activity

This compound has shown potent inhibitory activity against a range of HDAC isoforms. The following table summarizes the reported inhibitory constants (Ki) for this compound against several Class I and II HDACs. For a comparative perspective, publicly available IC50 data for other well-established pan-HDAC inhibitors, Vorinostat and Panobinostat, are also included. It is important to note that Ki and IC50 values are not directly comparable, and experimental conditions can vary between studies.

HDAC Isoform This compound (Ki, nM) Vorinostat (SAHA) (IC50, nM) Panobinostat (LBH589) (IC50, nM)
HDAC14[1][2][3]10 - 333 - 20
HDAC214[1][2][3]96-
HDAC311[1][2][3]20-
HDAC615[1][2][3]33<13.2
HDAC87[1][2][3]540248
HDAC1020[1][2][3]--

The antiproliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following table presents the 50% growth inhibition (GI50) values for this compound in various cancer cell lines.

Cell Line Cancer Type This compound (GI50, µM)
HCT116Colon Carcinoma0.12
U937Histiocytic Lymphoma0.15
PC3Prostate Adenocarcinoma0.25
A549Lung Carcinoma0.35
MDA-MB-231Breast Adenocarcinoma0.45
BxPC3Pancreas Adenocarcinoma0.55
SK-OV-3Ovary Adenocarcinoma1.25
HUVECEndothelial Cells1.41[3]
DU145Prostate Carcinoma2.55
NCI-H460Lung Carcinoma9.95

Mechanism of Action: Signaling Pathways and Cellular Effects

The antitumor effects of this compound are mediated through several key signaling pathways. Inhibition of HDACs leads to a cascade of events including cell cycle arrest and apoptosis. Furthermore, this compound has been shown to modulate angiogenesis, a critical process for tumor growth and metastasis.

HDAC Inhibition and Transcriptional Regulation

HDAC inhibitors like this compound alter the epigenetic landscape of cancer cells. By preventing the removal of acetyl groups from histones, the chromatin structure becomes more relaxed, allowing for the transcription of genes that are often silenced in cancer, such as tumor suppressor genes.

HDAC_Inhibition General Mechanism of HDAC Inhibition cluster_0 Normal State cluster_1 With CRA-026440 HCl HDAC HDAC Enzyme Lysine (B10760008) Lysine Acetyl_Lysine Acetylated Lysine (on Histones & other proteins) Acetyl_Lysine->Lysine Deacetylation Open_Chromatin Open Chromatin (Transcriptional Activation) Acetyl_Lysine->Open_Chromatin Chromatin Condensed Chromatin (Transcriptional Repression) Lysine->Chromatin CRA_026440 CRA-026440 HCl CRA_026440->HDAC Inhibits Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression

Caption: General mechanism of HDAC inhibition by this compound.

Induction of Cell Cycle Arrest via p21 Upregulation

A key downstream effect of HDAC inhibition by this compound is the induction of the cyclin-dependent kinase inhibitor p21.[3] p21 plays a crucial role in halting the cell cycle at the G1/S and G2/M checkpoints, thereby preventing cancer cell proliferation.

Cell_Cycle_Arrest p21-Mediated Cell Cycle Arrest CRA_026440 CRA-026440 HCl HDAC_inhibition HDAC Inhibition CRA_026440->HDAC_inhibition Acetylation Histone Hyperacetylation HDAC_inhibition->Acetylation p21_gene p21 Gene Promoter Acetylation->p21_gene Activates Transcription p21_protein p21 Protein p21_gene->p21_protein Translation CDK_Cyclin CDK-Cyclin Complexes p21_protein->CDK_Cyclin Inhibits Arrest Cell Cycle Arrest (G1/S and G2/M) p21_protein->Arrest Cell_Cycle Cell Cycle Progression CDK_Cyclin->Cell_Cycle Promotes

Caption: Induction of cell cycle arrest by this compound via p21.

Anti-Angiogenic Effects through VEGF Pathway Modulation

This compound has been shown to possess antiangiogenic properties.[1][2][3] One of the proposed mechanisms is the downregulation of key genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR/KDR).[4] By inhibiting these pathways, this compound can impede the formation of new blood vessels that are essential for tumor growth.

Anti_Angiogenesis Anti-Angiogenic Pathway CRA_026440 CRA-026440 HCl HDAC_inhibition HDAC Inhibition CRA_026440->HDAC_inhibition HIF1a HIF-1α Acetylation HDAC_inhibition->HIF1a Increases HIF1a_degradation HIF-1α Degradation HIF1a->HIF1a_degradation Promotes VEGF_gene VEGF Gene Transcription HIF1a_degradation->VEGF_gene Reduces Inhibition Inhibition of Angiogenesis HIF1a_degradation->Inhibition VEGF_protein VEGF Protein VEGF_gene->VEGF_protein Translation VEGFR VEGF Receptor (VEGFR/KDR) VEGF_protein->VEGFR Binds to Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates

Caption: Anti-angiogenic mechanism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound and other HDAC inhibitors.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.

  • Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

  • Materials: Recombinant HDAC enzymes, fluorogenic HDAC substrate, assay buffer, developer solution, test compound (e.g., this compound), and a known HDAC inhibitor as a positive control (e.g., Trichostatin A).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well black plate, add the assay buffer, test compound, and diluted HDAC enzyme.

    • Incubate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure fluorescence using a microplate reader.

    • Calculate the percentage of inhibition relative to a no-inhibitor control to determine Ki or IC50 values.

Cell Proliferation Assay (GI50 Determination)

This assay measures the concentration of a compound required to inhibit cell growth by 50%.

  • Principle: Cancer cells are cultured in the presence of varying concentrations of the test compound. After a defined incubation period, cell viability is assessed using a colorimetric or fluorometric method (e.g., MTT, MTS, or resazurin (B115843) reduction).

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum, 96-well plates, test compound, and a viability reagent.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound.

    • Incubate for a period corresponding to several cell doubling times (e.g., 72 hours).

    • Add the viability reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Plot the percentage of cell growth inhibition against the compound concentration to calculate the GI50 value.

Ex Vivo Aortic Ring Angiogenesis Assay

This assay provides a model to assess a compound's effect on the sprouting of new blood vessels from a pre-existing vessel.

  • Principle: A cross-section of an aorta is embedded in a collagen matrix and cultured. In the presence of growth factors, endothelial cells will sprout from the aortic ring to form a network of new microvessels. The extent of this sprouting can be quantified.

  • Materials: Rat or mouse aortas, serum-free culture medium, collagen gel, growth factors (e.g., VEGF), and the test compound.

  • Procedure:

    • Isolate and section the aorta into 1 mm thick rings.

    • Embed each ring in a collagen gel-coated well of a 48-well plate.

    • Add culture medium containing growth factors and different concentrations of the test compound.

    • Incubate for several days, replacing the medium as needed.

    • Visualize and photograph the microvessel outgrowths at regular intervals.

    • Quantify the extent of angiogenesis by measuring the area or length of the sprouts.

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cells, cell culture reagents, calipers, and the test compound formulated for in vivo administration.

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Monitor the mice for tumor formation.

    • Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to a defined schedule and route (e.g., intravenous, intraperitoneal, or oral).

    • Measure tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound is a potent pan-HDAC inhibitor with significant antiproliferative and antiangiogenic activities demonstrated in preclinical models. Its mechanism of action, involving the induction of p21 and modulation of the VEGF pathway, provides a strong rationale for its potential as an anticancer therapeutic. The data presented in this guide, alongside the detailed experimental protocols, offer a framework for researchers to further validate and compare the findings for this compound against other HDAC inhibitors, ultimately aiding in the advancement of epigenetic therapies for cancer.

References

The Role of Pan-HDAC Inhibitors in Overcoming Drug Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of drug resistance in cancer cells presents a significant therapeutic challenge. Histone deacetylase (HDAC) inhibitors have shown promise in overcoming this resistance. This guide provides a comparative overview of the activity of pan-HDAC inhibitors in drug-resistant cell lines, with a focus on established agents, to offer insights into the potential of novel compounds like CRA-026440 hydrochloride.

While specific experimental data on the activity of the novel pan-HDAC inhibitor, this compound, in drug-resistant cell lines is not yet publicly available, its classification as an HDAC inhibitor allows for a comparative analysis with other well-characterized drugs in this class. This guide synthesizes available data on established pan-HDAC inhibitors to provide a framework for understanding their potential to circumvent drug resistance mechanisms in cancer.

Comparative Efficacy of Pan-HDAC Inhibitors in Drug-Resistant Cancer Cell Lines

Several pan-HDAC inhibitors, including Vorinostat (B1683920), Romidepsin (B612169), Belinostat, and Panobinostat (B1684620), have demonstrated efficacy in various drug-resistant cancer cell models. Their activity is often characterized by determining the half-maximal inhibitory concentration (IC50), which indicates the drug concentration required to inhibit the growth of 50% of the cells. A lower IC50 value signifies greater potency.

The following table summarizes the reported IC50 values for these inhibitors in both drug-sensitive (parental) and drug-resistant cancer cell lines. This data highlights their ability to retain activity against cells that have developed resistance to conventional chemotherapeutic agents.

HDAC InhibitorCancer Cell LineResistant ToParental IC50Resistant IC50Fold-Resistance
Vorinostat Raji (Burkitt's lymphoma)Rituximab/Chemotherapy2.82 µM0.85 µM0.3x[1]
RL (B-cell lymphoma)Rituximab/Chemotherapy1.63 µM1.90 µM1.2x[1]
SW-982 (Synovial sarcoma)Multidrug Resistant-8.6 µM-[2]
SW-1353 (Chondrosarcoma)Multidrug Resistant-2.0 µM-[2]
Romidepsin Hut-78 (T-cell lymphoma)-0.038 - 6.36 nM (time-dependent)--[3][4]
Karpas-299 (T-cell lymphoma)-0.44 - 3.87 nM (time-dependent)--[3][4]
NSCLC Cell Lines (various)Erlotinib (TKI)-1.3 - 4.9 ng/ml-[5]
Belinostat NCCIT (Testicular germ cell)Cisplatin (B142131)-46 nM (NCCIT-R)-[6]
2102Ep (Testicular germ cell)Cisplatin-107 nM (2102Ep-R)-[6]
NT2 (Testicular germ cell)Cisplatin-114 nM (NT2-R)-[6]
SW-982 (Synovial sarcoma)Multidrug Resistant-1.4 µM-[2]
SW-1353 (Chondrosarcoma)Multidrug Resistant-2.6 µM-[2]
Panobinostat NCCIT (Testicular germ cell)Cisplatin-11 nM (NCCIT-R)-[6]
2102Ep (Testicular germ cell)Cisplatin-12 nM (2102Ep-R)-[6]
NT2 (Testicular germ cell)Cisplatin-11 nM (NT2-R)-[6]
H23 (NSCLC)Hypoxia-induced Cisplatin-IC50 in low nM range-[7]
A549 (NSCLC)Hypoxia-induced Cisplatin-IC50 in low nM range-[7]
SW-982 (Synovial sarcoma)Multidrug Resistant-0.1 µM-[2]
SW-1353 (Chondrosarcoma)Multidrug Resistant-0.02 µM-[2]

Overcoming Resistance: The Mechanism of Action of HDAC Inhibitors

HDAC inhibitors exert their anticancer effects by preventing the removal of acetyl groups from histones and other proteins. This leads to a more open chromatin structure, altering gene expression to induce cell cycle arrest, differentiation, and apoptosis. In drug-resistant cells, HDAC inhibitors can reactivate silenced tumor suppressor genes and modulate signaling pathways that contribute to resistance.

Mechanism of HDAC Inhibitors in Overcoming Drug Resistance HDACi HDAC Inhibitor (e.g., CRA-026440) HDACs Histone Deacetylases (HDACs) HDACi->HDACs Inhibits Reversal Reversal of Resistance HDACi->Reversal Induces Histones Histones HDACs->Histones Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Leads to Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Drug_Resistance Drug Resistance Mechanisms Efflux_Pumps Drug Efflux Pumps (e.g., P-gp) Drug_Resistance->Efflux_Pumps Survival_Pathways Pro-survival Pathways Drug_Resistance->Survival_Pathways DNA_Repair DNA Repair Mechanisms Drug_Resistance->DNA_Repair Reversal->Efflux_Pumps Downregulates Reversal->Survival_Pathways Inhibits Reversal->DNA_Repair Inhibits

Caption: Signaling pathway of HDAC inhibitors in overcoming drug resistance.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of drug activity. Below are detailed methodologies for key experiments used to evaluate the efficacy of HDAC inhibitors in drug-resistant cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Drug-sensitive and drug-resistant cancer cell lines

  • Cell culture medium

  • HDAC inhibitor (e.g., this compound) and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the HDAC inhibitor and incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.[8][9]

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Experimental Workflow for Cell Viability (MTT) Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with HDAC Inhibitor Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Drug-treated and control cells

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Harvest cells after drug treatment and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis (e.g., cleaved PARP, Caspase-3) and cell cycle regulation (e.g., p21).

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells and determine the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.[12]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

Conclusion

While direct experimental evidence for this compound in drug-resistant cell lines is pending, the data from other pan-HDAC inhibitors strongly suggest that this class of compounds holds significant potential for overcoming therapeutic resistance. The ability of these agents to retain or even increase potency in resistant cell lines, often at nanomolar concentrations, underscores their promise. Further preclinical studies are warranted to elucidate the specific activity and mechanisms of this compound in this context. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers embarking on such investigations.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling CRA-026440 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for CRA-026440 hydrochloride (CAS No: 847459-98-7) is not publicly available. The following guidance is based on established best practices for handling potent, uncharacterized chemical compounds and hydrochloride salts in a laboratory setting. This information should be used to supplement a thorough, substance-specific risk assessment before any handling of this compound. Researchers, scientists, and drug development professionals must exercise caution and adhere to their institution's safety protocols.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to potent chemical compounds, especially when their toxicological properties are not well-defined. The recommended PPE varies based on the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers
Handling of Liquids/Solutions - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE. Ensure all PPE fits correctly.[1]

Operational Plan

A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental and personal safety.[2]

1. Preparation

  • Designated Area: Designate a specific area for handling this compound, such as a certified chemical fume hood.

  • Ventilation: Ensure proper ventilation. All manipulations of powders should be performed in a fume hood to minimize inhalation exposure.[3]

  • Equipment Assembly: Assemble all necessary equipment and PPE before handling the compound.

  • Quantity Minimization: Minimize the quantity of the compound handled in any single operation.

2. Handling

  • Wear the appropriate PPE at all times.[1][4]

  • Avoid skin and eye contact.[5]

  • Prevent the generation of aerosols and dust.[6]

  • Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.[1]

  • Decontaminate all equipment after use.[1]

3. Experimental Protocols

  • Weighing: If weighing a solid, perform this task within a fume hood. Use a disposable weigh boat to prevent cross-contamination.[1]

  • Solution Preparation: When preparing a solution, slowly add the solvent to the compound to avoid splashing. If diluting an acidic solution, always add acid to water, never the other way around.[5][7]

  • Experimental Procedure: Conduct all manipulations of the compound and its solutions within the designated handling area.

Disposal Plan

The disposal of potent research compounds and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[2]

  • Waste Segregation: All waste contaminated with this compound should be segregated into designated, sealed, and clearly labeled hazardous waste containers.[2] Do not mix with other waste streams unless compatibility is confirmed.[2]

  • Aqueous Waste: Collect in a sealed, labeled container. The container should be clearly labeled with the chemical name and concentration.[2]

  • Solid Waste (e.g., contaminated labware, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the name of the compound.[2]

  • Contaminated PPE: Carefully doff PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[2]

  • Disposal Method: Dispose of all waste through a certified hazardous waste vendor. High-temperature incineration is often the recommended disposal method for pharmaceuticals.

  • Container Disposal: Before disposing of empty containers, ensure they are decontaminated. Obliterate or remove all labels from the empty container before disposal.[1]

Workflow for Safe Handling of Potent Research Compounds

The following diagram illustrates a logical workflow for the safe handling of a potent research compound from initial preparation to final disposal.

Workflow for the Safe Handling of Potent Research Compounds prep Preparation handling Handling prep->handling experiment Experimental Procedure handling->experiment decon Decontamination experiment->decon waste Waste Segregation & Labeling decon->waste disposal Disposal via Approved Vendor waste->disposal

Caption: General workflow for the safe handling of a potent research compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.